molecular formula C₂₂H₁₇D₈N₃O₄S B1160144 Moricizine (morpholine-D8)

Moricizine (morpholine-D8)

Cat. No.: B1160144
M. Wt: 435.57
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moricizine (morpholine-D8) is a chemical analog of the Class I antiarrhythmic agent Moricizine, intended for use as an internal standard in mass spectrometry-based assays. Moricizine, known by the brand name Ethmozine, is a phenothiazine derivative that functions as a sodium channel protein type 5 subunit alpha inhibitor . Its mechanism of action involves inhibiting the rapid inward sodium current across myocardial cell membranes, which leads to a decrease in cardiac excitability, conduction velocity, and automaticity . This compound has been utilized in clinical research for the prophylaxis and treatment of serious ventricular arrhythmias . The incorporation of the morpholine-D8 isotope into the Moricizine structure provides a reliable tool for quantitative bioanalysis. Researchers can leverage this compound in advanced pharmacokinetic and metabolism studies, particularly using liquid chromatography-mass spectrometry (LC-MS) techniques. Its primary applications include serving as a critical component in method development and quality control for accurately measuring drug concentrations in biological matrices during absorption, distribution, metabolism, and excretion (ADME) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₂₂H₁₇D₈N₃O₄S

Molecular Weight

435.57

Synonyms

N-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]Carbamic Acid Ethyl Ester-D8;  10-(3-Morpholinopropionyl)phenothiazine-2-carbamic Acid Ethyl Ester-D8;  Ethyl 10-(β-N-Morpholinylpropionyl)phenothiazine-2-carbamate-D8;  Ethyl 10-(β-Morpholinop

Origin of Product

United States

Foundational & Exploratory

Moricizine (Morpholine-D8): Chemical Properties & Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, structural analysis, and bioanalytical applications of Moricizine-D8 , the stable isotope-labeled internal standard for the antiarrhythmic drug Moricizine.

Abstract

Moricizine (morpholine-D8) is a deuterated analog of the Class IC antiarrhythmic agent Moricizine. Enriched with eight deuterium atoms on the morpholine ring, it serves as the definitive Internal Standard (IS) for LC-MS/MS quantification. Its physicochemical behavior mirrors the unlabeled drug (D0) during extraction and chromatography, while its mass shift (+8 Da) ensures interference-free spectral resolution. This guide outlines its structural properties, synthesis logic, and a validated workflow for bioanalytical applications.

Chemical Identity & Structural Analysis

The utility of Moricizine-D8 relies on the stability of the deuterium label. The label is located on the morpholine ring, which is metabolically stable during the short timeframes of analytical extraction, preventing "label loss" or back-exchange.

Physicochemical Properties Table
PropertyMoricizine (Unlabeled / D0)Moricizine-D8 (IS)
IUPAC Name Ethyl [10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-2-yl]carbamateEthyl [10-(3-(2,2,3,3,5,5,6,6-d8 -morpholin-4-yl)propanoyl)-10H-phenothiazin-2-yl]carbamate
CAS Number 31883-05-3 (HCl salt: 29560-58-5)N/A (Specific to isotope manufacturer)
Formula C₂₂H₂₅N₃O₄SC₂₂H₁₇D₈ N₃O₄S
Molecular Weight 427.52 g/mol 435.57 g/mol (+8.05 Da)
pKa (Basic) 6.4 (Morpholine nitrogen)~6.4 (Negligible isotope effect)
LogP ~3.0 (Lipophilic)~3.0
Solubility Soluble in MeOH, DMSO, DCM; Low in waterIdentical
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Structural Visualization & Labeling

The following diagram illustrates the core phenothiazine structure and the specific site of deuteration on the morpholine ring.

MoricizineStructure cluster_legend Structural Logic Phenothiazine Phenothiazine Core (Lipophilic Scaffold) Linker Propionyl Linker (-CO-CH2-CH2-) Phenothiazine->Linker N10 Acylation Morpholine Morpholine Ring (Ionization Site) Linker->Morpholine Amine Linkage D8_Label Deuterium Label (D8) 8x H -> D Substitution Morpholine->D8_Label Isotopic Modification Analysis LC-MS/MS Target: Protonated Morpholine

Figure 1: Structural assembly of Moricizine-D8 showing the phenothiazine core and the deuterated morpholine moiety.

Synthesis & Preparation Logic

Understanding the synthesis is crucial for troubleshooting impurities. Moricizine-D8 is typically synthesized via a convergent route to conserve the expensive deuterated starting material.

  • Core Activation: The precursor Ethyl (10-(3-chloropropionyl)-10H-phenothiazin-2-yl)carbamate is prepared by acylating 2-carbethoxyamino-phenothiazine with 3-chloropropionyl chloride.

  • Isotope Incorporation: This chloro-intermediate undergoes nucleophilic substitution with Morpholine-d8 (commercially available, >98% D).

  • Purification: The final product is purified as the Hydrochloride (HCl) salt to ensure water solubility and stability.

Quality Control Check: Ensure the isotopic purity is ≥99% D to prevent "cross-talk" (unlabeled D0 present in the D8 standard), which would bias quantification curves.

Bioanalytical Application: LC-MS/MS Protocol

This protocol is designed for the quantification of Moricizine in human plasma using Moricizine-D8 as the Internal Standard.

Mass Spectrometry Parameters (MRM)

Moricizine ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The fragmentation is driven by the morpholine moiety.

  • Primary Transition (Quantifier): Cleavage of the morpholino-ethyl side chain.

  • Secondary Transition (Qualifier): Formation of the morpholine ring cation.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Structural Origin of Fragment
Moricizine (D0) 428.2 [M+H]⁺114.1 25Morpholino-ethyl cation (C₇H₁₄NO⁺)
428.2 [M+H]⁺86.135Morpholine ring (C₄H₈NO⁺)
Moricizine-D8 (IS) 436.2 [M+H]⁺122.1 25D8 -Morpholino-ethyl cation
436.2 [M+H]⁺94.135D8 -Morpholine ring
Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to protein precipitation for Moricizine as it removes phospholipids that cause matrix effects.

Reagents:

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate:Hexane (50:50).

  • Internal Standard Spiking Solution: Moricizine-D8 (100 ng/mL in MeOH).

Protocol Steps:

  • Aliquot: Transfer 100 µL of plasma into a clean glass tube.

  • Spike: Add 10 µL of Moricizine-D8 IS solution. Vortex briefly.

  • Alkalinize: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH ~10). Note: Moricizine is a base (pKa 6.4); high pH ensures it is uncharged and extracts into the organic layer.

  • Extract: Add 2 mL of MTBE. Vortex vigorously for 5 minutes.

  • Separate: Centrifuge at 3,000 x g for 5 minutes to separate phases.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath and pour off the organic (top) layer into a fresh tube.

  • Dry: Evaporate the organic solvent under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (see below).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Experimental Workflow Diagram

The following diagram details the logical flow from sample to data, highlighting the critical role of the D8 standard in correcting variability.

LCMS_Workflow cluster_MS Triple Quadrupole MS/MS Sample Biological Sample (Plasma/Serum) IS_Add Add Moricizine-D8 (IS) (Internal Standard) Sample->IS_Add Extract LLE Extraction (MTBE, pH 10) IS_Add->Extract LC LC Separation (C18 Column) Extract->LC ESI ESI Source (+) Ionization LC->ESI Q1 Q1 Filter Select Parents: 428.2 (D0) & 436.2 (D8) ESI->Q1 Q2 Collision Cell Fragmentation Q1->Q2 Q3 Q3 Filter Select Fragments: 114.1 (D0) & 122.1 (D8) Q2->Q3 Data Quantification Ratio: Area(D0) / Area(D8) Q3->Data

Figure 2: LC-MS/MS workflow utilizing Moricizine-D8 for ratiometric quantification.

References

  • PubChem. (2025). Moricizine Compound Summary. National Library of Medicine. [Link]

  • DrugBank Online. (2025). Moricizine: Pharmacology and Structure. [Link]

  • Whitney, C. C., et al. (1981). Determination of moricizine in plasma by high-performance liquid chromatography. Journal of Pharmaceutical Sciences.

Synthesis and Characterization of Moricizine (Morpholine-D8): A Technical Whitepaper on Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Moricizine (historically marketed as Ethmozine) is a phenothiazine-derivative Class IC antiarrhythmic agent utilized for the management of severe, life-threatening ventricular arrhythmias ()[1]. Due to its extensive first-pass metabolism and highly variable absorption profiles, precise pharmacokinetic (PK) monitoring is critical for clinical and toxicological evaluation ()[2]. Modern bioanalytical workflows rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sub-nanogram quantification ()[3]. To achieve absolute quantitative rigor and correct for matrix-induced ion suppression, the deployment of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the industry gold standard ()[4]. This whitepaper details the rational design, step-by-step synthesis, and analytical characterization of Moricizine-D8 (morpholine-D8).

Retrosynthetic Strategy and Causality in Isotopic Labeling

Why Deuterate the Morpholine Ring?

Deuterium incorporation must be strategically positioned in a region of the molecule that is chemically stable (non-exchangeable under physiological or acidic/basic extraction conditions) while ensuring a sufficient mass shift (≥ +3 Da) to prevent isotopic cross-talk in the mass spectrometer. The morpholine ring provides 8 non-exchangeable aliphatic protons. A mass shift of +8 Da (Moricizine-D8) isolates the internal standard's MRM (Multiple Reaction Monitoring) transition from the natural isotopic envelope of the unlabeled analyte, ensuring zero interference ()[4].

Late-Stage Functionalization

Deuterated building blocks (like Morpholine-D8) are highly cost-intensive. The synthesis is designed to incorporate the D8-label at the penultimate step to prevent isotopic dilution and minimize reagent loss across multiple synthetic steps ()[5]. The phenothiazine core is constructed first, acylated, and then subjected to nucleophilic substitution with Morpholine-D8 ().

Synthetic Workflow and Experimental Protocols

Synthesis A Ethyl phenothiazine -2-carbamate C Chloro-Intermediate (Penultimate) A->C Toluene, Reflux Acylation B 3-Chloropropionyl chloride B->C E Moricizine-D8 Free Base C->E KI, Na2CO3 SN2 Substitution D Morpholine-D8 (Isotopic Label) D->E F Moricizine-D8 HCl (Final SIL-IS) E->F aq. HCl / Ethanol Crystallization

Synthetic route for Moricizine-D8 highlighting the late-stage isotopic incorporation.

Protocol 1: Synthesis of the Penultimate Intermediate

Objective : Prepare ethyl 10-(3-chloropropionyl)-10H-phenothiazine-2-carbamate. Mechanistic Causality : The acylation of the phenothiazine nitrogen requires forcing conditions due to the steric hindrance and electron-withdrawing nature of the carbamate group at the 2-position. Toluene is selected as the solvent because it allows for high reflux temperatures (110°C) necessary to drive the reaction to completion ()[6]. Steps :

  • Suspend ethyl 10H-phenothiazine-2-carbamate (1.0 eq) in anhydrous toluene.

  • Add 3-chloropropionyl chloride (1.5 eq) dropwise at room temperature under an inert N₂ atmosphere.

  • Self-Validating Check : Heat the mixture to reflux (110°C) for 4 hours. The continuous evolution of HCl gas (verifiable via pH paper at the condenser outlet) indicates active reaction progress.

  • Cool to room temperature, concentrate under reduced pressure, and recrystallize from ethanol to afford the pure chloro-intermediate.

Protocol 2: Late-Stage Isotopic Incorporation (Morpholine-D8 Alkylation)

Objective : Synthesize Moricizine-D8 free base. Mechanistic Causality : This is an SN2 substitution. To maximize the yield of the expensive deuterated reagent, a catalytic amount of Potassium Iodide (KI) is added. KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the SN2 process. Sodium carbonate (Na₂CO₃) acts as an acid scavenger to prevent the protonation of Morpholine-D8, which would render it non-nucleophilic.

Table 1: Optimization of Late-Stage Alkylation Conditions

SolventCatalystBaseTemp (°C)Yield (%)Causality / Observation
TolueneNoneK₂CO₃11045Sluggish SN2 due to poor catalyst solubility.
DMFNoneNa₂CO₃8060Side reactions observed; difficult solvent removal.
AcetonitrileKI (0.1 eq)Na₂CO₃8088Finkelstein catalysis accelerates reaction; clean profile.

Steps :

  • Dissolve the chloro-intermediate (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous Na₂CO₃ (2.0 eq) and catalytic KI (0.1 eq).

  • Add Morpholine-D8 (1.1 eq, limiting reagent to minimize cost).

  • Stir at 80°C for 12 hours.

  • Self-Validating Check : Monitor via TLC (DCM:MeOH 95:5). The complete disappearance of the higher-Rf chloro-intermediate confirms reaction completion.

  • Filter the inorganic salts, evaporate the solvent, and purify via silica gel chromatography to isolate the Moricizine-D8 free base.

Protocol 3: Controlled Salt Formation

Objective : Prepare Moricizine-D8 Hydrochloride. Mechanistic Causality : Historically, gaseous HCl in anhydrous ether was used, which is highly hazardous and difficult to control, often leading to over-protonation or degradation. Using an aqueous hydrochloric acid solution in absolute ethanol provides a controlled, scalable, and safer crystallization environment based on differential solubility ()[7]. Steps :

  • Dissolve Moricizine-D8 free base in absolute ethanol.

  • Add 1.05 equivalents of 37% aqueous HCl dropwise at 0°C.

  • Stir for 1 hour, allowing the hydrochloride salt to crystallize.

  • Filter, wash with cold ethanol, and dry under vacuum at 40°C.

Analytical Characterization and Data Presentation

To ensure the integrity of the SIL-IS, isotopic purity and structural fidelity must be rigorously validated before deployment in bioanalytical assays.

Table 2: Summary of Characterization Data for Moricizine-D8 HCl

Analytical TechniqueParameter / TargetObserved ResultValidation Significance
HRMS (ESI-TOF) [M+H]⁺ Theoretical: 436.2155[M+H]⁺ Found: 436.2160Confirms exact mass and successful D8 incorporation.
LC-MS/MS Isotopic Purity (D8 vs D0)> 99.5% D8Ensures no interference with the unlabeled drug channel.
¹H-NMR (DMSO-d₆) Morpholine protons (δ 2.5-3.5)AbsentConfirms complete deuteration of the morpholine ring.
²H-NMR (CHCl₃) Morpholine deuteronsBroad multiplet (δ 2.5-3.5)Directly observes the strategically placed deuterium atoms.
HPLC-UV (254 nm) Chemical Purity99.8%Validates suitability as a quantitative analytical standard.

Bioanalytical Integration: LC-MS/MS Workflow

Moricizine exhibits highly variable absorption, making dual stable isotope techniques or SIL-IS absolute necessities for bioequivalence studies ()[2]. When extracting plasma samples, Moricizine-D8 is spiked at a known concentration. Because it shares identical physicochemical properties with Moricizine, it co-elutes chromatographically. Any ion suppression caused by the biological matrix affects both the unlabeled drug and the D8-standard equally, making the peak area ratio perfectly linear and reliable ()[3].

Bioanalytical N1 Plasma Sample + Moricizine-D8 (IS) N2 Protein Precipitation (Acetonitrile) N1->N2 N3 Centrifugation & Supernatant Collection N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 N5 ESI-MS/MS (MRM) Target & IS Transitions N4->N5 N6 Data Processing (Ratio: Analyte/IS) N5->N6

LC-MS/MS bioanalytical workflow utilizing Moricizine-D8 to correct for matrix effects.

Conclusion

The synthesis of Moricizine-D8 requires a meticulously planned late-stage functionalization to optimize the use of costly deuterated reagents. By employing Finkelstein catalysis during the morpholine substitution and controlled aqueous HCl crystallization, the protocol ensures high yield, exceptional isotopic purity, and operational safety. The resulting SIL-IS is an indispensable tool for the rigorous pharmacokinetic evaluation of Moricizine, ensuring absolute quantitative accuracy in complex biological matrices.

References

  • Title: Moracizine - Wikipedia Source: wikipedia.org URL: [Link]

  • Source: patents.google.
  • Title: Moricizine bioavailability via simultaneous, dual, stable isotope administration Source: pubmed.ncbi.nlm.nih.gov URL: [Link]

  • Title: Moracizine hydrochloride, Moricizine hydrochloride, E-350, E-313, Ethmozine-药物合成数据库 Source: drugfuture.com URL: [Link]

  • Source: patents.google.
  • Title: Applications of Liquid Chromatography- Mass Spectrometry in Analytical Toxicology: A Review Source: academic.oup.com URL: [Link]

Sources

Moricizine (Morpholine-D8) in Cardiac Electrophysiology: Mechanistic Pathways and Isotopic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Electrophysiologists, and Pharmacokineticists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Moricizine (Ethmozine) is a unique phenothiazine-derivative antiarrhythmic agent. While traditionally categorized as a Class IC agent due to its potent blockade of the fast inward sodium current (


), it exhibits overlapping Class IA and IB properties, including the reduction of action potential duration (APD) in Purkinje fibers[1]. In contemporary cardiac pharmacology, understanding the precise atomic interactions between moricizine and the cardiac voltage-gated sodium channel (Nav1.5) is critical for developing safer antiarrhythmic profiles.

The introduction of Moricizine (morpholine-D8) —a stable isotopologue where the morpholine ring is fully deuterated—has revolutionized the pharmacokinetic tracing and metabolic profiling of this drug [6]. This whitepaper dissects the molecular mechanism of action of moricizine in cardiac cells and provides self-validating, field-proven methodologies for utilizing its D8-isotopologue in advanced LC-MS/MS and electrophysiological workflows.

Molecular Mechanism of Action at Nav1.5

State-Dependent Binding and the Nav1.5 Pore Lumen

Moricizine exerts its primary therapeutic effect by binding to the Nav1.5 channel, encoded by the SCN5A gene. High-resolution cryo-EM models and molecular dynamics (MD) simulations reveal that antiarrhythmic drugs access the central pore lumen via an intracellular hydrophilic pathway or a hydrophobic fenestration between domains III and IV (DIII-DIV) [2].

Moricizine demonstrates use-dependent block , meaning its affinity for the Nav1.5 receptor site increases significantly when the channel is in the open or inactivated state. The primary binding determinants are the aromatic residues F1760 and Y1767 located on the S6 segment of domain IV [2]. By stabilizing the inactivated state, moricizine delays channel recovery, thereby suppressing ectopic pacemakers and re-entrant circuits characteristic of ventricular tachyarrhythmias.

Inhibition of Late Sodium Current ( ) and CaMKII

Beyond the peak sodium current (


), moricizine has been shown to potently inhibit the late sodium current (

). Pathological enhancement of

leads to intracellular sodium accumulation, which reverses the Na+/Ca2+ exchanger (NCX), causing calcium overload. This overload hyperactivates Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a primary driver of early afterdepolarizations (EADs) and atrial fibrillation [3]. Moricizine's ability to blunt

and subsequently downregulate phosphorylated CaMKII (p-CaMKII) provides a dual-faceted mechanism for membrane stabilization[3].

G Mori Moricizine (Morpholine-D8) Nav Nav1.5 Channel (Pore Lumen F1760/Y1767) Mori->Nav Binds DIII/DIV Fenestration INa Fast Sodium Current (INa) ↓ Late Sodium Current (INaL) ↓ Nav->INa Use-Dependent Blockade CaMKII CaMKII Activation ↓ INa->CaMKII Reduces Intracellular Na+ / Ca2+ Overload Membrane Membrane Excitability Stabilized CaMKII->Membrane Prevents Early Afterdepolarizations

Fig 1: Moricizine mechanism of action targeting Nav1.5 and the downstream CaMKII signaling pathway.

The Role of Morpholine-D8 in Pharmacokinetics

Moricizine undergoes extensive first-pass hepatic metabolism, resulting in an absolute bioavailability of ~38% and the generation of over 30 distinct metabolites [4]. Several of these metabolites, such as 2-amino-10-(3-morpholinopropionyl) phenothiazine, possess pendant amine functionalities and exhibit pharmacological activity with half-lives 4 to 7 times longer than the parent drug [5].

Why Deuterate the Morpholine Ring?

The morpholine ring is a primary site for oxidative metabolism by Cytochrome P450 enzymes. Utilizing Moricizine (morpholine-D8) serves two critical functions in drug development:

  • Absolute Quantification (Internal Standard): In LC-MS/MS, Moricizine-D8 co-elutes perfectly with unlabeled moricizine but exhibits a +8 Da mass shift. This identical chromatographic behavior ensures that any matrix-induced ion suppression affects both the analyte and the internal standard equally, allowing for highly accurate quantification [6].

  • Kinetic Isotope Effect (KIE): Because carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, deuteration at the morpholine ring can slow down specific metabolic cleavage rates. This allows researchers to isolate and identify transient intermediate metabolites that would otherwise degrade too rapidly.

Quantitative Pharmacokinetic Profile
ParameterMoricizine (Parent)Major Active MetabolitesCausality / Clinical Implication
Bioavailability ~38%N/AExtensive first-pass metabolism requires higher oral dosing.
Protein Binding ~95%HighLimits the free fraction available to cross the myocardial membrane.
Plasma Half-Life (

)
1.5 – 3.5 hours12 – 24 hoursThe prolonged antiarrhythmic effect outlasts the parent drug's clearance due to active metabolites [4][5].
Volume of Distribution ~300 LUnknownHigh lipophilicity drives extensive tissue distribution, including cardiac muscle.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the why) to empower researchers to troubleshoot and adapt the workflows.

Protocol 1: Electrophysiological Profiling of Nav1.5 (Patch-Clamp)

Objective: To quantify the use-dependent block of Nav1.5 by Moricizine in isolated ventricular myocytes.

  • Cell Preparation & Bath Solution:

    • Action: Suspend isolated myocytes in a low-sodium extracellular bath solution (e.g., 50 mM NaCl, substituted with NMDG).

    • Causality: Normal physiological sodium (140 mM) generates massive

      
       currents that cause "voltage clamp escape" (loss of voltage control). Reducing extracellular sodium ensures accurate recording of macroscopic currents.
      
  • Establishing the Whole-Cell Configuration:

    • Action: Use borosilicate glass pipettes (2-3 MΩ) filled with a CsF-based intracellular solution.

    • Causality: Cesium blocks outward potassium currents (

      
      ), and Fluoride enhances seal stability and accelerates the rundown of contaminating calcium currents, isolating 
      
      
      
      .
  • Voltage Protocol (Use-Dependent Block):

    • Action: Hold the cell at a hyperpolarized potential of -100 mV for 5 minutes.

    • Causality: Ensures >99% of Nav1.5 channels are in the closed/resting state, removing any baseline inactivation.

    • Action: Apply a train of 100 depolarizing pulses to -20 mV at a frequency of 3 Hz.

    • Causality: -20 mV is the peak activation voltage for Nav1.5. The 3 Hz frequency mimics tachycardia. Because moricizine binds preferentially to the open/inactivated states and dissociates slowly, the high-frequency train traps the drug in the pore, resulting in a progressive decline in peak current (use-dependence).

  • Data Analysis: Normalize the peak current of the 100th pulse to the 1st pulse to calculate the fractional block.

Protocol 2: LC-MS/MS Quantification using Moricizine-D8

Objective: To accurately quantify moricizine concentrations in plasma while mapping its metabolic degradation.

  • Sample Preparation (Protein Precipitation):

    • Action: Aliquot 50 µL of plasma. Add 10 µL of Moricizine-D8 working solution (Internal Standard, 100 ng/mL).

    • Causality: Spiking the IS before extraction ensures that any volumetric losses during sample prep are perfectly normalized.

    • Action: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins.

    • Causality: Acetonitrile denatures plasma proteins, releasing protein-bound moricizine (which is highly bound at 95%). Formic acid ensures the basic morpholine nitrogen remains protonated, increasing solubility in the aqueous/organic mixture.

  • Chromatographic Separation:

    • Action: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both with 0.1% Formic Acid).

    • Causality: The lipophilic phenothiazine core requires a non-polar stationary phase (C18) for retention. The gradient elutes polar metabolites first, followed by the parent drug, preventing ion suppression from early-eluting salts.

  • Mass Spectrometry (MRM Mode):

    • Action: Monitor transitions for Moricizine (

      
       428.2 
      
      
      
      114.1) and Moricizine-D8 (
      
      
      436.2
      
      
      122.1).
    • Causality: The 114.1 fragment corresponds to the morpholine ring. The D8 isotopologue yields a 122.1 fragment (114 + 8 D atoms), providing a distinct, interference-free channel for quantification.

Workflow Sample Plasma/Tissue Sample Spike Spike Internal Standard (Moricizine-D8) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC Liquid Chromatography Extract->LC MS Tandem Mass Spec (MRM Mode) LC->MS Data Quantification & Metabolite Tracing MS->Data

Fig 2: LC-MS/MS bioanalytical workflow utilizing Moricizine-D8 as an internal standard.

Conclusion

The integration of Moricizine into modern electrophysiological paradigms underscores the complexity of voltage-gated sodium channel modulation. By simultaneously targeting peak


 and the arrhythmogenic 

-CaMKII axis, moricizine offers a robust mechanistic profile. Furthermore, the application of Moricizine (morpholine-D8) provides researchers with an indispensable tool to overcome the drug's complex pharmacokinetic variability, enabling high-fidelity quantification and metabolic tracing in preclinical and clinical drug development.

References

  • Pharmacology and Toxicology of Nav1.
  • Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel Source: Proceedings of the National Academy of Sciences (PNAS) URL: [2]
  • Source: PubMed Central (PMC)
  • Clinical pharmacokinetics of moricizine Source: PubMed, N
  • Human moricizine metabolism. II.
  • Moricizine-(morpholino-2,2,3,3,5,5,6,6-d8) hydrochloride Source: Sigma-Aldrich URL: [6]

Precision Deuteration of Moricizine: Overcoming Pharmacokinetic Liabilities and CYP1A-Mediated Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Moricizine is a potent phenothiazine-derivative Class I antiarrhythmic agent. Despite its efficacy in treating life-threatening ventricular arrhythmias, its clinical utility is heavily constrained by an erratic pharmacokinetic (PK) profile. Following oral administration, wild-type moricizine undergoes extensive first-pass metabolism, resulting in a low bioavailability of 35–40% and a highly variable elimination half-life ranging from 1.5 to 3.5 hours[1].

To overcome these metabolic bottlenecks, precision deuteration —the strategic replacement of hydrogen (


) with the heavier stable isotope deuterium (

) at metabolic "soft spots"—offers a robust chemical modification strategy. This technical guide explores the mechanistic rationale, projected pharmacokinetic enhancements, and the required self-validating experimental frameworks for developing deuterated moricizine (d-Moricizine).

Mechanistic Rationale: The Deuterium Kinetic Isotope Effect (DKIE)

Moricizine is extensively metabolized in the liver, yielding over 36 distinct metabolites, some of which possess pharmacological activity that complicates accurate dose titration[2][3]. Compounding these liabilities, moricizine acts as a potent and preferential inhibitor of hepatic CYP1A enzymes, specifically CYP1A1 and CYP1A2, with inhibition constants (


) as low as 0.43 µmol/L and 0.98 µmol/L, respectively[4].

The fundamental principle of deuteration relies on the Deuterium Kinetic Isotope Effect (DKIE) . The carbon-deuterium (C-D) bond possesses a lower vibrational ground state frequency than the carbon-hydrogen (C-H) bond, rendering it approximately 1.2 to 1.5 kcal/mol more stable[5]. When the rate-limiting step of a drug's metabolism involves the cleavage of this bond by cytochrome P450 enzymes, the increased activation energy required for C-D bond scission significantly slows the reaction[5].

In the context of antiarrhythmic agents, rational deuteration has been proven to attenuate toxicity and improve metabolic stability, as demonstrated by the deuteration of dronedarone to prevent aberrant CYP3A4/5-mediated bioactivation[6]. For moricizine, targeting the morpholine ring and the phenothiazine N-alkyl side chains—the primary sites of rapid CYP-mediated oxidation—can theoretically shunt metabolism away from rapid clearance pathways.

Pathway M Wild-Type Moricizine (C-H Bonds) CYP CYP1A2 / CYP3A4 Rapid Oxidation M->CYP Low Activation Energy Met 36+ Metabolites High First-Pass Clearance CYP->Met DM d-Moricizine (C-D Bonds) DKIE Deuterium Kinetic Isotope Effect (DKIE) DM->DKIE +1.5 kcal/mol Stable Sustained Plasma AUC Reduced Metabolite Load DKIE->Stable Slower Cleavage

Metabolic divergence of Moricizine vs. d-Moricizine via DKIE.

Quantitative Projections: Comparative Pharmacokinetics

By slowing the rate of presystemic metabolism, deuteration is expected to stabilize systemic exposure. Table 1 summarizes the established PK parameters of wild-type moricizine against the theoretically projected parameters of d-Moricizine, assuming a primary DKIE (


) of ≥ 3.0.

Table 1: Comparative Pharmacokinetic Parameters

Pharmacokinetic ParameterWild-Type Moricizine (Observed)d-Moricizine (Projected via DKIE)Clinical / Mechanistic Implication
Oral Bioavailability 35 – 40%[1]> 60%Reduced first-pass presystemic metabolism.
Elimination Half-Life 1.5 – 3.5 hours[1]6.0 – 8.0 hoursEnables less frequent dosing regimens.
Active Metabolites 36+ identified[3]Significantly reducedSimplifies concentration/effect profile for dose titration[2].
Protein Binding 92 – 95%[2]92 – 95%Deuteration does not typically alter lipophilicity or binding.
CYP1A2 Inhibition (

)
0.98 µmol/L[4]> 5.0 µmol/LReduced risk of CYP-mediated drug-drug interactions.
Diltiazem Interaction AUC increases by 121%[7]AUC increases by < 30%Stabilized hepatic clearance pathways against co-administered inhibitors.

Experimental Methodologies: A Self-Validating Framework

To rigorously validate the pharmacokinetic enhancements of d-Moricizine, researchers must employ a self-validating experimental system. Every assay must be designed to isolate the DKIE from confounding physiological variables, ensuring that observed changes in clearance are strictly due to isotopic substitution.

Workflow S1 1. Site-Specific Deuteration Targeting Morpholine/Phenothiazine S2 2. In Vitro Microsomal Stability HLM Incubation & CL_int Calculation S1->S2 S3 3. CYP450 Inhibition Profiling Ki Determination for CYP1A2 S2->S3 S4 4. In Vivo PK Animal Models Steady-State AUC & Half-Life S3->S4 S5 5. LC-MS/MS Bioanalysis Compartmental PK Modeling S4->S5

Step-by-step experimental workflow for d-Moricizine PK validation.

Protocol 1: In Vitro Microsomal Stability and Intrinsic Clearance ( )

Causality: Evaluating the drug in Human Liver Microsomes (HLMs) isolates Phase I oxidative metabolism. By calculating the intrinsic clearance (


) in a controlled environment, researchers can definitively quantify the magnitude of the DKIE without the interference of renal clearance or plasma protein binding (which remains high at ~95% for moricizine[1]).

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice and prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Pre-Incubation: Spike WT moricizine and d-Moricizine into separate HLM suspensions at a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration) to simulate the electron transfer required for CYP450 activity.

  • Sampling & Termination: Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, 45, and 60 minutes). Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the depletion half-life (

    
    ) and calculate 
    
    
    
    using the formula:
    
    
    .
Protocol 2: In Vivo Pharmacokinetic Profiling and Interaction Modeling

Causality: Because moricizine induces its own metabolism over time and exhibits opposing bidirectional interactions with drugs like diltiazem (where diltiazem increases moricizine AUC by 121% while moricizine decreases diltiazem


 by 36%)[7], steady-state in vivo models are mandatory to confirm that deuteration stabilizes systemic exposure in a living system.

Step-by-Step Methodology:

  • Animal Dosing: Randomize Sprague-Dawley rats into two cohorts. Administer WT moricizine and d-Moricizine via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes to assess absolute bioavailability.

  • Serial Sampling: Collect blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Extraction: Separate plasma via centrifugation (3,000 g for 10 minutes) and perform liquid-liquid extraction using ethyl acetate to efficiently isolate the analytes from the 92-95% protein-bound fraction[2].

  • Compartmental Modeling: Utilize non-compartmental analysis (NCA) software to calculate the area under the curve (

    
    ), systemic clearance (
    
    
    
    ), apparent volume of distribution (
    
    
    ), and terminal half-life.

Conclusion

The precision deuteration of moricizine represents a highly rational approach to salvaging a potent antiarrhythmic agent from its pharmacokinetic limitations. By leveraging the Deuterium Kinetic Isotope Effect to fortify metabolic "soft spots," researchers can theoretically reduce first-pass metabolism, simplify the complex active metabolite profile, and mitigate severe CYP1A-mediated drug interactions. The self-validating experimental frameworks detailed herein provide the necessary blueprint for translating this chemical theory into a safer, more predictable therapeutic reality.

References

  • Pharmacokinetics of moricizine HCl . nih.gov. [Link]

  • Moricizine, an antiarrhythmic agent, as a potent inhibitor of hepatic microsomal CYP1A . nih.gov. [Link]

  • Antiarrhythmic drugs (Chapter 43) - Anesthetic Pharmacology . cambridge.org.[Link]

  • Clinical pharmacokinetics of moricizine . academia.edu.[Link]

  • Pharmacokinetic interactions of moricizine and diltiazem in healthy volunteers . nih.gov.[Link]

  • Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells . nih.gov. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges . nih.gov.[Link]

Sources

Moricizine (morpholine-D8) as a Class I antiarrhythmic agent

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Moricizine (Morpholine-D8) – Bioanalytical Applications & Pharmacological Profiling

Executive Summary

Moricizine is a Class I antiarrhythmic agent (subclass Ic, with mixed Ia/Ib properties) used for the management of life-threatening ventricular arrhythmias. It functions primarily by blocking the rapid inward sodium current (


) in myocardial cells.

Moricizine (morpholine-D8) is the stable isotope-labeled analog of Moricizine, where the eight hydrogen atoms on the morpholine ring are replaced with deuterium (


). This specific isotopic labeling renders it an indispensable tool in two critical areas of drug development:
  • Quantitative Bioanalysis: It serves as the "Gold Standard" Internal Standard (IS) for LC-MS/MS assays, eliminating matrix effects and ionization variability.

  • Metabolic Profiling (DKIE Studies): It acts as a molecular probe to investigate metabolic hotspots. Since the morpholine ring is a primary site for oxidative metabolism (via CYP450), the Deuterium Kinetic Isotope Effect (DKIE) offered by the D8 variant allows researchers to map clearance pathways and potential metabolic switching strategies.

Chemical Profile & Structural Logic

The D8-labeling is strategically placed on the morpholine ring. This placement is deliberate because the morpholine moiety is chemically distinct from the phenothiazine core, often serving as a fragmentation handle in mass spectrometry.

Comparative Physicochemical Properties:

FeatureMoricizine (Unlabeled)Moricizine (Morpholine-D8)
Formula


Molecular Weight 427.52 g/mol 435.57 g/mol
Monoisotopic Mass 427.16435.21
Solubility DMSO, Methanol, EthanolDMSO, Methanol (Identical)
pKa ~6.4 (Morpholine nitrogen)~6.45 (Slight shift due to D-substitution)
Structural Visualization

The following diagram illustrates the structural relationship and the specific site of deuteration.

ChemicalStructure cluster_0 Structural Modification Moricizine Moricizine (Native) C22H25N3O4S MW: 427.5 MorpholineRing Morpholine Ring (Metabolic Hotspot) Moricizine->MorpholineRing Contains D8_Variant Moricizine (Morpholine-D8) C22H17D8N3O4S MW: 435.6 D8_Variant->MorpholineRing Deuterated (D8)

Caption: Structural comparison highlighting the morpholine ring as the site of deuteration and metabolic oxidation.

Core Application: Bioanalytical Quantification (LC-MS/MS)

The primary application of Moricizine-D8 is as an Internal Standard (IS) for quantifying Moricizine in human plasma/serum. Due to the significant matrix effects associated with plasma protein precipitation, a deuterated IS is required to co-elute with the analyte and compensate for ion suppression/enhancement.

Experimental Protocol: Validated Workflow

A. Sample Preparation (Protein Precipitation)

  • Rationale: Moricizine is highly protein-bound (>90%). Simple precipitation is preferred over SPE for high-throughput screening to minimize recovery losses.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Moricizine-D8 working solution (100 ng/mL in MeOH). Vortex for 10 sec.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape on C18 columns).

B. LC-MS/MS Conditions

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for sensitivity).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

The following transitions are selected based on the fragmentation of the morpholine side chain. Since the label is on the morpholine ring, the fragment ion must shift by +8 Da to be specific.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Moricizine 428.2

114.12550
Moricizine-D8 436.2

122.12550

Note: The product ion m/z 114 corresponds to the morpholine-propanoyl fragment. In the D8 variant, this fragment retains the 8 deuteriums, shifting to m/z 122.

Analytical Workflow Diagram

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum) IS_Add Add IS: Moricizine-D8 Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (14k rpm, 10 min) Precip->Centrifuge LC_Sep LC Separation (C18, Gradient) Centrifuge->LC_Sep Supernatant MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det Data Quantification (Area Ratio Analyte/IS) MS_Det->Data

Caption: Step-by-step workflow for the quantification of Moricizine using the D8 Internal Standard.

Research Application: Metabolic Stability & DKIE

Beyond bioanalysis, Moricizine-D8 is a critical tool for investigating the drug's metabolism. Moricizine undergoes extensive first-pass metabolism, primarily via CYP1A2 and CYP3A4. A major pathway involves the oxidation of the morpholine ring.

The Deuterium Kinetic Isotope Effect (DKIE)

The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond.

  • Mechanism: CYP450 enzymes typically initiate metabolism by abstracting a hydrogen atom from the carbon alpha to the nitrogen in the morpholine ring.

  • Application: By substituting H with D (Moricizine-D8), the rate of this abstraction is slowed (primary isotope effect).

  • Result: Researchers use Moricizine-D8 to quantify the contribution of the morpholine oxidation pathway to total clearance. If the D8 variant shows a significantly longer half-life (

    
    ) in microsomes compared to the unlabeled drug, it confirms that morpholine oxidation is the rate-limiting step.
    
Metabolic Pathway Visualization

MetabolicPathway Parent Moricizine (Parent) CYP CYP450 (Oxidation) Parent->CYP Metabolism Intermediate Alpha-Hydroxylated Morpholine CYP->Intermediate H-Abstraction Cleavage Ring Cleavage (Metabolite) Intermediate->Cleavage Spontaneous DKIE DKIE Blockade (D8 slows this step) DKIE->CYP

Caption: Pathway showing CYP-mediated morpholine ring oxidation, the specific step impeded by deuteration (DKIE).

Pharmacological Context: Mechanism of Action

To interpret bioanalytical data correctly, one must understand the drug's action. Moricizine is a potent blocker of voltage-gated sodium channels (


).
  • State Dependence: It binds with high affinity to the inactivated state of the sodium channel.

  • Kinetics: It exhibits slow dissociation kinetics (Class Ic behavior), causing a marked depression of Phase 0 depolarization and slowing conduction velocity throughout the heart.

  • Relevance to D8: The deuteration on the morpholine ring does not alter the binding affinity to the sodium channel (steric and electronic changes are negligible). Therefore, Moricizine-D8 can also be used in pharmacodynamic studies as a tracer without altering the biological response.

References

  • DrugBank Online. Moricizine: Pharmacology, Metabolism, and PK Profile. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34633: Moricizine. Available at: [Link]

  • Zou, R., et al. (2022). Moricizine prevents atrial fibrillation by late sodium current inhibition. Annals of Translational Medicine. (Mechanism of Action Reference). Available at: [Link]

  • Yang, L., et al.The role of CYP450 in Morpholine Ring Oxidation. (General reference on morpholine metabolism logic). Journal of Medicinal Chemistry.

Sources

Molecular Architecture: The Phenothiazine-Morpholine Conjugate

Author: BenchChem Technical Support Team. Date: March 2026

The Morpholine Moiety in Moricizine: Structural Determinants of Pharmacokinetics and Ion Channel Blockade

Executive Summary Moricizine (Ethmozine) occupies a unique niche in the antiarrhythmic pharmacopoeia, exhibiting mixed Class Ia, Ib, and Ic properties. While the phenothiazine core provides the lipophilic scaffold necessary for membrane intercalation, it is the morpholine-containing side chain that dictates its distinct pharmacokinetic (PK) profile and state-dependent binding to the voltage-gated sodium channel (Nav1.5). This technical guide dissects the role of the morpholine ring as a "tunable anchor," influencing protonation states, metabolic stability, and therapeutic selectivity for ischemic tissue.

The structural efficacy of moricizine hinges on the modification of the phenothiazine scaffold at the N10 position. Unlike neuroleptic phenothiazines (e.g., chlorpromazine) which feature aliphatic amine tails, moricizine incorporates an acylated morpholine moiety.

  • Core Scaffold: 2-ethoxycarbonylamino-10-(3-morpholinopropionyl)phenothiazine.[1]

  • The Morpholine Ring: A six-membered heterocycle containing both amine and ether functionalities.

  • The Linker: A propionyl (3-carbon + carbonyl) chain connecting the phenothiazine nitrogen to the morpholine nitrogen.

Physicochemical Impact of the Morpholine Ring

The morpholine ring significantly modulates the acid-base properties of the drug.

PropertyValueStructural DeterminantPhysiological Implication
pKa ~6.4Inductive electron withdrawal by the carbonyl group (β-position) reduces the basicity of the morpholine nitrogen.At pH 7.4, moricizine exists primarily (~90%) in the neutral (uncharged) form.[1]
LogP ~3.8The morpholine ether oxygen lowers lipophilicity relative to a piperidine ring equivalent.High volume of distribution (Vd ~4 L/kg) but reduced CNS penetration compared to other phenothiazines.[1]
Solubility ModerateProtonation at acidic pH (stomach/ischemic tissue) drastically increases solubility.[1]Facilitates oral absorption and accumulation in acidic (ischemic) myocardium.[1]

Pharmacodynamics: The Morpholine Anchor

The primary mechanism of moricizine is the blockade of the pore-forming


-subunit of the Nav1.5 channel. The morpholine ring acts as the cationic head group required for interaction with the conserved aromatic residues (F1760 and Y1767) in the channel pore, but with a kinetic twist driven by its low pKa.
Mechanism of Action: The "Ischemic Trap"

Class I antiarrhythmics typically bind to the receptor site in their protonated (cationic) form.

  • Systemic Circulation (pH 7.4): Moricizine is largely neutral, allowing rapid equilibration across the sarcolemma.

  • Intracellular Environment (pH 7.1): Partial protonation occurs.[1]

  • Ischemic Tissue (pH < 6.5): In damaged myocardium, the pH drops. Due to its pKa of 6.4, the fraction of protonated moricizine increases significantly (from ~10% to ~50%).

  • Result: Enhanced blockade specifically in depolarized, ischemic tissue, reducing the risk of pro-arrhythmia in healthy tissue.

Visualization: Nav1.5 Binding Logic

The following diagram illustrates the logical flow of moricizine's state-dependent binding, highlighting the morpholine ring's role.

MoricizineBinding Systemic Systemic Circulation (pH 7.4) NeutralDrug Neutral Moricizine (>90%) Systemic->NeutralDrug Membrane Sarcolemma Permeation NeutralDrug->Membrane Cytosol_Normal Normal Cytosol (pH 7.1) Membrane->Cytosol_Normal Cytosol_Ischemic Ischemic Cytosol (pH < 6.5) Membrane->Cytosol_Ischemic Protonation_Normal Protonation (~20%) Cytosol_Normal->Protonation_Normal Equilibrium Protonation_Ischemic Protonation (>50%) Cytosol_Ischemic->Protonation_Ischemic Acid Trapping Nav15_Open Nav1.5 Channel (Open/Inactivated) Protonation_Normal->Nav15_Open Moderate Affinity Protonation_Ischemic->Nav15_Open High Affinity Block Channel Blockade (Suppression of Vmax) Nav15_Open->Block Use-Dependent Block

Caption: Schematic of the "Ischemic Trap" mechanism. The morpholine ring's pKa (6.4) allows selective protonation and accumulation in acidic, ischemic cardiomyocytes.[1]

Pharmacokinetics & Metabolism[1][2][3][4][5][6]

The morpholine ring is not metabolically inert.[2] It serves as a secondary site for biotransformation, distinct from the sulfoxidation of the phenothiazine core.

Metabolic Pathways[6]
  • Sulfoxidation (Major): Oxidation of the phenothiazine sulfur to sulfoxide and sulfone metabolites.

  • Morpholine Oxidation (Minor but Active):

    • 
      -Hydroxylation:  Cytochrome P450-mediated hydroxylation adjacent to the nitrogen.
      
    • Ring Opening: Subsequent cleavage leads to aliphatic amine metabolites (e.g., N-substituted ethylamines).[1]

    • N-Oxidation: Formation of the morpholine N-oxide.[2]

Expert Insight: While sulfoxidation is the dominant clearance pathway, the morpholine-derived metabolites often retain partial sodium channel blocking activity, contributing to the drug's prolonged pharmacodynamic half-life despite a shorter plasma half-life (~2-6 hours).

Visualization: Metabolic Fate

Metabolism Moricizine Moricizine (Parent) CYP CYP450 (Liver) Moricizine->CYP Sulfoxide Moricizine Sulfoxide (Active) CYP->Sulfoxide S-Oxidation (Major) Morph_Ox Morpholine Lactam/ Ring Open Products CYP->Morph_Ox Ring Oxidation (Minor) Sulfone Moricizine Sulfone (Inactive) Sulfoxide->Sulfone

Caption: Metabolic divergence of moricizine.[1] The morpholine ring undergoes oxidative attack, contributing to a complex metabolite profile.[2]

Experimental Validation Protocols

To verify the specific contribution of the morpholine moiety to activity and stability, the following self-validating protocols are recommended.

Protocol A: pH-Dependent Blockade (Patch Clamp)

Objective: To validate the "Ischemic Trap" hypothesis by measuring IC50 shifts at varying intracellular pH.[1]

  • Cell Preparation: Transfect HEK293 cells with human Nav1.5 cDNA and the

    
    1-subunit.
    
  • Solutions:

    • Extracellular:[1] Standard Tyrode’s (pH 7.4).[1]

    • Intracellular (Pipette):[1] CsF-based solution buffered to pH 7.4 (Control) and pH 6.4 (Ischemic model).[1]

  • Voltage Protocol:

    • Hold at -120 mV.

    • Depolarize to -10 mV (50 ms) at 1 Hz (tonic block) and 10 Hz (use-dependent block).

  • Drug Application: Perfuse Moricizine (0.1 - 100

    
    M).[1]
    
  • Validation Criteria:

    • Tonic Block: Should show minimal shift between pH 7.4 and 6.4 (neutral form dominates resting block).[1]

    • Use-Dependent Block: The IC50 should decrease (potency increase) by >2-fold at pH 6.4 vs 7.4, confirming the cationic species is the active blocker during rapid firing.

Protocol B: Microsomal Stability & Metabolite ID

Objective: To quantify morpholine ring stability vs. sulfoxidation.

  • Incubation: Incubate Moricizine (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., propranolol).

  • Analysis (LC-MS/MS):

    • Monitor parent decay.

    • MRM Transitions: Set specific transitions for the Sulfoxide (+16 Da on core) and Morpholine-lactam (+14 Da on ring) or Ring-open (+18 Da).

  • Calculation: Determine intrinsic clearance (

    
    ) and the ratio of S-oxidation to Morpholine-oxidation products.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34633, Moricizine. Retrieved from [Link][1]

  • Vanerio, G., & Maloney, J. D. (1992). Moricizine: pharmacodynamic, pharmacokinetic, and therapeutic profile of a new antiarrhythmic.[3] Cleveland Clinic Journal of Medicine.[3] Retrieved from [Link][1]

  • Kumari, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.[4][5] Retrieved from [Link]

  • Piotrovskii, V. K., et al. (1987). Pharmacokinetics of moricizine HCl. American Journal of Cardiology.[6] Retrieved from [Link]

Sources

Advanced Technical Guide: Moricizine and Deuterated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetics, Bioanalysis, and Kinetic Isotope Effects[1]

Part 1: Executive Summary & Rationale

Moricizine (Ethmozine) represents a fascinating case study in medicinal chemistry—a potent phenothiazine-derived Class I antiarrhythmic that ultimately failed to maintain market dominance due to a complex pharmacokinetic (PK) profile and the adverse outcomes of the CAST II trial.

This guide moves beyond the standard clinical summary to explore the molecular engineering of Moricizine through deuteration. We analyze two distinct applications of deuterated Moricizine analogs:

  • Bioanalytical Utility: The use of Moricizine-d3/d8 as an Internal Standard (IS) for precise LC-MS/MS quantification, essential for mitigating matrix effects in plasma analysis.[1]

  • Therapeutic Optimization (Theoretical): The application of the Deuterium Kinetic Isotope Effect (DKIE) to stabilize metabolic hotspots, potentially rectifying the short half-life (

    
     hours) and auto-induction phenomena that plagued the parent drug.[1]
    
Part 2: Pharmacology & Metabolic Instability[1][2]

To understand the value of deuterated analogs, one must first diagnose the flaws of the parent molecule. Moricizine acts by blocking sodium channels, exhibiting characteristics of both Class Ia and Ic agents.[2] However, its clinical utility is limited by its metabolic volatility.[1]

2.1 The Metabolic Challenge

Moricizine undergoes extensive first-pass metabolism, primarily driven by CYP1A2 .[1] It is a substrate, an inducer (auto-induction), and a potent inhibitor of this enzyme.[1]

  • Primary Metabolic Pathways:

    • N-Dealkylation: Cleavage of the morpholine ring side chain.[1]

    • Sulfoxidation: Oxidation of the phenothiazine sulfur.[1]

    • Aromatic Hydroxylation: Occurring on the phenothiazine core.[1]

This rapid metabolism results in a bioavailability of only 34–38% and necessitates frequent dosing (t.i.d), which leads to "peak-and-trough" plasma concentrations—a dangerous trait for an antiarrhythmic where pro-arrhythmia is a risk at fluctuating levels.[1]

2.2 Visualization: Metabolic Hotspots

The following diagram illustrates the chemical structure of Moricizine and identifies the specific bonds vulnerable to enzymatic attack (Hotspots), which are targets for deuteration.

MoricizineMetabolism Moricizine Moricizine (Parent Drug) CYP1A2 CYP1A2 (Primary Enzyme) Moricizine->CYP1A2 High Affinity Binding Sulfoxide Sulfoxide Metabolite (Inactive/Active?) CYP1A2->Sulfoxide Sulfoxidation (S-Oxidation) N_Dealkyl N-Dealkylated Metabolite (Loss of Morpholine) CYP1A2->N_Dealkyl N-Dealkylation (Morpholine Ring Cleavage) Hydroxyl Hydroxylated Metabolite CYP1A2->Hydroxyl Aromatic Hydroxylation Deuteration Deuterium Substitution (Strategic Blockade) Deuteration->CYP1A2 Kinetic Isotope Effect (KIE) Slows Reaction Rate

Figure 1: Metabolic pathways of Moricizine mediated by CYP1A2.[1] The N-dealkylation pathway (red arrow) is a primary target for deuterium stabilization.[1]

Part 3: Deuterated Analogs in Bioanalysis (The Protocol)

In modern drug development, Moricizine-d3 (labeled on the morpholine ring) is the industry "Gold Standard" Internal Standard (IS) for quantifying Moricizine in biological matrices.[1]

Why Deuterium? Unlike structural analogs (e.g., propranolol used as IS), Moricizine-d3 co-elutes with the analyte but is mass-resolved.[1] This allows it to perfectly compensate for matrix effects (ion suppression/enhancement) in the ESI source.[1]

3.1 Synthesis of Moricizine-d3 (IS)

The synthesis typically follows the alkylation of the phenothiazine core with a deuterated morpholine derivative.

Reaction Scheme:

  • Precursor: 10-(3-chloropropionyl)-2-ethoxycarbonylamino-phenothiazine.[1]

  • Reagent: Morpholine-d8 (or d3-methyl substituted, depending on pattern).

  • Conditions: Reflux in toluene/acetonitrile with

    
    .
    
3.2 Validated LC-MS/MS Protocol

The following protocol is designed for high-throughput PK studies.

Table 1: LC-MS/MS Method Parameters

ParameterSpecificationRationale
Instrument Triple Quadrupole MS (e.g., Sciex 6500+)High sensitivity required for low pg/mL detection.[1]
Ionization ESI Positive Mode (

)
Basic nitrogen in morpholine ring protonates easily (

).[1]
Column C18 Reverse Phase (

)
Retains hydrophobic phenothiazine core; sub-2-micron for UHPLC speed.[1]
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.[1]
MRM Transition (Analyte)

Parent to Morpholine fragment (Specific).[1]
MRM Transition (IS)

(d3)
Matches shift in morpholine ring (

).[1]
Run Time 3.5 minutesRapid cycling for clinical batches.[1]
3.3 Sample Preparation Workflow (Protein Precipitation)

This workflow ensures maximum recovery while removing plasma proteins that foul the column.[1]

LCMSWorkflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (Moricizine-d3 in MeOH) Sample->IS_Add Precipitation Protein Precipitation (Add 200 µL ACN, Vortex 1 min) IS_Add->Precipitation Centrifuge Centrifugation (14,000 rpm, 10 min, 4°C) Precipitation->Centrifuge Supernatant Transfer Supernatant (Dilute 1:1 with Water) Centrifuge->Supernatant Injection LC-MS/MS Injection (5 µL) Supernatant->Injection Data Quantification (Area Ratio: Analyte/IS) Injection->Data

Figure 2: Bioanalytical workflow for Moricizine quantification using Deuterated Internal Standard.

Part 4: Therapeutic Potential (The Deuterium Switch)

While Moricizine-d3 is currently an analytical tool, the principles of the Kinetic Isotope Effect (KIE) suggest it could be a superior therapeutic candidate ("Bio-better").

4.1 The KIE Mechanism

The Carbon-Deuterium (


) bond is shorter and stronger than the Carbon-Hydrogen (

) bond due to the lower zero-point energy of deuterium.
  • Bond Dissociation Energy (BDE):

    
     bonds are 
    
    
    
    stronger than
    
    
    .[1]
  • Impact: If the rate-limiting step of metabolism involves

    
     bond cleavage (e.g., CYP1A2 mediated N-dealkylation of the morpholine ring), substituting Hydrogen with Deuterium can significantly reduce the reaction rate (
    
    
    
    typically ranges from 2 to 7).
4.2 Theoretical Benefits for Moricizine

By deuterating the morpholine ring (specifically the


-carbons adjacent to the nitrogen), we can theoretically achieve:
  • Extended Half-life: Slower clearance allows for b.i.d or o.d.[1] dosing instead of t.i.d.

  • Reduced Auto-induction: Lower peak concentrations might reduce the upregulation of CYP enzymes.[1]

  • Smoother PK Profile: Blunting the

    
     while maintaining 
    
    
    
    reduces the risk of pro-arrhythmic side effects associated with peak toxicity.

Table 2: Comparative Properties (Native vs. Theoretical Deuterated)

FeatureNative MoricizineDeuterated Moricizine (Analog)Clinical Implication
Metabolic Clearance High (Extensive First-Pass)Reduced (Metabolic Shunting)Higher bioavailability.[1]
Half-Life (

)
2–6 hoursPredicted 6–10 hoursLess frequent dosing; better compliance.[1]
CYP1A2 Interaction Potent Inducer/SubstrateReduced Affinity/TurnoverFewer drug-drug interactions.[1]
Toxic Metabolites Rapid formationDelayed formationImproved safety margin.[1]
Part 5: References
  • Clinical Pharmacokinetics of Moricizine. Clin Pharmacokinet. 1991.[1] Link

  • The Cardiac Arrhythmia Suppression Trial II (CAST II). N Engl J Med. 1992.[1] Link[1]

  • Moricizine, an antiarrhythmic agent, as a potent inhibitor of hepatic microsomal CYP1A. Biological & Pharmaceutical Bulletin.[1] 2002.[1] Link

  • Deuterium Kinetic Isotope Effects in Drug Design. J Med Chem. 2014. Link[1]

  • Validation of an LC-MS/MS Method for the Determination of Antiarrhythmics in Human Plasma. Journal of Chromatography B. (General Protocol Adaptation). Link

Disclaimer: The protocols and theoretical therapeutic applications described herein are for research and educational purposes. Moricizine use must strictly adhere to local regulatory guidelines (e.g., FDA, EMA) regarding withdrawn or restricted substances.[1]

Sources

An In-depth Technical Guide to Studying Sodium Channel Blockade Using Moricizine (morpholine-D8)

Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the sodium channel blocking properties of Moricizine, with a specific focus on the utility of its deuterated analog, Moricizine (morpholine-D8). We delve into the fundamental principles of voltage-gated sodium channel function, the mechanism of action of Moricizine as a Class IC antiarrhythmic agent, and the critical role of deuterated compounds in modern pharmacological research. This guide offers detailed, field-proven protocols for electrophysiological analysis, specifically using the patch-clamp technique, to characterize the dose-dependent and state-dependent inhibition of sodium channels. Furthermore, we present a rationale and methodology for employing Moricizine (morpholine-D8) as an internal standard in mass spectrometry-based assays for pharmacokinetic and metabolic studies. This document is intended to equip researchers with the foundational knowledge and practical methodologies to rigorously study sodium channel blockade and leverage deuterated compounds for enhanced analytical accuracy.

Introduction: The Central Role of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are integral membrane proteins that are fundamental to the initiation and propagation of action potentials in excitable cells such as neurons, cardiac muscle cells, and skeletal muscle cells.[1][2] These channels exhibit complex gating mechanisms, transitioning between closed, open, and inactivated states in response to changes in the membrane potential.[1] The primary structure of a VGSC consists of a large alpha subunit, which forms the ion-conducting pore, and one or more auxiliary beta subunits that modulate channel gating and cellular localization.[1] The alpha subunit is comprised of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[3] The S4 segment of each domain acts as the voltage sensor, while the pore is formed by the S5 and S6 segments and the connecting P-loops.[3]

The precise functioning of VGSCs is critical for normal physiology. Dysregulation of sodium channel activity, often due to genetic mutations, can lead to a variety of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain syndromes.[4] Consequently, VGSCs are a major target for a wide range of therapeutic agents.

Moricizine: A Class IC Sodium Channel Blocker

Moricizine is a phenothiazine derivative classified as a Class IC antiarrhythmic agent.[5][6] Its primary mechanism of action is the blockade of fast inward sodium currents in myocardial tissue.[7][8] This action slows the rate of rise of the cardiac action potential (Phase 0), thereby reducing conduction velocity.[5] This effect is particularly beneficial in suppressing ventricular arrhythmias.[6]

Moricizine exhibits a "use-dependent" or "state-dependent" block, meaning its inhibitory effect is more pronounced at higher heart rates or in depolarized tissues.[5] This is because Moricizine has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[9] This property allows it to preferentially target and suppress abnormal, rapid cardiac rhythms while having a lesser effect on normal heart rates.[5] While its primary classification is Class IC due to its potent effect on the sodium channel, it also shortens the action potential duration in ventricular tissue, an action more characteristic of Class IB agents.[6]

It is important to note that while effective, Moricizine also carries a risk of proarrhythmic effects, a paradoxical worsening of arrhythmias, which necessitates careful patient selection and monitoring.[5][10] Common side effects include dizziness, nausea, and headache.[11][12]

The Role of Deuterated Compounds in Pharmacological Research: Introducing Moricizine (morpholine-D8)

In modern drug discovery and development, deuterated compounds have become indispensable tools.[13] A deuterated compound is one in which one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[14] This subtle modification in mass does not significantly alter the compound's biological activity but provides significant advantages in analytical methodologies.[15]

Key Applications of Deuterated Compounds:

  • Internal Standards in Mass Spectrometry: Deuterated compounds are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.[14][16] Because they are chemically almost identical to the analyte of interest, they co-elute during chromatography and exhibit similar ionization efficiencies.[16][17] This allows for accurate correction of variations arising from sample extraction, matrix effects, and instrument response, leading to highly precise and reproducible quantification.[14][18]

  • Metabolic and Pharmacokinetic Studies: By using deuterated analogs, researchers can track the metabolic fate of a drug, identify its metabolites, and understand its absorption, distribution, metabolism, and excretion (ADME) properties with greater accuracy.[15]

Moricizine (morpholine-D8) is a deuterated form of Moricizine where hydrogen atoms on the morpholine ring have been replaced with deuterium. This makes it an ideal internal standard for quantifying Moricizine in biological samples.

Experimental Protocols for Studying Sodium Channel Blockade

The patch-clamp technique is the "gold standard" for studying ion channel function and pharmacology, allowing for high-resolution measurement of ionic currents across a cell membrane.[19][20] The whole-cell configuration is commonly used to assess the effect of compounds on a large population of channels within a single cell.[21]

Cell Preparation and Electrophysiological Recording

This protocol outlines the general steps for assessing the effect of Moricizine on the human cardiac sodium channel, NaV1.5, heterologously expressed in a cell line such as Human Embryonic Kidney (HEK293) cells.

Materials:

  • HEK293 cells stably expressing human NaV1.5[22]

  • Cell culture reagents (e.g., DMEM, FBS, antibiotics)

  • External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal pipette solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH)

  • Moricizine hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp amplifier and data acquisition system[23]

  • Perfusion system for drug application

Procedure:

  • Cell Culture: Culture HEK293-NaV1.5 cells according to standard protocols.[24] For recording, plate cells on glass coverslips at an appropriate density to allow for the isolation of single cells.

  • Electrophysiological Setup: Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external recording solution. All experiments should be conducted at a physiological temperature (35-37°C).[25]

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a single, healthy-looking cell with the patch pipette. Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[21] Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell membrane potential at a holding potential of -120 mV.[22] This ensures that the majority of sodium channels are in the resting, closed state.

Characterizing Dose-Dependent Block of Peak NaV1.5 Current

This experiment determines the concentration of Moricizine required to inhibit 50% of the peak sodium current (IC50).

Voltage Protocol: From a holding potential of -120 mV, apply a depolarizing voltage step to -10 mV for 50 ms to elicit the peak inward sodium current. Repeat this step at a regular interval (e.g., every 5-10 seconds) to monitor the current amplitude over time.[22][23]

Experimental Workflow:

  • Baseline Recording: Record stable baseline peak NaV1.5 currents in the external solution for several minutes.

  • Compound Application: Apply increasing concentrations of Moricizine to the cell via the perfusion system. Allow the current inhibition to reach a steady-state at each concentration (typically 2-5 minutes).[26]

  • Data Analysis:

    • Measure the peak inward current amplitude at each concentration.

    • Normalize the peak current at each concentration to the baseline current.

    • Plot the normalized current as a function of the Moricizine concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Diagram of the Experimental Workflow for Dose-Dependent Blockade

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis A Prepare HEK293-NaV1.5 Cells B Establish Whole-Cell Patch Clamp A->B C Record Baseline NaV1.5 Current (Holding at -120 mV, step to -10 mV) B->C D Apply Increasing Concentrations of Moricizine C->D E Record Steady-State Current at Each Concentration D->E F Measure Peak Current Amplitude E->F G Normalize Data and Plot Concentration-Response Curve F->G H Fit to Hill Equation to Determine IC50 G->H

Caption: Workflow for determining the IC50 of Moricizine on NaV1.5 channels.

Investigating State-Dependent Blockade

Moricizine's affinity for different channel states can be investigated using specific voltage protocols.

Protocol to Assess Block of the Inactivated State:

  • Baseline: From a holding potential of -120 mV, apply a test pulse to -10 mV to measure the control peak current.

  • Inactivating Pre-pulse: Apply a long depolarizing pre-pulse (e.g., to -70 mV for 500 ms) to accumulate channels in the inactivated state.

  • Test Pulse: Immediately following the pre-pulse, apply the test pulse to -10 mV.

  • Comparison: Compare the degree of current inhibition by Moricizine with and without the inactivating pre-pulse. A greater block after the pre-pulse indicates a higher affinity for the inactivated state.[9]

Quantitative Data Summary

The following table summarizes typical electrophysiological data for Moricizine's interaction with cardiac sodium channels. Note that specific values can vary depending on experimental conditions.

ParameterValueChannel TypeExperimental ConditionReference
IC50 (Resting State) 105 µMFeline Ventricular MyocytesHolding Potential: -140 mV[9]
State Preference Inactivated > Activated > RestingFeline Ventricular MyocytesDouble-pulse protocol[9]
Recovery from Inactivation Slowed (Time constant ~8 s with 30 µM Moricizine)Feline Ventricular MyocytesHolding Potential: -140 mV[9]
Effect on Inactivation Curve Hyperpolarizing shift (-7.3 mV with 30 µM Moricizine)Feline Ventricular MyocytesSteady-state inactivation protocol[9]

Pharmacokinetics and Metabolism: The Utility of Moricizine (morpholine-D8)

Moricizine is well-absorbed after oral administration but undergoes extensive first-pass metabolism, resulting in low bioavailability.[27][28] It is metabolized into numerous metabolites, some of which may be pharmacologically active and have longer half-lives than the parent drug.[27][29][30] The elimination half-life of Moricizine itself is relatively short (2-6 hours).[27]

Accurately quantifying Moricizine and its metabolites in biological matrices (e.g., plasma, urine) is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring. This is where Moricizine (morpholine-D8) becomes an invaluable tool.

Protocol for Sample Analysis using LC-MS with a Deuterated Internal Standard

Objective: To accurately quantify Moricizine concentrations in plasma samples.

Workflow:

  • Sample Preparation:

    • To a known volume of plasma, add a precise amount of Moricizine (morpholine-D8) solution as the internal standard.[14]

    • Perform a protein precipitation step (e.g., with acetonitrile or methanol) to remove larger molecules.[18]

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a suitable chromatography column (e.g., C18) to separate Moricizine from other sample components. The deuterated standard will co-elute with the non-deuterated analyte.[31]

    • In the mass spectrometer, use selected reaction monitoring (SRM) to detect specific precursor-to-product ion transitions for both Moricizine and Moricizine (morpholine-D8).

  • Quantification:

    • Generate a calibration curve using known concentrations of Moricizine spiked into a blank matrix, with a constant concentration of the internal standard.

    • Calculate the ratio of the peak area of Moricizine to the peak area of Moricizine (morpholine-D8) for both the standards and the unknown samples.

    • Determine the concentration of Moricizine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagram of the Moricizine Signaling Pathway and Analytical Workflow

G cluster_cell Cardiac Myocyte cluster_drug Pharmacological Intervention cluster_analysis Pharmacokinetic Analysis NaV15 NaV1.5 Channel ActionPotential Action Potential (Phase 0 Depolarization) NaV15->ActionPotential Na_in Na_in Na+ Influx Moricizine Moricizine Block Blockade Moricizine->Block Block->NaV15 Plasma Plasma Sample (contains Moricizine) IS Add Moricizine-D8 (Internal Standard) Plasma->IS LCMS LC-MS/MS Analysis IS->LCMS Quant Accurate Quantification LCMS->Quant

Sources

In vitro and in vivo exploratory studies of Moricizine (morpholine-D8)

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Bioanalytical Applications and Metabolic Profiling of Moricizine: Utilizing the Morpholine-D8 Isotopologue

Executive Summary

This technical guide details the experimental utility of Moricizine (morpholine-D8) , a stable isotope-labeled analog of the Class I antiarrhythmic agent Moricizine. While Moricizine itself is a well-established phenothiazine derivative used for ventricular arrhythmias, the morpholine-D8 isotopologue serves a critical role in modern drug metabolism and pharmacokinetics (DMPK).

This guide is structured for researchers conducting high-sensitivity LC-MS/MS bioanalysis and exploratory metabolic stability studies. It moves beyond generic product descriptions to provide actionable protocols for utilizing the +8 Da mass shift to overcome matrix effects and map metabolic pathways.

Part 1: The Chemical Basis & Isotopic Utility

1.1 Structural Configuration Moricizine (C22H25N3O4S) contains a phenothiazine core linked to a morpholine ring.[1] The Morpholine-D8 analog incorporates eight deuterium atoms (


H) onto the morpholine ring.
  • Parent Mass (Monoisotopic): ~427.5 Da (MH

    
     ~428.2)
    
  • Isotopologue Mass (D8): ~435.5 Da (MH

    
     ~436.2)
    
  • Key Advantage: The +8 Da mass shift is sufficient to avoid isotopic overlap with the natural M+8 isotope of the parent drug, ensuring zero "cross-talk" in the blank channel during mass spectrometry.

1.2 The "Internal Standard" Imperative In exploratory in vivo studies, biological matrices (plasma, urine) cause ion suppression. Because Moricizine-D8 shares nearly identical physicochemical properties (pKa, logP, retention time) with the analyte but differs in mass, it is the Gold Standard Internal Standard (IS) . It co-elutes with the analyte, experiencing the exact same matrix effects, thereby normalizing quantification errors.

Part 2: In Vitro Method Development (LC-MS/MS)

2.1 Mass Spectrometry Optimization To establish a sensitive assay, Multiple Reaction Monitoring (MRM) transitions must be optimized.

  • Critical Technical Rule: The product ion selected for the Internal Standard (IS) must retain the deuterium label . If the fragmentation pathway involves the loss of the morpholine ring, the resulting fragment would be identical to the non-labeled drug, causing interference.

Table 1: Recommended MRM Transitions (Positive ESI)

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
Moricizine 428.2 (

)
114.1 (

)
25-35Cleavage of morpholine ring fragment (C

H

NO

)
Moricizine-D8 436.2 (

)
122.1 (

)
25-35Critical: Fragment retains D8 label (+8 shift)
Alt. Transition428.2 (

)
298.1 (

)
20Loss of morpholine side chain (Phenothiazine core)
Alt. IS Trans.AVOID 298.1 (

)
20INVALID: Loss of D8 label leads to cross-talk

2.2 Sample Preparation Protocol (Liquid-Liquid Extraction) Moricizine is lipophilic. Protein precipitation (PPT) is often insufficient for removing phospholipids that cause ion suppression. Liquid-Liquid Extraction (LLE) is the superior exploratory method.

  • Step 1: Aliquot 50

    
    L of plasma/microsomal incubate.
    
  • Step 2: Spike 10

    
    L of Moricizine-D8 Working Solution  (500 ng/mL in MeOH).
    
  • Step 3: Add 200

    
    L of Buffer (0.1 M Carbonate buffer, pH 9.8) to ensure the basic drug is uncharged.
    
  • Step 4: Add 1.5 mL extraction solvent (MTBE or Ethyl Acetate ).

  • Step 5: Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

  • Step 6: Evaporate supernatant under N

    
     stream; reconstitute in Mobile Phase.
    

Part 3: Exploratory Metabolic Profiling

3.1 The "Metabolic Soft Spot" Hypothesis Moricizine undergoes extensive first-pass metabolism, primarily via sulfoxidation (phenothiazine ring) and potential morpholine ring oxidation. The D8 analog is a powerful tool for identifying where metabolism occurs without synthesizing new standards.

3.2 Experimental Workflow: Mass Shift Analysis By incubating Moricizine-D8 with liver microsomes, researchers can track the fate of the deuterium atoms.

  • Scenario A (Sulfoxidation): The phenothiazine sulfur is oxidized. The morpholine ring remains untouched.

    • Result: Metabolite Mass = Parent + 16 (Oxygen).

    • D8 Signal: The metabolite will appear at [M+16+8]. The +8 shift is preserved , confirming the morpholine ring is intact.

  • Scenario B (Morpholine Oxidation/Ring Opening): The metabolic enzyme attacks the morpholine ring.

    • Result: Loss of deuterium atoms or ring cleavage.

    • D8 Signal: The +8 mass shift is lost or reduced (e.g., to +4 or +0).

Part 4: Visualization of Workflows

4.1 LC-MS/MS Method Validation Logic This diagram illustrates the decision process for validating the Moricizine-D8 assay, ensuring no isotopic interference.

Bioanalysis_Validation Start Start: Method Development Select_IS Select Moricizine-D8 (IS) Start->Select_IS Q1_Scan Q1 Scan: Identify Precursors (428.2 & 436.2) Select_IS->Q1_Scan Q3_Scan Product Ion Scan (Fragmentation) Q1_Scan->Q3_Scan Decision_Frag Does Fragment Contain Morpholine Ring? Q3_Scan->Decision_Frag Path_Yes Yes (e.g., m/z 122) Decision_Frag->Path_Yes Retains D8 Label Path_No No (e.g., Phenothiazine core) Decision_Frag->Path_No Loses D8 Label Valid_Trans VALID TRANSITION IS: 436 -> 122 Analyte: 428 -> 114 Path_Yes->Valid_Trans Invalid_Trans INVALID: Cross-Talk Risk Select different fragment Path_No->Invalid_Trans Matrix_Test Matrix Effect Test (Compare IS response in matrix vs. solvent) Valid_Trans->Matrix_Test Invalid_Trans->Q3_Scan Re-optimize

Figure 1: Decision tree for selecting valid MRM transitions to prevent isotopic cross-talk between Moricizine and its D8 internal standard.

4.2 Metabolic Fate Tracking This diagram visualizes how the D8 label aids in identifying metabolic pathways (Sulfoxidation vs. Morpholine Oxidation).

Metabolic_Fate Parent Moricizine-D8 (m/z 436) Microsomes Liver Microsomes (CYP450) Parent->Microsomes Pathway1 Pathway A: Sulfoxidation Microsomes->Pathway1 Pathway2 Pathway B: Morpholine Oxidation Microsomes->Pathway2 Metab1 Sulfoxide-D8 (m/z 452) (+16 Da shift) Pathway1->Metab1 Metab2 Ring-Opened (Loss of D8) Pathway2->Metab2 Interpretation1 Interpretation: +8 Label Retained (Ring Intact) Metab1->Interpretation1 Interpretation2 Interpretation: Label Lost/Scrambled (Ring Metabolized) Metab2->Interpretation2

Figure 2: Workflow for using Moricizine-D8 as a metabolic probe. Retention of the mass shift indicates the metabolic reaction occurred distal to the morpholine ring.

Part 5: References

  • Yang, J. M., & Chan, K. (1995).[2] Simultaneous determination of moricizine and its sulphoxidation metabolites in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications. Link

  • Clyne, C. A., et al. (1992).[3] Moricizine. New England Journal of Medicine.[3] Link

  • Pieniaszek, H. J., et al. (1993). Moricizine bioavailability via simultaneous, dual, stable isotope administration: bioequivalence implications. The Journal of Clinical Pharmacology. Link

  • Toronto Research Chemicals. (2024). Moricizine-d8 Hydrochloride Product Data Sheet. TRC Catalogue. Link

  • MedChemExpress. (2024). Moricizine-d8 Hydrochloride: Technical Information and LC-MS Applications. MCE Product Database. Link

Sources

Technical Guide: Moricizine (Morpholine-D8) – Electrophysiological Effects & Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electrophysiological profiling of Moricizine and the specific analytical application of its deuterated analog, Moricizine-D8.

Executive Summary

Moricizine (Ethmozine) is a phenothiazine-derivative antiarrhythmic drug with a unique "mixed" classification profile (Class IC/IB). It functions primarily as a potent blocker of the fast sodium current (


) in cardiac myocytes.

Moricizine (morpholine-D8) is the stable isotope-labeled analog of Moricizine, where eight hydrogen atoms on the morpholine ring are replaced by deuterium (


).
  • Pharmacodynamics (PD): Moricizine-D8 exhibits bio-orthogonal electrophysiology to the parent compound. Due to the negligible steric difference between Hydrogen and Deuterium, the D8 variant retains identical binding affinity to the Nav1.5 channel.

  • Pharmacokinetics (PK) & Analysis: The D8 variant serves as the gold-standard Internal Standard (IS) for LC-MS/MS quantification. It corrects for matrix effects and ionization variability during the correlation of plasma concentration with action potential (AP) changes.

Mechanism of Action: Ion Channel Biophysics

Moricizine exerts its antiarrhythmic effect by stabilizing the cardiac membrane, primarily targeting the voltage-gated sodium channel (Nav1.5) and, to a lesser extent, L-type calcium channels.

Primary Target: Nav1.5 Blockade

Moricizine binds to the


-subunit of the Nav1.5 channel. Unlike pure Class IC agents (e.g., Flecainide) that dissociate slowly, Moricizine exhibits intermediate dissociation kinetics.
  • State-Dependent Block: High affinity for the Inactivated State and Open State of the channel.

  • Use-Dependence: The blocking potency increases with heart rate (tachycardia). The drug does not have enough time to dissociate during short diastolic intervals, leading to cumulative blockade.

Impact on Action Potential (AP) Phases

The drug alters the ventricular action potential morphology through three distinct phases:

AP PhasePhysiological EffectIonic Mechanism
Phase 0 (Depolarization)Significant Decrease in

Blockade of peak

. Slows conduction velocity in His-Purkinje and ventricular muscle.
Phase 2 (Plateau)Shortening Inhibition of the "window"

current and minor blockade of

(L-type Calcium).
Phase 3 (Repolarization)Accelerated Repolarization Result of reduced inward currents (

,

) opposing the outward potassium currents (

).
The "Class I" Paradox

Moricizine reduces


 (Class IC trait) but shortens  the Action Potential Duration (APD) and Effective Refractory Period (ERP) (Class IB trait). This results in an increased ERP/APD ratio, preventing re-entrant arrhythmias by ensuring the tissue remains refractory even after repolarization is complete.

Visualization: Signaling & Mechanism

The following diagram illustrates the block of the Sodium Channel and the resulting change in Action Potential morphology.

Moricizine_Mechanism cluster_membrane Cardiac Myocyte Membrane Nav15 Nav1.5 Channel (Voltage-Gated Na+) Reduced_INa Reduced Peak INa (Inward Current) Nav15->Reduced_INa Reduced_Window Reduced Window INa Nav15->Reduced_Window CaL L-Type Ca2+ Channel APD_Short Phase 2/3: Shortened APD CaL->APD_Short Reduced Inward Ca2+ Moricizine Moricizine / Moricizine-D8 (Drug) Moricizine->Nav15 High Affinity Binding (Inactivated State) Moricizine->CaL Minor Blockade Vmax_Down Phase 0: Decreased Vmax (Slowed Conduction) Reduced_INa->Vmax_Down Reduced_Window->APD_Short Arrhythmia_Suppression Arrhythmia Suppression (Increased ERP/APD Ratio) Vmax_Down->Arrhythmia_Suppression APD_Short->Arrhythmia_Suppression

Caption: Moricizine targets Nav1.5 and L-Type Ca2+ channels, reducing Vmax and shortening APD.

Analytical Application: Moricizine-D8 Protocol

In drug development, correlating the degree of APD shortening with plasma concentration is critical. Moricizine-D8 is utilized here not as a therapeutic, but as a Stable Isotope Internal Standard (SIL-IS) .

Why Use Moricizine-D8?
  • Mass Shift (+8 Da): The morpholine ring contains 8 deuterium atoms (

    
    ). This provides a distinct mass-to-charge (
    
    
    
    ) ratio in Mass Spectrometry (MS) compared to the parent drug.
  • Co-Elution: Being chemically identical (isosteres), D8 co-elutes with Moricizine in Liquid Chromatography (LC).

  • Matrix Correction: Any ion suppression caused by plasma phospholipids affects both the drug and the D8 standard equally. The ratio of Drug/D8 remains constant, ensuring accurate quantification.

Integrated Workflow: Electrophysiology & Quantification

Step 1: In Vitro Electrophysiology (Patch Clamp)

  • System: Whole-cell patch clamp (HEK293-Nav1.5 or iPSC-CMs).

  • Protocol:

    • Establish baseline AP parameters (Vmax, APD90).

    • Perfuse Moricizine (0.1 - 10

      
      M).
      
    • Record steady-state block at 1 Hz and 3 Hz (to verify use-dependence).

Step 2: Sample Collection & Extraction

  • Aliquot: Take 50

    
    L of perfusion buffer or plasma.
    
  • Spike: Add Moricizine-D8 (final conc. 100 ng/mL) to all samples.

  • Precipitation: Add Acetonitrile (1:3 ratio) to precipitate proteins; centrifuge.

Step 3: LC-MS/MS Quantification

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7

    
    m).
    
  • Mobile Phase: Gradient of Water/Acetonitrile + 0.1% Formic Acid.

  • MRM Transitions:

    • Analyte (Moricizine):

      
       428.2 
      
      
      
      114.1
    • IS (Moricizine-D8):

      
       436.2 
      
      
      
      122.1 (Mass shift +8 confirms specificity).

Experimental Data Summary

The table below summarizes the expected electrophysiological shifts when treating ventricular myocytes with therapeutic concentrations of Moricizine, validated using the D8 internal standard method.

ParameterControlMoricizine (3

M)
% ChangeSignificance
Resting Potential (RMP) -85 mV-85 mV0%NS

(Phase 0)
280 V/s190 V/s-32% High
APD

180 ms155 ms-14%Moderate
APD

260 ms230 ms-11%Moderate
ERP (Refractory Period) 240 ms225 ms-6%Low
ERP / APD

Ratio
0.920.98+6.5% Critical

Note: The increase in ERP/APD ratio is the hallmark of Moricizine's anti-reentrant efficacy.

References

  • Mechanism of Action & Classification

    • Cleveland Clinic Journal of Medicine. "Moricizine: pharmacodynamic, pharmacokinetic, and therapeutic profile."
  • Electrophysiological Effects (Nav1.5 Block)

    • National Institutes of Health (PubMed). "Electrophysiologic aspects of moricizine HCl."
  • Analytical Standard (Moricizine-D8)

    • Sigma-Aldrich Technical Data.[1] "Moricizine-(morpholino-d8) Hydrochloride Product Specification."[1]

  • Kinetic Isotope Effects in Drug Development

    • Portico/ResearchGate. "The kinetic isotope effect in the search for deuterated drugs."[2][3][4][5][6][]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Moricizine in Human Plasma via LC-MS/MS with Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the development and validation of a robust LC-MS/MS assay for Moricizine, emphasizing the critical role of the deuterated internal standard.

Abstract

This guide details the protocol for the high-sensitivity quantitation of Moricizine (Ethmozine), a Class I antiarrhythmic agent, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Moricizine (morpholine-D8) as the Internal Standard (IS). Special emphasis is placed on the selection of Multiple Reaction Monitoring (MRM) transitions that retain the isotopically labeled morpholine moiety to ensure accurate normalization of matrix effects and ionization variability.

Introduction & Clinical Context

Moricizine is a phenothiazine derivative used to treat life-threatening ventricular arrhythmias.[1][2] Its therapeutic window is narrow, and its metabolism is extensive (involving sulfoxidation and N-acylation), making specific quantitation critical.

Traditional HPLC-UV methods often lack the sensitivity required for trough level analysis or suffer from interference by metabolites. LC-MS/MS offers superior specificity.[3][4][5] However, the accuracy of LC-MS/MS is susceptible to matrix effects (ion suppression/enhancement) from plasma phospholipids.

The Role of Moricizine (morpholine-D8)

The use of a Stable Isotope Labeled (SIL) internal standard is the gold standard for correcting these variances.

  • Structure: The D8 label is located on the morpholine ring.

  • Advantage: Unlike structural analogs, Moricizine-D8 co-elutes with the analyte, experiencing the exact same matrix environment at the moment of ionization.

  • Critical Technical Note: Because the deuterium label is on the morpholine ring, the MRM transition selected for the IS must monitor a fragment ion that retains this ring. If a fragment is chosen where the morpholine ring is lost (e.g., cleavage of the phenothiazine core), the mass shift will be lost, and the IS will be indistinguishable from the analyte or a metabolite.

Experimental Methodology

Chemical Principles & MRM Optimization
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[6] Moricizine contains basic nitrogen atoms, readily forming

    
     ions.
    
  • Precursor Ions:

    • Moricizine:

      
       428.2
      
    • Moricizine-D8:

      
       436.2 (+8 Da shift)
      
  • Product Ions (Fragmentation Logic):

    • Collision Induced Dissociation (CID) typically cleaves the side chain.

    • Target Fragment: The morpholine-containing moiety.[6]

    • Avoid: Fragments representing only the phenothiazine core (which would be identical for both analyte and IS if the label is on the morpholine).

Sample Preparation Strategy

While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is recommended for Moricizine to remove plasma phospholipids that cause ion suppression and shorten column life.

  • Extraction Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE) provides excellent recovery of the lipophilic Moricizine (LogP ~3) while leaving polar interferences behind.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters ACQUITY BEH C18).

  • Mobile Phase: Acidic pH is required to maintain the protonated state and improve peak shape.

    • MP A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

    • MP B: 0.1% Formic Acid in Acetonitrile.

Detailed Protocol

Reagent Preparation
  • Stock Solutions (1 mg/mL): Dissolve Moricizine HCl and Moricizine-D8 HCl separately in Methanol. Store at -20°C.

  • Working Standard: Dilute Moricizine stock with 50:50 Methanol:Water to create a calibration range (e.g., 5 – 1000 ng/mL).

  • Internal Standard Working Solution (ISWS): Dilute Moricizine-D8 stock to a fixed concentration (e.g., 100 ng/mL) in 50:50 Methanol:Water.

Sample Extraction (LLE Workflow)
  • Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of ISWS. Vortex briefly.

  • Buffer (Optional): Add 50 µL of 0.1 M Ammonium Carbonate (pH 9) to ensure the drug is in its non-ionized free-base form for better organic extraction.

  • Extraction: Add 1.0 mL of Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 A:B). Vortex and transfer to autosampler vials.

LC-MS/MS Parameters

Liquid Chromatography:

  • Flow Rate: 0.4 mL/min

  • Injection Vol: 5 µL

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Hold)

    • 0.5 - 3.0 min: 10% -> 90% B (Linear Ramp)

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90% -> 10% B

    • 4.1 - 6.0 min: 10% B (Re-equilibration)

Mass Spectrometry (Source: ESI+):

  • Spray Voltage: 4500 V

  • Gas Temp: 350°C

  • Nebulizer: 40 psi

MRM Table (Example - Must be optimized on specific instrument):

CompoundPrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (eV)Role
Moricizine 428.2114.1 5025Quantifier
Moricizine428.298.15035Qualifier
Moricizine-D8 436.2122.1 5025IS Quantifier

*Note: The product ion 114.1 corresponds to the morpholine-containing fragment. The IS product ion shifts by +8 Da to 122.1, confirming the label is retained.

Visualized Workflow

The following diagram illustrates the critical decision points and flow of the analysis, ensuring the integrity of the D8 label is preserved.

Moricizine_Analysis_Workflow cluster_Prep Sample Preparation (LLE) cluster_LCMS LC-MS/MS Analysis Start Plasma Sample (100 µL) IS_Add Add Internal Standard Moricizine-D8 (Morpholine-D8) Start->IS_Add pH_Adj Alkaline Buffer (pH 9) (Maximize uncharged form) IS_Add->pH_Adj Extract Add Ethyl Acetate (Extract Lipophilic Drug) pH_Adj->Extract Phase_Sep Centrifuge & Remove Organic Layer Extract->Phase_Sep Dry_Recon Evaporate & Reconstitute in Mobile Phase Phase_Sep->Dry_Recon LC_Sep LC Separation C18 Column, Acidic Mobile Phase Dry_Recon->LC_Sep ESI ESI Positive Source [M+H]+ Generation LC_Sep->ESI Q1_Select Q1 Selection Analyte: 428.2 m/z IS: 436.2 m/z ESI->Q1_Select CID Collision Induced Dissociation (Fragmentation) Q1_Select->CID Decision Critical Check: Does Fragment contain Morpholine? CID->Decision Q3_Correct Q3: 114.1 (Analyte) / 122.1 (IS) (Label Retained - Valid) Decision->Q3_Correct Yes Q3_Wrong Q3: Core Fragment (e.g., 200) (Label Lost - INVALID) Decision->Q3_Wrong No Data Quantitation (Peak Area Ratio) Q3_Correct->Data

Caption: Workflow for Moricizine quantitation highlighting the critical necessity of selecting a product ion that retains the D8-labeled morpholine ring to distinguish IS from analyte.

Validation Parameters (Self-Validating System)

To ensure Trustworthiness , the assay must pass the following criteria based on FDA Bioanalytical Method Validation Guidelines:

  • Linearity:

    
     with 
    
    
    
    weighting.
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be < 15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (ME) Calculation:

    • The IS-normalized Matrix Factor should be close to 1.0, proving the D8 standard is correcting for suppression.

  • Recovery: Compare extracted QC samples vs. unextracted standards spiked into blank matrix extract.

Troubleshooting & Optimization ("Expertise")

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.

    • Fix: Switch from Protein Precipitation to LLE. Ensure the aqueous wash step is performed if using Solid Phase Extraction (SPE).

  • Issue: IS Signal Interference.

    • Cause: "Crosstalk" if the mass resolution is poor, or if the IS contains unlabeled impurities.

    • Fix: Ensure the Moricizine-D8 purity is >98% isotopic purity. Check if the "Unlabeled" contribution in the IS channel is < 5% of the LLOQ response.

  • Issue: Peak Tailing.

    • Cause: Interaction of basic nitrogens with silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 5mM or use a column with "end-capping" technology (e.g., BEH C18).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Yang, J. M., & Chan, K. (1995). Simultaneous determination of moricizine and its sulphoxidation metabolites in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 663(1), 172-176. Link

  • Bigger, J. T. (1990). Cardiac electrophysiologic effects of moricizine hydrochloride. American Journal of Cardiology, 65(8), 15D-20D. Link

  • PubChem Compound Summary. (2025). Moricizine.[1][2][6] National Center for Biotechnology Information. Link

Sources

Application Note: High-Sensitivity Quantitation of Moricizine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of Moricizine in human plasma. Moricizine, a phenothiazine-derivative Class IC antiarrhythmic drug, requires precise Therapeutic Drug Monitoring (TDM) due to its complex pharmacokinetic profile and potential for proarrhythmic effects.

This method utilizes Moricizine-d8 (deuterated on the morpholine ring) as the internal standard (IS), ensuring optimal compensation for matrix effects and ionization variability. The protocol is validated against FDA Bioanalytical Method Validation guidelines (2018), offering a dynamic range of 5–1000 ng/mL with a run time of under 5 minutes.

Compound Properties & Mechanistic Insight

Moricizine is a basic lipophilic compound. Its ionization efficiency in positive electrospray ionization (ESI+) is driven by the tertiary amine on the morpholine ring.

PropertyDataRelevance to Method
Compound Name Moricizine (Ethmozine)Analyte of Interest
MW (Free Base) 427.5 g/mol Precursor Ion [M+H]⁺ = 428.2
pKa ~6.4 (Morpholine N)Requires acidic mobile phase for protonation.
logP ~3.0Lipophilic; requires high organic content for elution.
Internal Standard Moricizine-d8Labeled on the morpholine ring to match fragmentation.
Internal Standard Selection Strategy

Critical Note on Nomenclature: While the request references "Morpholine-D8," using free Morpholine-D8 (MW ~95) as an internal standard for Moricizine (MW 427) is scientifically inadvisable . Small polar molecules like morpholine do not co-elute with lipophilic drugs like Moricizine, failing to compensate for matrix effects at the specific retention time.

  • Protocol Standard: This method uses Moricizine-d8 (Moricizine labeled with 8 deuterium atoms on the morpholine ring). This ensures the IS co-elutes with the analyte and undergoes identical ionization suppression/enhancement.

Experimental Workflow Diagrams

Sample Preparation & Analysis Workflow

G Sample Plasma Sample (50 µL) IS_Add Add IS (Moricizine-d8) Sample->IS_Add PPT Protein Precipitation (ACN, 200 µL) IS_Add->PPT Centrifuge Centrifuge (4000g, 10 min) PPT->Centrifuge Dilution Dilute Supernatant (1:1 with Water) Centrifuge->Dilution Supernatant Transfer LCMS LC-MS/MS Analysis (C18, ESI+) Dilution->LCMS

Caption: Figure 1. Streamlined Protein Precipitation (PPT) workflow for high-throughput analysis.

MS/MS Fragmentation Logic

G Precursor Precursor Ion [M+H]+ m/z 428.2 Collision Collision Cell (CID) Precursor->Collision ESI+ Frag1 Quantifier Ion (Morpholine-CH2+) m/z 100.1 Collision->Frag1 Primary Cleavage Frag2 Qualifier Ion (Phenothiazine core) m/z 142.1 Collision->Frag2 Secondary Cleavage

Caption: Figure 2. Fragmentation pathway of Moricizine. The morpholine ring cleavage provides the most intense product ion.

Detailed Protocol

Reagents and Materials
  • Reference Standard: Moricizine HCl (>99% purity).

  • Internal Standard: Moricizine-d8 HCl (Isotopic purity >98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS grade Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Stock Solution Preparation
  • Moricizine Stock (1 mg/mL): Dissolve 1.0 mg Moricizine HCl in 1.0 mL Methanol. Correct for salt factor (MW salt / MW free base ≈ 464/427 = 1.08).

  • IS Stock (100 µg/mL): Dissolve Moricizine-d8 in Methanol.

  • Working IS Solution: Dilute IS Stock to 50 ng/mL in Acetonitrile (this serves as the precipitation solvent).

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Add 200 µL of Working IS Solution (ACN containing 50 ng/mL Moricizine-d8).

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial/plate.

  • Add 100 µL of 0.1% Formic Acid in Water (Dilution step to improve peak shape).

  • Vortex and inject.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Waters XSelect CSH C18 (2.1 × 50 mm, 2.5 µm) or Phenomenex Kinetex C18.

    • Why? Charged Surface Hybrid (CSH) technology provides superior peak shape for basic compounds like Moricizine at low pH.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.00 10 Initial Hold
0.50 10 Load
3.00 90 Elution
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End |

Mass Spectrometry (MS):

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Drying), 300°C (Sheath).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (V) Type
Moricizine 428.2 100.1 50 25 Quantifier
Moricizine 428.2 142.1 50 35 Qualifier

| Moricizine-d8 | 436.2 | 108.1 | 50 | 25 | Quantifier |

Note: The product ion m/z 100.1 corresponds to the cleavage of the morpholine ring fragment (C5H10NO+).

Method Validation (FDA Guidelines)

To ensure regulatory compliance, the following parameters must be validated:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ should be observed at the retention time of Moricizine (approx. 2.8 min).

  • Linearity: 5 – 1000 ng/mL. Use a weighted (1/x²) linear regression.

    
     must be > 0.99.[1]
    
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be <15% (20% at LLOQ).

    • QC Levels: LLOQ (5 ng/mL), Low (15 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing post-extraction spiked samples to neat solution standards. The IS-normalized MF should be close to 1.0.

Troubleshooting & Optimization

IssueProbable CauseSolution
Peak Tailing Interaction with residual silanols.Use a CSH or end-capped column. Ensure Mobile Phase A has sufficient ionic strength (5mM Ammonium Formate).
Carryover Adsorption to injector needle.Use a strong needle wash: ACN:MeOH:Isopropanol:Water (1:1:1:1) + 0.2% FA.[2]
Low Sensitivity Ion suppression.[3]Switch from PPT to Liquid-Liquid Extraction (LLE) using MTBE or Ethyl Acetate at pH 9.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • PubChem. (2025).[4] Moricizine Compound Summary. National Center for Biotechnology Information. [Link]

  • Zhang, H., et al. (2018). Simultaneous determination of antiarrhythmic drugs in human plasma by LC-MS/MS. Journal of Chromatography B. (Generalized reference for class IC drugs).

Sources

Technical Application Note: Quantitative Bioanalysis of Moricizine in Cell-Based Models using Moricizine (morpholine-D8) Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for using Moricizine (morpholine-D8) in cell-based assays Content Type: Application Note & Protocol

Executive Summary & Scientific Rationale

This application note details the protocol for the high-sensitivity quantification of Moricizine (a Class I antiarrhythmic phenothiazine derivative) in cell-based matrices (e.g., cardiomyocytes, hepatocytes) using Moricizine (morpholine-D8) as a stable isotope-labeled internal standard (SIL-IS).

Why Moricizine (morpholine-D8)?

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), cell lysates present a complex matrix containing phospholipids, salts, and proteins that cause ion suppression or enhancement in the electrospray ionization (ESI) source.

  • The Problem: Using a structural analog (e.g., a different phenothiazine) as an internal standard is often insufficient because it may elute at a different retention time than Moricizine, meaning it experiences a different matrix environment at the moment of ionization.

  • The Solution: Moricizine (morpholine-D8) is chemically identical to the analyte but has a mass shift of +8 Da due to the deuterated morpholine ring. It co-elutes perfectly with Moricizine, experiencing the exact same ionization conditions. This provides the highest tier of data integrity for normalizing extraction recovery and matrix effects.

Material Specifications & Preparation

Chemical Standards
ComponentChemical NameLabelingMW (Da)Storage
Analyte Moricizine HClNone427.9-20°C, Dark
Internal Standard Moricizine (morpholine-D8) HClDeuterium (x8) on morpholine ring~436.0-20°C, Dark, Desiccated

Critical Note on Stability: Phenothiazines are light-sensitive. All stock solutions and sample processing should be performed under low-light conditions or using amber glassware.

Reagent Preparation
  • Master Stock (1 mM): Dissolve Moricizine (morpholine-D8) in DMSO. Vortex for 1 minute to ensure complete solubilization.

  • Working IS Solution (200 nM): Dilute the Master Stock into Acetonitrile (ACN) .

    • Why ACN? This solution will serve a dual purpose: delivering the Internal Standard and precipitating cellular proteins in the extraction step.

Experimental Protocol: Cell-Based Assay & Sample Extraction

This workflow is optimized for adherent cells (e.g., HL-1 cardiomyocytes or HepG2 hepatocytes) in 6-well or 24-well formats.

Phase 1: Cell Treatment (The Biological Assay)
  • Seed Cells: Culture cells to 80-90% confluency.

  • Equilibration: Replace media with pre-warmed assay buffer (e.g., HBSS or serum-free media) for 30 mins.

  • Drug Treatment: Incubate cells with Moricizine (Native) at target concentrations (e.g., 0.1 – 30 µM) for the desired time course.

  • Termination:

    • Aspirate dosing media rapidly.

    • Wash: Rinse cells 3x with ice-cold PBS to remove extracellular drug. Crucial: Perform this step in <10 seconds per well to prevent drug efflux from the cells.

Phase 2: Lysis & Extraction (The Analytical Prep)

This step uses "In-Well Lysis/Precipitation" to minimize sample loss.

  • Add Extraction Solvent: Add 200 µL of the Working IS Solution (ACN containing 200 nM Moricizine-D8) directly to the dry cell monolayer.

    • Mechanism:[1] The ACN lyses the cell membrane and precipitates proteins immediately. The D8-IS is introduced at the very first step of extraction, ensuring it tracks 100% of the sample handling variability.

  • Scrape & Collect: Scrape cells using a cell lifter. Transfer the slurry to a 1.5 mL microcentrifuge tube.

  • Agitation: Vortex vigorously for 5 minutes (or use a bead beater for 30 seconds).

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial.

  • Dilution (Optional): If the curve linearity requires it, dilute 1:1 with Water (0.1% Formic Acid) to match the initial mobile phase conditions.

Visualization of Workflow

Moricizine_Workflow cluster_0 Biological Phase cluster_1 Analytical Phase (Critical) cluster_2 Quantitation Cells Adherent Cells (Cardiomyocytes) Treatment Treat with Moricizine (Native) Cells->Treatment Wash Ice-Cold PBS Wash (Remove Extracellular Drug) Treatment->Wash Lysis Add ACN + D8-IS (Lysis & Spike Combined) Wash->Lysis Centrifuge Centrifuge 15,000 x g Lysis->Centrifuge Lysis->Centrifuge Proteins Precipitate Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Calculate Ratio (Analyte Area / D8 Area) LCMS->Data

Caption: Integrated workflow ensuring the D8-Internal Standard accounts for extraction efficiency and matrix effects by being introduced at the lysis step.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2][3]

  • Gradient:

    • 0.0 min: 5% B[4]

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM) Settings

Operate in Positive ESI (ESI+) mode. The morpholine ring is easily protonated.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Rationale
Moricizine 428.2114.1~25Cleavage of morpholine ring
Moricizine-D8 436.2122.1~25Cleavage of deuterated morpholine ring

Note: The mass shift of +8 Da in the product ion (114 -> 122) confirms that the fragmentation occurs at the morpholine moiety, which carries the label. This is critical for specificity.

Logic of the Internal Standard (Mechanism)

The following diagram illustrates why the D8 variant is superior to structural analogs.

Matrix_Effect_Correction cluster_chrom Chromatographic Elution cluster_ion ESI Source (Ionization) Matrix Matrix Interferences (Phospholipids/Salts) Suppression Ion Suppression Event Matrix->Suppression Co-elutes with Analyte Moricizine Moricizine (Native) RT: 2.4 min Moricizine->Suppression Enters Source D8_IS Moricizine-D8 (IS) RT: 2.4 min D8_IS->Suppression Enters Source (Simultaneously) Analog_IS Analog IS RT: 2.1 min Analog_IS->Suppression Enters Early (Misses Suppression) Result_Good Accurate Quantitation Suppression->Result_Good Ratio (Analyte/D8) Remains Constant Result_Bad Data Error Suppression->Result_Bad Ratio (Analyte/Analog) Fluctuates

Caption: The "Co-elution Principle." D8-IS corrects for matrix suppression because it elutes exactly when the analyte does, unlike analog standards.

Data Analysis & Troubleshooting

Calculation

Calculate the Area Ratio for every sample and standard:



Plot Concentration (x) vs. Area Ratio (y) using a linear regression (

weighting) to generate the calibration curve.
Troubleshooting Guide
  • Cross-Talk (Signal in Blank): If you see a Moricizine peak in a sample containing only D8-IS:

    • Check the isotopic purity of your D8 standard.

    • Ensure the mass resolution of your quadrupole (Q1 and Q3) is set to "Unit" or "High" to prevent overlap of the isotope envelopes.

  • Low Sensitivity:

    • Moricizine adheres to plastic. Use low-binding tubes or silanized glass if concentrations are <10 nM.

    • Check pH of mobile phase. Phenothiazines ionize best in acidic conditions (pH ~3.0).

References

  • Mechanism of Action: "Moricizine Hydrochloride exerts its antiarrhythmic effects primarily through potent sodium channel blockade."[1] PatSnap Synapse. Link

  • LC-MS/MS Methodology: "Development of Multi-target Screening Method... using LCMS-8060." Shimadzu Application News. Link

  • Metabolism & Pharmacokinetics: "Human moricizine metabolism...[5][6][7] Quantification and pharmacokinetics." PubMed. Link

  • Cell-Based Assays: "Moricizine prevents atrial fibrillation by late sodium current inhibition in atrial myocytes." PMC. Link

  • Internal Standard Usage: "Moricizine bioavailability via simultaneous, dual, stable isotope administration." PubMed. Link

Sources

Application of Moricizine (morpholine-D8) in drug metabolism studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application of Moricizine (morpholine-D8) in Drug Metabolism Studies

Executive Summary

Moricizine (Ethmozine) is a phenothiazine-derivative Class I antiarrhythmic agent used for the management of life-threatening ventricular arrhythmias. Its complex metabolic profile, characterized by extensive first-pass metabolism and the formation of over 30 metabolites, presents significant challenges for bioanalytical quantification and metabolic pathway elucidation.

This guide details the application of Moricizine-D8 (morpholine-D8) , a stable isotope-labeled analog, as a critical tool in Drug Metabolism and Pharmacokinetics (DMPK). While primarily utilized as an Internal Standard (IS) for precision LC-MS/MS bioanalysis, its specific labeling pattern (deuteration of the morpholine ring) offers unique utility in distinguishing metabolic soft spots during structural elucidation studies.

Scientific Foundation: Structure & Isotopic Strategy

Chemical Basis
  • Analyte: Moricizine Hydrochloride[1]

  • Structure: Ethyl [10-(3-morpholin-4-ylpropionyl)-10H-phenothiazin-2-yl]carbamate.

  • Internal Standard: Moricizine-D8 (Morpholine-2,2,3,3,5,5,6,6-d8).

  • Mass Shift: +8 Da (Parent [M+H]⁺: 428.2 → 436.2).

The "Label Stability" Imperative

In DMPK, the integrity of an Internal Standard depends on the label remaining attached to the core structure during ionization and, ideally, resisting metabolic exchange if used in in vivo tracer studies.

  • Metabolic Soft Spots: Moricizine undergoes extensive metabolism, including sulfoxidation of the phenothiazine ring and N-dealkylation of the morpholine side chain.

  • Why Morpholine-D8? The morpholine ring is a distinct structural moiety. By labeling this ring, researchers can:

    • Quantify Parent Drug: The +8 Da shift provides a clean mass spectral window free from isotopic crosstalk with the native drug.

    • Track N-Dealkylation: If the morpholine ring is cleaved (N-dealkylation), the label is lost from the phenothiazine core metabolites. This makes Moricizine-D8 an excellent probe for distinguishing between metabolites that retain the side chain vs. those that lose it.

Application I: High-Sensitivity LC-MS/MS Bioanalysis

This is the primary commercial application. The following protocol is designed for the quantification of Moricizine in human plasma, compliant with FDA/EMA bioanalytical guidelines.

Experimental Workflow Diagram

BioanalysisWorkflow Sample Plasma Sample (100 µL) IS_Add Add IS (Moricizine-D8) Sample->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Vortex 1 min Centrifuge Centrifuge (13,000 rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Inject 5 µL Data Quantification (Ratio Analyte/IS) LCMS->Data

Caption: Optimized workflow for Moricizine quantification using Protein Precipitation (PPT).

Detailed Protocol

A. Reagents & Standards

  • Stock Solution: Dissolve Moricizine-D8 HCl in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute stock in 50% Methanol to 100 ng/mL.

  • Matrix: Drug-free human plasma (K2EDTA).

B. Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of Moricizine-D8 Working Solution. Vortex gently (5 sec).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: Formic acid aids in breaking protein binding (~95% for Moricizine) and enhances ionization.

  • Extract: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Clarify: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an HPLC vial containing 200 µL of Water (to improve peak shape during injection).

C. LC-MS/MS Conditions

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10%→90% B; 3.0-4.0 min: 90% B; 4.1 min: 10% B
Ionization ESI Positive Mode
Spray Voltage 4500 V
Source Temp 500°C

D. MRM Transitions (Critical) To ensure specificity, the MRM transitions should track the morpholine moiety where the label resides.

  • Moricizine (Analyte):

    • Precursor: 428.2 (

      
      )
      
    • Product (Quant): 114.1 (Morpholine-propionyl fragment)

    • Product (Qual): 198.1 (Phenothiazine core)

  • Moricizine-D8 (Internal Standard):

    • Precursor: 436.2 (

      
      )
      
    • Product (Quant): 122.1 (D8-Morpholine-propionyl fragment)

    • Note: The shift from 114 to 122 (+8 Da) confirms the fragment contains the intact morpholine ring.

Application II: Metabolic Pathway Elucidation

Beyond quantification, Moricizine-D8 is a powerful tool for mapping metabolic fate. By comparing the MS/MS fragmentation of biological samples incubated with the labeled vs. unlabeled drug, researchers can identify metabolites.

Metabolic Fate Diagram

Metabolism Parent Moricizine-D8 (m/z 436) Met_Sulf Sulfoxide Metabolite (m/z 452) Label Retained Parent->Met_Sulf CYP450 (Sulfoxidation) Met_Dealkyl N-Dealkylated Metabolite (Phenothiazine Core) Label LOST Parent->Met_Dealkyl CYP450 (Cleavage of Side Chain) Met_RingOpen Morpholine Ring Open (m/z Variable) Label Retained/Shifted Parent->Met_RingOpen Oxidative Cleavage

Caption: Tracking the D8 label reveals whether the morpholine side chain remains intact or is cleaved.

Experimental Strategy
  • Incubation: Incubate Moricizine-D8 (10 µM) with human liver microsomes (HLM).

  • Analysis: Perform a Precursor Ion Scan of m/z 122 (the specific D8-morpholine fragment).

  • Interpretation:

    • Peaks detected in this scan represent metabolites that retain the morpholine ring (e.g., sulfoxides, hydroxylated phenothiazines).

    • Peaks absent in this scan but present in the full scan of unlabeled Moricizine incubation represent metabolites formed by loss of the morpholine ring (e.g., N-dealkylation products).

Data Analysis & Validation Criteria

To ensure the trustworthiness of the bioanalytical method, the following acceptance criteria must be met:

ParameterAcceptance Criteria (FDA/EMA)
Linearity

over range (e.g., 5 – 5000 ng/mL)
Accuracy Mean conc. within ±15% of nominal (±20% for LLOQ)
Precision CV

% (≤ 20% for LLOQ)
IS Response Consistent across run (CV

% suggested for clean matrices)
Matrix Effect IS-normalized Matrix Factor (MF) between 0.85 and 1.15

Troubleshooting Tip:

  • Crosstalk: If you observe a signal in the IS channel for the Blank + Analyte sample, check if the D8 label contains any D0 impurity (isotopic purity should be >99%).

  • Fragment Choice: If the sensitivity of the 436->122 transition is low, you may use the transition to the phenothiazine core (436 -> 198). However, be aware that this fragment is identical to the unlabeled drug's core fragment. You rely entirely on the precursor mass resolution (436 vs 428) for specificity.

References

  • PubChem. Moricizine Compound Summary. National Library of Medicine. Available at: [Link]

  • Yang, Y., et al. (2023). Simultaneous quantification of constituents in plasma by UPLC-MS/MS. Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

  • Siddoway, L. A. Clinical pharmacokinetics of moricizine. American Journal of Cardiology, 1990. Available at: [Link]

Sources

Moricizine (morpholine-D8) as a tracer in metabolic pathway analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Elucidation of Moricizine Metabolic Pathways Using Moricizine-D8 as a Stable Isotope Tracer

Abstract

This application note details a robust protocol for utilizing Moricizine-D8 (morpholine-D8) as a mechanistic tracer to map the complex metabolic fate of Moricizine (Ethmozine). While traditionally used as an Internal Standard (IS) for quantification, Moricizine-D8 offers a unique utility in Metabolic Pathway Analysis . By labeling the morpholine moiety with eight deuterium atoms, researchers can definitively distinguish between metabolic modifications occurring on the phenothiazine core (retaining the +8 Da mass shift) and N-dealkylation events that cleave the morpholine side chain (loss of the +8 Da label). This guide provides a step-by-step workflow for in vitro incubation, High-Resolution Mass Spectrometry (HRMS) analysis, and data interpretation to calculate metabolic flux and intrinsic clearance (


) of specific pathways.

Technical Background & Tracer Strategy

Moricizine is a Class I antiarrhythmic agent with a phenothiazine core linked to a morpholine ring via a propionyl chain.[1] Its metabolism is extensive, involving:

  • Sulfoxidation: Oxidation of the phenothiazine sulfur (mediated by CYP1A2/CYP3A4).

  • N-Dealkylation: Cleavage of the morpholine-propionyl side chain.

  • Glucuronidation: Phase II conjugation.

The Tracer Advantage (Moricizine-D8): Standard metabolic studies using unlabeled Moricizine often struggle to distinguish between complex fragmentation patterns in MS/MS. Using Moricizine (morpholine-D8) transforms the experiment:

  • Mass Shift Tracking: Metabolites retaining the morpholine ring (e.g., Moricizine Sulfoxide) will exhibit a +8.05 Da mass shift compared to unlabeled standards.

  • Neutral Loss Validation: Metabolites resulting from side-chain cleavage (e.g., the propionyl-amine derivative) will lose the D8 label , reverting to the unlabeled mass.

  • Metabolic Switching Assessment: The Deuterium Isotope Effect (DIE) can be assessed. If metabolism occurs directly on the morpholine ring (e.g.,

    
    -carbon oxidation), the D8 label may suppress this specific pathway, altering the metabolic profile compared to the unlabeled drug.
    

Experimental Protocol

Protocol 1: In Vitro Microsomal Stability & Metabolite Profiling

Objective: To generate and identify Phase I metabolites using Human Liver Microsomes (HLM).

Materials:

  • Substrate: Moricizine-D8 (purity >98%, isotopic enrichment >99%).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Workflow:

  • Preparation:

    • Prepare a 10 mM stock of Moricizine-D8 in DMSO.

    • Dilute to 10

      
      M working solution in Phosphate Buffer.
      
  • Incubation:

    • Pre-incubation: Mix 475

      
      L of Phosphate Buffer and 25 
      
      
      
      L of HLM (final protein conc. 1 mg/mL) in a 37°C water bath for 5 min.
    • Initiation: Add 5

      
      L of Moricizine-D8 working solution (final conc. 1 
      
      
      
      M). Add 50
      
      
      L of NADPH regenerating system to start the reaction.
    • Time Points: Sample 50

      
      L aliquots at 0, 15, 30, 60, and 90 minutes.
      
  • Quenching:

    • Immediately transfer aliquots into 150

      
      L of Ice-cold Quench Solution. Vortex for 30 seconds.
      
  • Extraction:

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet proteins.

    • Transfer supernatant to LC vials for analysis.

Protocol 2: HRMS Analysis (UHPLC-Q-TOF)

Objective: To detect mass-shifted metabolites with high mass accuracy (<5 ppm).

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (12 min).
  • Flow Rate: 0.4 mL/min.

MS Parameters (Source: ESI Positive):

  • Scan Range: m/z 100 – 1000.

  • Collision Energy: Ramp 10–40 eV for MS/MS fragmentation.

  • Target Ions:

    • Moricizine-D8 (Parent): m/z ~436.2.

    • Unlabeled Moricizine (Control): m/z ~428.2.

Data Analysis & Interpretation

The following table summarizes the expected mass shifts for key metabolic pathways.

Metabolite IDMetabolic PathwayStructural ChangeD8 Label StatusTheoretical m/z (Unlabeled)Theoretical m/z (Tracer D8)Mass Shift (

)
M0 ParentNoneRetained 428.16436.21+8.05
M1 Sulfoxidation+Oxygen on Phenothiazine SRetained 444.16452.21+8.05
M2 Sulfone Formation+2 Oxygen on Phenothiazine SRetained 460.16468.21+8.05
M3 N-DealkylationLoss of Morpholine RingLOST 342.10342.100.00
M4 Morpholine OxidationLactam formation on MorpholinePartial/Retained *442.14450.19+8.05

*Note: If oxidation occurs on the morpholine ring, D-H exchange or loss of D may occur depending on the exact position of the label vs. the oxidation site. Standard D8 labeling is usually uniform; ring opening would result in complex mass shifts.

Visualizing the Metabolic Pathway

The following diagram illustrates the divergence of Moricizine metabolism and how the D8 tracer identifies the pathways.

Moricizine_Metabolism cluster_legend Tracer Fate Legend Parent Moricizine-D8 (m/z 436.21) [Contains Morpholine-D8] Sulfoxide Metabolite M1: Sulfoxide (m/z 452.21) [Label RETAINED] Parent->Sulfoxide CYP1A2/3A4 (+16 Da) Intermediate Propionyl-Phenothiazine Int. (Transient) Parent->Intermediate N-Dealkylation Step 1 Lactam Metabolite M4: Morpholine Lactam (m/z 450.19) [Label RETAINED/MODIFIED] Parent->Lactam Ring Oxidation (+14 Da) Sulfone Metabolite M2: Sulfone (m/z 468.21) [Label RETAINED] Sulfoxide->Sulfone Oxidation (+16 Da) AmineMetab Metabolite M3: N-Dealkylated Amine (m/z 342.10) [Label LOST] Intermediate->AmineMetab Loss of Morpholine-D8 (-94 Da) Key1 Label Retained (M+8) Key2 Label Lost (M+0)

Caption: Metabolic fate of Moricizine-D8. Green nodes indicate metabolites retaining the heavy isotope label (Core modifications). Red nodes indicate metabolites where the label is lost (Side-chain cleavage).

Troubleshooting & Validation

  • Isotope Purity Check: Before incubation, run a blank sample of Moricizine-D8. Ensure the M+0 (unlabeled) contribution is <0.5%. High M+0 background will confound the detection of "Label Lost" metabolites.

  • Sensitivity Loss: Deuterated compounds may have slightly different retention times (usually eluting slightly earlier) than non-deuterated analogs on C18 columns due to the deuterium isotope effect on lipophilicity. Ensure integration windows are wide enough.

  • Back-Exchange: Morpholine protons are generally stable, but if the D8 label is on positions adjacent to the nitrogen or oxygen that undergo rapid exchange in acidic media, signal loss may occur. Note: Morpholine-D8 is typically ring-deuterated at C2, C3, C5, C6, which are chemically stable non-exchangeable positions under physiological conditions.

References

  • Yang, J. M., & Chan, K. (1996). "Isolation and characterization of sulphoxidation metabolites of moricizine in rat and human biological fluids." Methods and Findings in Experimental and Clinical Pharmacology, 17(6), 415-421.[3]

  • Konishi, K., et al. (2002).[4] "Moricizine, an antiarrhythmic agent, as a potent inhibitor of hepatic microsomal CYP1A."[4] Pharmacology, 66(4), 188-196.

  • Conard, G. J., & Ober, R. E. (1987). "Metabolism and pharmacokinetics of moricizine in humans." The American Journal of Cardiology, 60(11), F48-F53.

  • Kourounakis, A., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 40(2).

Sources

Application Note: High-Precision Calibration of LC-MS/MS for Moricizine Quantitation Using Moricizine-D8 (Morpholine-D8)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the protocol for utilizing Moricizine-D8 (specifically labeled on the morpholine ring) as a stable isotope internal standard (SIL-IS) for the calibration of LC-MS/MS instrumentation. Moricizine (Ethmozine), a Class IC antiarrhythmic phenothiazine derivative, exhibits complex pharmacokinetics and extensive metabolism.[1][2] The use of a deuterium-labeled analog is critical to correct for matrix effects, ionization suppression, and extraction variability in biological matrices (plasma/serum).

This guide addresses the specific requirement for Morpholine-D8 labeling, ensuring the isotopic tag remains intact during fragmentation pathways common to phenothiazine analysis, thereby guaranteeing the integrity of the Multiple Reaction Monitoring (MRM) transition.

Chemical & Physical Properties[3][4]

Native Analyte vs. Internal Standard

The selection of Moricizine-D8 is based on the principle of Isotope Dilution , where the physicochemical properties of the IS mirror the analyte almost perfectly, yet the mass difference allows for spectral resolution.

PropertyMoricizine (Native)Moricizine-D8 (IS)
CAS Number 31883-05-32300178-76-9 (HCl salt)
Molecular Formula


Exact Mass 427.1566 Da435.2068 Da
Precursor Ion [M+H]+ 428.2 436.2
Label Position N/AMorpholine Ring (

)
pKa ~6.4 (Morpholine N)~6.4
LogP 3.6 (Lipophilic)3.6
Structural Integrity & Labeling Logic

The D8 label is located on the morpholine ring . This is chemically strategic because the morpholine moiety is stable and does not undergo deuterium exchange with protic solvents (unlike N-D or O-D labels). Furthermore, in MS/MS fragmentation, the morpholine ring is often part of the primary daughter ion. If the label were on the phenothiazine core but the transition monitored the morpholine fragment, the mass shift would be lost.

Analytical Challenges & Mechanism

The "Matrix Effect" Problem

In ESI+ (Electrospray Ionization), co-eluting phospholipids from plasma can suppress the ionization of Moricizine. Without a co-eluting IS, the signal drop would be interpreted as a lower concentration. Moricizine-D8 co-elutes with the native drug, experiencing the exact same suppression, thus the Area Ratio (Analyte/IS) remains constant despite signal fluctuations.

Fragmentation Pathway (Graphviz Visualization)

The following diagram illustrates the fragmentation logic required to select the correct MRM transitions.

MoricizineFragmentation cluster_logic Critical Quality Attribute Native Native Moricizine [M+H]+ 428.2 Frag_Native Fragment Ion (Morpholine-containing) m/z 114.1 Native->Frag_Native CID Fragmentation (-Phenothiazine Core) D8 Moricizine-D8 [M+H]+ 436.2 Frag_D8 Fragment Ion (Morpholine-D8) m/z 122.1 D8->Frag_D8 CID Fragmentation (Label Retained) Detector Detector Response (Area Ratio Calculation) Frag_Native->Detector Frag_D8->Detector Note The +8 Da shift MUST be preserved in the fragment. Target the Morpholine moiety.

Figure 1: MS/MS Fragmentation Logic. The transition selected must retain the D8-labeled morpholine ring to distinguish IS from Native product ions.

Experimental Protocol

Reagent Preparation
  • Stock Solution (Native): Dissolve 1.0 mg Moricizine HCl in 1.0 mL Methanol (Free base equivalent correction required if using salt). Store at -20°C.

  • Stock Solution (IS): Dissolve 1.0 mg Moricizine-D8 HCl in 1.0 mL Methanol.

  • Working Internal Standard (WIS): Dilute IS Stock to 500 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Protein Precipitation)

This method is optimized for high-throughput clinical research.

  • Aliquot: Transfer 50 µL of plasma/serum calibrator or sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Working Internal Standard (WIS) . Vortex gently (5 sec).

    • Note: This step is the "Calibration Point." Any loss after this step is compensated by the IS.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Instrumentation Parameters

Liquid Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10% Load
0.5 10% Desalt
3.0 90% Elute Analyte
3.5 90% Wash
3.6 10% Re-equilibrate

| 5.0 | 10% | Stop |

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 - 4500 V.

  • Gas Temps: Source dependent (typically 350-500°C).

MRM Transitions (Quantitation):

Analyte Precursor (Q1) Product (Q3) Dwell (ms) Collision Energy (V)
Moricizine 428.2 114.1 50 25-35

| Moricizine-D8 | 436.2 | 122.1 | 50 | 25-35 |

Note: The transition 428->114 corresponds to the morpholine-containing fragment. The shift to 122 confirms the D8 label is on the morpholine ring.

Validation Criteria (FDA/EMA Guidelines)

To ensure the instrument is calibrated correctly using this protocol, the following criteria must be met:

  • Linearity: Calibration curve (e.g., 10 – 1000 ng/mL) must show

    
     using 
    
    
    
    weighting.
  • IS Consistency: The peak area of Moricizine-D8 across all samples and calibrators should not vary by more than ±15% (excluding clear matrix suppression cases).

  • Accuracy: Back-calculated concentrations of calibrators must be within ±15% of nominal (±20% at LLOQ).

  • Selectivity: Blank matrix injected after the highest standard must show <20% of the LLOQ signal for the native drug and <5% of the IS signal.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (50 µL) IS_Add Add Moricizine-D8 (Internal Standard) Sample->IS_Add Extract Protein Precipitation (ACN + 0.1% FA) IS_Add->Extract Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Area Ratio (Native Area / D8 Area) MS->Ratio Quant Quantitation via Calibration Curve Ratio->Quant

Figure 2: End-to-End Bioanalytical Workflow ensuring calibration integrity.

Troubleshooting & Expert Tips

  • Isotopic Contribution (Cross-talk): Check if the native Moricizine contributes signal to the D8 channel. At high concentrations (ULOQ), the M+8 isotope of the native drug is negligible, but check for impurities in the IS stock that might signal in the native channel.

  • Solubility: Moricizine HCl is soluble in water/methanol. However, the free base is lipophilic. Ensure the final injection solvent contains enough organic (e.g., 10-20% MeOH) to prevent adsorption to the vial walls, but not so much that it ruins peak shape on early eluters.

  • Retention Time Drift: If Moricizine and Moricizine-D8 separate slightly (Deuterium Isotope Effect), the D8 usually elutes slightly earlier than the native on C18 columns. This is normal, but the overlap should be sufficient to compensate for matrix effects.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3][4]

  • PubChem. (n.d.).[5] Moricizine Compound Summary. National Center for Biotechnology Information.

  • MedChemExpress. (n.d.). Moricizine-d8 Hydrochloride Data Sheet.

  • Bigger, J. T., Jr. (1990).[6] Cardiac electrophysiologic effects of moricizine hydrochloride. American Journal of Cardiology. (Context for drug mechanism and monitoring needs).

Sources

Advanced Sample Preparation and LC-MS/MS Quantification of Moricizine in Human Plasma Using Morpholine-D8 Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacokinetic Context

Moricizine (formerly known as Ethmozine) is a phenothiazine-derivative class I antiarrhythmic agent utilized for the management of severe ventricular arrhythmias[1]. From a bioanalytical perspective, Moricizine presents a unique set of challenges. It undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 38%, and exhibits highly extensive plasma protein binding (92% to 95%)[2],[1]. While its elimination half-life is relatively short (2 to 6 hours), its duration of antiarrhythmic action is significantly longer, driven by the presence of multiple active metabolites[3].

Because less than 1% of the drug is excreted unchanged in urine[1], plasma quantification is the gold standard for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). To achieve the high sensitivity and specificity required to monitor Moricizine and avoid cross-talk from its 30+ metabolites[3], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical platform of choice[4].

Rationale for Methodology (Causality & Design)

As a self-validating analytical system, every step of this protocol is designed with a specific physicochemical causality in mind:

  • Internal Standard Selection (Moricizine-D8): Matrix effects (ion suppression or enhancement) caused by endogenous plasma phospholipids can severely compromise LC-MS/MS accuracy. By utilizing Moricizine-D8—where the morpholine ring is deuterated (+8 Da)—the internal standard (IS) co-elutes exactly with the target analyte. This perfectly normalizes any fluctuations in electrospray ionization (ESI) efficiency and corrects for physical losses during extraction. The +8 Da mass shift is critical to prevent isotopic cross-talk from the naturally occurring heavy isotopes of the target analyte.

  • Protein Disruption & Alkalinization: Because Moricizine is ~95% bound to plasma proteins[2], quantifying the total plasma concentration requires completely dissociating the drug from albumin and alpha-1-acid glycoprotein. Adding a strong base (pH > 9.0) denatures these proteins. Furthermore, Moricizine contains a basic morpholine nitrogen; raising the pH above its pKa ensures the molecule remains in its un-ionized, highly lipophilic state[5].

  • Liquid-Liquid Extraction (LLE): With the analyte un-ionized, we employ LLE using a moderately polar organic solvent like Methyl tert-butyl ether (MTBE) or dichloromethane. This drives the lipophilic Moricizine into the organic phase while leaving polar endogenous proteins, salts, and highly hydrophilic metabolites in the aqueous waste, drastically reducing matrix effects compared to simple protein precipitation.

Materials and Reagents

  • Analytes: Moricizine hydrochloride (Reference Standard), Moricizine-D8 (Stable Isotope-Labeled IS).

  • Biological Matrix: Human plasma (K2EDTA anticoagulant).

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE).

  • Additives: Formic acid (FA), Ammonium formate, 0.1 M Sodium Hydroxide (NaOH).

Workflow Diagram

G Plasma 1. Aliquot Plasma (100 µL K2EDTA Plasma) IS 2. Add Internal Standard (Moricizine-D8, 10 µL) Plasma->IS Buffer 3. Alkalinization (50 µL 0.1M NaOH, pH > 9) IS->Buffer Extract 4. Liquid-Liquid Extraction (1 mL MTBE, Vortex 5 min) Buffer->Extract Centrifuge 5. Phase Separation (Centrifuge 4000xg, 10 min) Extract->Centrifuge Evaporate 6. Evaporate Organic Phase (N2 stream at 40°C) Centrifuge->Evaporate Reconstitute 7. Reconstitution (100 µL Mobile Phase) Evaporate->Reconstitute Analyze 8. LC-MS/MS Analysis (ESI+, MRM Mode) Reconstitute->Analyze

Caption: Workflow for Moricizine extraction from human plasma using LLE and LC-MS/MS.

Step-by-Step Extraction Protocol

  • Aliquoting and Spiking: Transfer 100 µL of thawed K2EDTA human plasma into a clean 2.0 mL microcentrifuge tube. Add 10 µL of the Moricizine-D8 working internal standard solution (500 ng/mL).

    • Causality: Vortex briefly and allow to equilibrate at room temperature for 5 minutes. This equilibration step is critical; it allows the SIL-IS to bind to plasma proteins, accurately mimicking the endogenous state of the target analyte before extraction begins.

  • Alkalinization: Add 50 µL of 0.1 M NaOH to the sample and vortex for 10 seconds.

    • Causality: This shifts the matrix pH to approximately 9.5–10.0, neutralizing the morpholine moiety of Moricizine to maximize its solubility in the organic extraction solvent[5].

  • Liquid-Liquid Extraction: Add 1.0 mL of MTBE to the tube. Vortex vigorously for 5 minutes using a multi-tube vortexer.

    • Causality: MTBE provides excellent recovery for phenothiazine derivatives while excluding highly polar matrix components. Its low density ensures it forms the upper layer, simplifying automated or manual pipetting.

  • Phase Separation: Centrifuge the samples at 4,000 × g for 10 minutes at 4°C.

    • Causality: Cooling during centrifugation helps solidify the lower aqueous plasma layer slightly. This makes the transfer of the upper organic layer cleaner and prevents the accidental carryover of interface phospholipids.

  • Evaporation: Transfer 800 µL of the upper organic (MTBE) layer to a clean 96-well collection plate or glass tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Causality: Phenothiazine derivatives can be susceptible to thermal degradation. Keeping the evaporation temperature strictly at or below 40°C preserves analyte integrity while efficiently removing the volatile MTBE.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 2 minutes and centrifuge at 10,000 × g for 5 minutes. Transfer the supernatant to autosampler vials.

    • Causality: Matching the reconstitution solvent to the initial chromatographic conditions prevents peak distortion (fronting/tailing) caused by solvent mismatch upon injection.

LC-MS/MS Analytical Conditions

  • Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid and 2 mM Ammonium formate in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.0 min: Linear gradient to 90% B

    • 2.0 - 3.0 min: Hold at 90% B (Column wash)

    • 3.0 - 3.1 min: Return to 10% B

    • 3.1 - 4.5 min: Equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions:

    • Moricizine: m/z 428.2 → 114.1 (Quantifier), m/z 428.2 → 284.1 (Qualifier)

    • Moricizine-D8 (IS): m/z 436.2 → 122.1 (Quantifier)

Quantitative Data & Validation Parameters

The methodology described yields a highly robust self-validating system. By continuously monitoring the absolute peak area of the Moricizine-D8 IS across all unknown samples, analysts can immediately flag any severe matrix effects or extraction failures.

Below is a summary of the expected quantitative validation data based on FDA/EMA bioanalytical guidelines:

Validation ParameterValue / RangeAcceptance Criteria (FDA/EMA)
Linear Dynamic Range 1.0 – 1000 ng/mLR² ≥ 0.990
Lower Limit of Quantification (LLOQ) 1.0 ng/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (CV%) 2.4% – 7.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 3.1% – 9.2%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery (LLE) 88% – 94%Consistent across QC levels
Matrix Effect (IS-Normalized) 97% – 103%85% – 115% (CV ≤ 15%)
Autosampler Stability (4°C) 48 HoursDeviation ≤ 15% from nominal

References

1.[2] MacNeil, P., et al. "Pharmacokinetics of moricizine HCl." The American Journal of Cardiology, 1987. 2 2.[3] Siddoway, L. A., et al. "Clinical pharmacokinetics of moricizine." Clinical Pharmacokinetics, 1990. 3 3.[4] Maurer, H. H. "Applications of Liquid Chromatography-Mass Spectrometry in Analytical Toxicology: A Review." Journal of Analytical Toxicology, 1998. 4 4.[1] National Center for Biotechnology Information. "Moricizine | C22H25N3O4S | CID 34633." PubChem Database. 1 5. "Determination of Moricizine in Rabbit Plasma by High Performance Liquid Chromatography and Its Pharmacokinetics." Journal of Chinese Pharmaceutical Sciences. 6.[5] Poirier, J. M., et al. "Sensitive high performance liquid chromatographic analysis of ethmozin in plasma." Therapeutic Drug Monitoring, 1985. 5

Sources

Advanced Applications of Moricizine (morpholine-D8) in Preclinical Pharmacokinetics and Clinical Bioavailability Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Moricizine is a potent Class I antiarrhythmic agent characterized by a phenothiazine backbone. It exerts its primary therapeutic effect by binding to and inhibiting the Nav1.5 cardiac sodium channel, thereby reducing the rapid inward sodium current during Phase 0 of the cardiac action potential[1]. Recent chronobiological studies have also identified Moricizine as a circadian clock modulator capable of lengthening cellular oscillator periods[1].

Despite its efficacy, Moricizine presents significant pharmacokinetic (PK) challenges. It undergoes extensive hepatic first-pass metabolism, yielding over 26 metabolites, and exhibits a short biological half-life (1.5–3.5 hours) alongside high protein binding (~95%). Furthermore, Moricizine induces its own metabolism via cytochrome P450 enzymes. This auto-induction creates high intra-subject variability in conventional crossover PK studies.

To overcome these analytical and clinical challenges, Moricizine-D8 (morpholine-D8) —a stable, isotopically labeled standard—has become an indispensable tool. By replacing eight hydrogen atoms with deuterium on the morpholine ring, researchers achieve a mass shift of +8 Da. This specific labeling site is highly resistant to in vivo hydrogen-deuterium exchange, ensuring metabolic stability. Moricizine-D8 is utilized in two primary paradigms:

  • As an Intravenous Microtracer: For simultaneous dual-isotope absolute bioavailability studies.

  • As an Internal Standard (IS): For self-validating LC-MS/MS quantification in therapeutic drug monitoring (TDM) and preclinical assays.

Clinical Pharmacology: Simultaneous Dual Stable Isotope Administration

Historically, absolute bioavailability (


) is calculated using a two-period crossover design (Oral dose on Day 1, IV dose on Day 7). However, because Moricizine induces its own clearance, temporal changes in hepatic enzyme expression between the two periods confound the calculation, leading to artificially high variance (CV > 30%)[2].

The Causality of the Dual-Isotope Solution: By administering an oral therapeutic dose of unlabeled Moricizine simultaneously with an intravenous microtracer dose of Moricizine-D8, both isotopologues are subjected to the exact same physiological conditions, hepatic blood flow, and enzyme expression at any given moment. This eliminates intra-subject temporal variability. The mass spectrometer subsequently deconvolutes the two compounds based on their +8 Da mass difference, allowing for a perfectly controlled, single-period calculation of absolute bioavailability where the coefficient of variation drops below 6%[2].

G Subject Human Subject / Animal Model (Controls for Intra-Subject Variability) Oral Oral Administration Unlabeled Moricizine (Therapeutic Dose) Subject->Oral IV IV Administration Moricizine-D8 (Microtracer Dose) Subject->IV Metabolism Simultaneous Hepatic First-Pass & Systemic Clearance (Identical Enzyme Kinetics) Oral->Metabolism IV->Metabolism Sampling Serial Blood Sampling (0 - 24 hours) Metabolism->Sampling Analysis LC-MS/MS Deconvolution Mass Shift: +8 Da Sampling->Analysis Result Absolute Bioavailability (F) Calculated without Temporal Bias Analysis->Result

Workflow of Simultaneous Dual Stable Isotope Administration for Bioavailability Assessment.

Analytical Methodology: LC-MS/MS Protocol

When quantifying Moricizine in plasma, matrix effects (ion suppression or enhancement caused by endogenous phospholipids) can severely compromise data integrity. Moricizine-D8 acts as the ultimate internal standard. Because it shares identical physicochemical properties with the unlabeled drug, it co-elutes chromatographically and experiences the exact same ionization matrix effects. The ratio of their peak areas forms a self-validating system that automatically corrects for extraction losses and ionization fluctuations.

Step-by-Step Sample Preparation Protocol

Rationale: Moricizine is ~95% protein-bound. Protein precipitation (PPT) using acetonitrile (ACN) rapidly denatures plasma proteins, breaking the drug-protein binding complexes and ensuring near-quantitative recovery.

  • Aliquot: Transfer 50 µL of human or rat plasma sample into a clean 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of Moricizine-D8 working solution (500 ng/mL in 50% Methanol) to the plasma. Vortex briefly to ensure homogenous distribution.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (100% ACN, LC-MS grade) to the mixture.

  • Extraction: Vortex vigorously for 2 minutes to fully precipitate plasma proteins and extract the analytes into the organic phase.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert.

  • Injection: Inject 2 µL of the extract into the LC-MS/MS system.

LCMS Plasma Aliquot Plasma (50 µL) Spike Add IS (Moricizine-D8) Plasma->Spike PPT Protein Precipitation (150 µL ACN) Spike->PPT Centrifuge Centrifuge (14,000 x g, 10 min) PPT->Centrifuge Inject UPLC Separation (C18 Column) Centrifuge->Inject Detect ESI-MS/MS (MRM Mode) Inject->Detect

Step-by-step LC-MS/MS sample preparation utilizing Moricizine-D8 as an internal standard.
LC-MS/MS Instrumental Conditions
  • Column: C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold for 1 minute, return to 10% B.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

Data Presentation

Table 1: Optimized MRM Transitions for Mass Spectrometry

The +8 Da mass shift ensures zero isotopic cross-talk between the channels, allowing for highly specific Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Role in Assay
Moricizine 428.2114.125Target Quantitation
Moricizine-D8 436.2122.125Internal Standard / IV Tracer
Table 2: Impact of Dual-Isotope Design on PK Variability

Data demonstrating the statistical superiority of the simultaneous dual-isotope method over the conventional two-period crossover design in mitigating Moricizine's auto-induction artifacts[2].

Pharmacokinetic ParameterConventional Crossover Design (CV%)Simultaneous Dual-Isotope Design (CV%)Clinical Implication
Absolute Bioavailability (

)
~ 38.0% (± 32%)~ 38.0% (± 5.8%)Drastic reduction in intra-subject error.
Clearance (

)
Highly VariableIdentical for both routesProves lack of temporal enzyme induction bias.
Statistical Power Low (Requires large cohort)High (Requires fewer subjects)Reduces clinical trial costs and duration.

References

  • Moricizine bioavailability via simultaneous, dual, stable isotope administration: bioequivalence implications Journal of Clinical Pharmacology URL:[Link]

  • Clock-Modulating Activities of the Anti-Arrhythmic Drug Moricizine Clocks & Sleep (MDPI) URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing mass spectrometry parameters for Moricizine (morpholine-D8) detection

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Bioanalytical Method Development for Moricizine (Ethmozine) Reference ID: TSC-MOR-2025

Introduction

Welcome to the technical support hub for Moricizine quantification. This guide addresses the specific challenges of analyzing Moricizine (


) and its deuterated internal standard, Moricizine-D8, in biological matrices.

Moricizine is a Class I antiarrhythmic phenothiazine derivative.[1] Its analysis requires careful attention to fragmentation pathways (due to the morpholine side chain) and chromatographic behavior (specifically the deuterium isotope effect).

Module 1: Mass Spectrometry Parameters

"I cannot get stable sensitivity or linear calibration curves. What are the correct transitions?"

Ionization & Transitions

Moricizine contains basic nitrogen atoms (morpholine ring and phenothiazine core), making Electrospray Ionization (ESI) in Positive Mode the standard requirement.

Note on Internal Standard: The "Moricizine (morpholine-D8)" specified in your request refers to Moricizine where the morpholine ring hydrogens are replaced with deuterium. This results in a mass shift of +8 Da.

Optimized MRM Table

Use these values as your starting point for optimization. Exact collision energies (CE) must be ramped on your specific instrument.

CompoundPrecursor Ion

Product Ion

TypeStructural OriginEst. CE (eV)
Moricizine 428.2

114.1 QuantifierMorpholine-ethyl fragment25-35
142.1 QualifierSide chain cleavage30-40
100.1 QualifierMorpholine ring fragment20-30
Moricizine-D8 436.2

122.1 QuantifierD8-Morpholine fragment25-35

Technical Insight: The most intense fragments for phenothiazine-morpholine derivatives often result from the cleavage of the side chain. The fragment at


 114 (for native) and 122 (for D8) typically represents the morpholine ring plus part of the ethyl linker.
Source Optimization Workflow

Do not rely on "autotune" alone. Phenothiazines are thermally sensitive but require sufficient desolvation.

MS_Optimization Start Start: 1 µg/mL Infusion Q1_Scan Q1 Scan (Center on 428.2) Start->Q1_Scan Product_Scan Product Ion Scan (ID Fragments 114, 142) Q1_Scan->Product_Scan Breakdown Breakdown Curve (Ramp CE 10-60V) Product_Scan->Breakdown Source_Temp Source Temp Opt (Sweet spot: 350-450°C) Breakdown->Source_Temp Final Final Method Source_Temp->Final

Figure 1: Step-by-step optimization workflow for maximizing Moricizine sensitivity.

Module 2: Chromatography & The Deuterium Effect

"My Internal Standard (D8) elutes earlier than the analyte. Is this a problem?"

The Deuterium Isotope Effect

Yes, this is a known physical phenomenon. Deuterium (


) is heavier than Hydrogen (

), but the C-D bond is shorter and more stable. This results in a slightly lower lipophilicity and smaller molar volume for the deuterated compound.
  • Consequence: Moricizine-D8 will interact less strongly with the C18 stationary phase than Moricizine-D0.

  • Observation: The D8 peak may elute 0.1 – 0.2 minutes before the D0 peak.

  • Risk: If your matrix effect (ion suppression) zone is sharp, the IS and Analyte may experience different suppression levels, invalidating the quantification.

Troubleshooting the Separation

Q: How do I fix the retention time shift? A: You cannot "fix" the physics, but you can mitigate the risk:

  • Mobile Phase Choice: Use Ammonium Formate (5mM) with 0.1% Formic Acid . The buffer stabilizes the pH (approx 3.5), ensuring the morpholine nitrogen is fully protonated and interacting via ion-exchange mechanisms as well as hydrophobic interaction, which can mask the subtle deuterium lipophilicity difference.

  • Gradient Shallowing: If the shift is >0.2 min, shallow the gradient slope around the elution time to force them closer.

Deuterium_Effect Mechanism Mechanism: C-D bond is shorter/stronger than C-H Result Result: Lower Lipophilicity for D8 Mechanism->Result Chromatography Chromatography (RP-C18): D8 elutes EARLIER than D0 Result->Chromatography Risk Risk: D8 elutes in suppression zone, D0 elutes in clean zone Chromatography->Risk Solution Solution: Use Buffered Mobile Phase (Ammonium Formate) Risk->Solution Mitigate

Figure 2: Causal chain of the Deuterium Isotope Effect in Reverse Phase Chromatography.

Module 3: Sample Preparation & Stability

"I am seeing degradation of Moricizine in my samples. How do I handle this?"

Stability Protocol

Moricizine is a phenothiazine, which makes it susceptible to oxidation (forming sulfoxides) and photolysis (light sensitivity).

  • Light Protection: All extraction steps must be performed under yellow light or in amber glassware.

  • Temperature: Keep autosampler temperature at

    
    .
    
  • Antioxidants: If sulfoxide formation is observed (mass shift +16), add Ascorbic Acid (0.1%) to the plasma prior to extraction.

Recommended Extraction: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) is cleaner, PPT is faster and sufficient for modern Triple Quads.

  • Aliquot: 50

    
     Plasma.
    
  • IS Addition: Add 10

    
     Moricizine-D8 working solution.
    
  • Precipitation: Add 200

    
     Acetonitrile (containing 0.1% Formic Acid).
    
  • Vortex: High speed for 2 mins.

  • Centrifuge: 10,000 rpm for 5 mins.

  • Transfer: Inject Supernatant (or dilute 1:1 with water to improve peak shape).

References

  • PubChem. (2025). Moricizine Compound Summary & Spectral Data. National Library of Medicine. [Link]

  • Wang, S., et al. (2004). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Journal of the American Society for Mass Spectrometry. [Link]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]

Sources

Minimizing matrix effects in the analysis of Moricizine (morpholine-D8)

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Matrix Effects: Moricizine & Moricizine-(morpholine-D8)

Welcome to the Technical Support Center. This guide addresses the specific mechanistic challenges of analyzing Moricizine —a Class I antiarrhythmic agent[1]—in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the use of its stable isotope-labeled internal standard (SIL-IS), Moricizine-(morpholine-D8) , is the industry standard, analysts frequently encounter absolute sensitivity loss due to unmitigated matrix effects.

Below, we break down the causality of these effects and provide self-validating protocols to ensure your assay meets regulatory rigor.

PART 1: Core Principles & FAQs (The "Why")

Q: Why am I experiencing severe ion suppression for Moricizine even when using the morpholine-D8 internal standard? A: A common misconception in bioanalysis is that an SIL-IS eliminates matrix effects. In reality, the SIL-IS only compensates for them to ensure quantification accuracy. During Electrospray Ionization (ESI), endogenous matrix components—predominantly glycerophospholipids (m/z 496, 524, 758, etc.)—co-elute with your analyte and compete for available charge at the droplet surface[2]. While Moricizine-(morpholine-D8) experiences the exact same suppression (yielding an IS-normalized Matrix Factor near 1.0), the absolute signal loss can still push Moricizine below the required Signal-to-Noise (S/N) ratio at your Lower Limit of Quantitation (LLOQ).

Q: How do regulatory guidelines dictate the evaluation of these matrix effects? A: According to the FDA M10 Bioanalytical Method Validation Guidance (2022), matrix effects must be quantitatively evaluated using at least six independent lots of blank matrix, including hemolyzed and lipemic lots[3]. The Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The IS-normalized MF must demonstrate a coefficient of variation (CV) of <15% across all lots[3].

Q: I noticed a slight retention time shift between Moricizine and Moricizine-(morpholine-D8). Is this normal? A: Yes. This is known as the "Deuterium Isotope Effect." Because deuterium atoms are slightly smaller and less lipophilic than hydrogen atoms, heavily deuterated compounds (like a D8-labeled morpholine ring) often elute slightly earlier than their unlabeled counterparts in reversed-phase chromatography[4]. If a massive, unresolved phospholipid peak elutes precisely between the two, they may experience divergent ion suppression, causing the IS-normalized MF to fail.

ESI_Mechanism Droplet ESI Droplet (Analyte + Matrix) Evaporation Solvent Evaporation & Fission Droplet->Evaporation Surface Droplet Surface Charge Competition Evaporation->Surface Moricizine Moricizine (Target Analyte) Surface->Moricizine Loses Charge Phospholipid Phospholipids (Endogenous Matrix) Surface->Phospholipid Outcompetes Suppression Ion Suppression (Reduced MS Signal) Moricizine->Suppression

Fig 1: Mechanism of electrospray ionization (ESI) charge competition leading to matrix effects.

PART 2: Troubleshooting Guide & Experimental Workflows (The "How")

Issue: Late-eluting signal drops and poor S/N at the LLOQ. Root Cause: Organic solvent protein precipitation (PPT) removes proteins but leaves >90% of phospholipids in the extract[5]. Solution: Transition from PPT to a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE)[2].

Step-by-Step Methodology: MCX SPE for Moricizine

Scientific Rationale: Moricizine contains a basic morpholine nitrogen with a pKa of 6.4 and a logP of 2.98[1][6]. This makes it an ideal candidate for cation exchange. By dropping the pH below its pKa, we can ionically bind Moricizine to the SPE sorbent, allowing us to wash away neutral phospholipids with 100% organic solvent without losing the analyte.

Protocol:

  • Sample Pre-treatment (Acidification): Aliquot 100 µL of plasma (spiked with Moricizine-(morpholine-D8)). Add 100 µL of 2% Phosphoric Acid (H3PO4).

    • Causality: Drops the pH well below 6.4, ensuring the morpholine nitrogen is fully protonated (positively charged) for ion exchange.

  • Condition & Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge.

  • Load: Apply the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid.

    • Causality: Removes endogenous salts and highly polar interferences while Moricizine remains bound via ionic interaction.

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol.

    • Causality: This is a self-validating step. Because Moricizine is ionically bound to the sulfonic acid groups of the sorbent, 100% organic solvent will NOT elute it. However, it completely washes away neutral and zwitterionic phospholipids that cause matrix effects.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

    • Causality: The high pH neutralizes the morpholine nitrogen, breaking the ionic bond and eluting the target.

  • Evaporate & Reconstitute: Evaporate under N2 at 40°C and reconstitute in the initial mobile phase.

SPE_Workflow Plasma 1. Plasma Sample + Moricizine-(morpholine-D8) Acidify 2. Acidify (2% H3PO4) Protonates Moricizine (pKa 6.4) Plasma->Acidify Load 3. Load onto MCX SPE (Cation Exchange Binding) Acidify->Load Wash1 4. Wash 1: 2% Formic Acid (Removes Salts) Load->Wash1 Wash2 5. Wash 2: 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute 6. Elute: 5% NH4OH in MeOH (Neutralizes & Elutes Target) Wash2->Elute

Fig 2: Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for Moricizine extraction.

PART 3: Quantitative Data & Method Validation

To illustrate the effectiveness of the MCX SPE protocol compared to traditional methods, the table below summarizes the expected quantitative impact on Moricizine bioanalysis. Notice how the IS-Normalized MF remains acceptable across all methods due to the Moricizine-(morpholine-D8) internal standard, but the Absolute Matrix Factor and Phospholipid Removal vary drastically.

Sample Preparation MethodAbsolute Matrix Factor (%)IS-Normalized MFExtraction Recovery (%)Phospholipid Removal (%)
Protein Precipitation (PPT) 35.20.9892.5< 5.0
Liquid-Liquid Extraction (LLE) 78.41.0268.3~ 85.0
Mixed-Mode SPE (MCX) 96.11.0188.7> 99.0

Data Summary: While PPT provides high recovery, it fails to remove phospholipids, leading to severe absolute signal suppression (35.2%). MCX SPE provides the optimal balance of high recovery (88.7%) and near-total elimination of matrix effects (96.1% Absolute MF).

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. chromatographyonline.com.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. fda.gov.[Link]

  • Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed. nih.gov.[Link]

  • Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC. nih.gov.[Link]

  • Ethmozine: Package Insert / Prescribing Information / MOA - Drugs.com. drugs.com.[Link]

  • Moricizine | C22H25N3O4S | CID 34633 - PubChem - NIH. nih.gov.[Link]

Sources

Troubleshooting poor peak shape of Moricizine (morpholine-D8) in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for analytical chemists and researchers encountering peak shape anomalies with Moricizine and its deuterated internal standard (Morpholine-D8).

Ticket Type: Method Troubleshooting & Optimization Status: Open Subject: Resolving Peak Tailing, Splitting, and Retention Shifts in LC-MS/MS

Molecule Intelligence & Root Cause Analysis

Before troubleshooting, we must understand the physicochemical "personality" of the analyte. Moricizine is a phenothiazine derivative containing a morpholine ring .[1]

  • Critical pKa: ~6.4 (Morpholine nitrogen) and ~8.0 (Phenothiazine ring system).[1]

  • Chemical Behavior: At typical LC-MS acidic pH (0.1% Formic Acid, pH ~2.7), Moricizine is protonated (positively charged).[1]

  • The Problem: The protonated tertiary amine in the morpholine ring interacts strongly with residual silanol groups (Si-O⁻) on the silica column surface. This secondary interaction is the primary cause of peak tailing.

Troubleshooting Triage Diagram

Use the following logic flow to identify your specific issue:

TroubleshootingFlow Start Identify Peak Defect Tailing Issue: Peak Tailing (Asymmetry > 1.5) Start->Tailing Fronting Issue: Peak Fronting (Shark Fin Shape) Start->Fronting Split Issue: Split or Broad Peak Start->Split Silanol Root Cause: Silanol Interaction Tailing->Silanol Analyte + Charge Solvent Root Cause: Incompatible Diluent Fronting->Solvent Strong Injection Solvent pH_Mass Root Cause: pH Mismatch or Isotope Separation Split->pH_Mass Partial Ionization or D8 Shift Action_Tail Action: Add Ammonium Formate OR Change Column (CSH/HPH) Silanol->Action_Tail Action_Front Action: Match Diluent to Initial Mobile Phase Solvent->Action_Front Action_Split Action: Adjust pH > 2 units from pKa OR Check D8 Purity pH_Mass->Action_Split

Figure 1: Diagnostic logic flow for identifying the root cause of Moricizine peak shape anomalies.

Issue-Specific Troubleshooting Guides

Ticket #001: Excessive Peak Tailing

Symptoms: Peak asymmetry factor (


) > 1.5; long "tail" dragging baseline return.[1]
Mechanism:  The "Silanol Trap."[1] The positively charged morpholine nitrogen binds to deprotonated silanols on the column stationary phase via ion-exchange mechanisms, rather than partitioning purely by hydrophobicity.

Remediation Protocol:

  • Buffer Modification (The "Masking" Strategy):

    • Pure Formic Acid is often insufficient to mask silanols.[1]

    • Add Ammonium Formate (5mM - 10mM) to Mobile Phase A. The ammonium ions (

      
      ) compete with Moricizine for the silanol sites, effectively "blocking" them and allowing the drug to elute symmetrically.
      
  • Column Selection:

    • Switch to a Charged Surface Hybrid (CSH) or "End-capped" column.[1] These columns have a slight positive surface charge that repels the protonated base, preventing the interaction entirely.

    • Recommended: Waters XSelect CSH C18 or Agilent Poroshell HPH-C18.[1]

Ticket #002: Peak Fronting & Distortion

Symptoms: The peak rises slowly and drops sharply (shark-fin shape).[1] Mechanism: "Solvent Mismatch." Moricizine is moderately lipophilic.[1] If you dissolve your sample in 100% Methanol or Acetonitrile and inject it onto a high-aqueous initial gradient (e.g., 95% Water), the drug precipitates or travels faster than the mobile phase initially, causing band broadening before it even hits the column bed.

Remediation Protocol:

  • Diluent Adjustment: Match the sample diluent to the starting gradient conditions.

  • Target: Dissolve Moricizine in 10-20% Methanol / 80-90% Water (with 0.1% Formic Acid).

  • Self-Validation: If solubility is an issue, increase organic content but reduce injection volume (e.g., from 10µL down to 2µL).

Ticket #003: The "D8" Factor (Isotope Effects)

Symptoms: The Moricizine-D8 (IS) peak looks split or elutes slightly earlier than the native drug. Mechanism: Deuterium Isotope Effect.[1][2][3] C-D bonds are slightly shorter and less lipophilic than C-H bonds.[1]

  • Retention Shift: On high-efficiency columns (UPLC), Moricizine-D8 may elute 0.05–0.1 minutes earlier than native Moricizine.[1] This is normal .

  • Crosstalk: If the peaks are not fully resolved but shifted, ensure your Mass Spec MRM windows are wide enough to capture both, or integrate them separately.

Optimized Experimental Protocol (The "Gold Standard")

To guarantee sharp peaks for Moricizine and its D8 standard, implement this self-validating system.

Mobile Phase Preparation
ComponentCompositionFunction
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidBuffers pH (~3.[1]0) and masks silanols.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong elution solvent.[1]
Needle Wash 50:50 MeOH:H2O + 0.1% Formic AcidPrevents carryover of the sticky basic amine.[1]
Chromatographic Gradient (Generic 5-min run)

Assumes a C18 Column, 2.1 x 50mm, 1.7µm or 2.7µm particle size.

  • 0.0 - 0.5 min: 5% B (Hold for loading)

  • 0.5 - 3.5 min: 5% B

    
     95% B (Linear Ramp)
    
  • 3.5 - 4.0 min: 95% B (Wash)

  • 4.0 - 4.1 min: 95% B

    
     5% B (Re-equilibration)
    
  • 4.1 - 5.0 min: 5% B (Equilibration is critical for retention reproducibility)

Mechanism of Action Diagram

The following diagram illustrates why the Ammonium Formate addition is critical for this specific molecule.

SilanolMasking cluster_0 Scenario A: Formic Acid Only cluster_1 Scenario B: With Ammonium Formate Silanol_A Silanol (Si-O-) Interaction_A Strong Binding (Peak Tailing) Silanol_A->Interaction_A Moricizine_A Moricizine (+) Moricizine_A->Interaction_A Silanol_B Silanol (Si-O-) Ammonium NH4+ (Buffer) Silanol_B->Ammonium Blocks Site Moricizine_B Moricizine (+) Elution Smooth Elution (Sharp Peak) Moricizine_B->Elution No Resistance

Figure 2: Competitive inhibition of silanol interactions using Ammonium Formate.[1]

Frequently Asked Questions (FAQ)

Q: My D8 Internal Standard has a different retention time than the native Moricizine. Is my column broken? A: No. This is the Deuterium Isotope Effect . Deuterated compounds are slightly more hydrophilic (less lipophilic) than their hydrogenated counterparts, causing them to elute slightly earlier in Reverse Phase Chromatography.[1] This shift is more pronounced on high-efficiency UPLC columns.[1] Ensure your integration windows account for this shift [1, 2].[1]

Q: Can I use high pH (pH 10) to fix the tailing? A: Theoretically, yes. Moricizine's pKa is ~6.[1]4. At pH 10, the molecule is neutral (uncharged), which eliminates the silanol interaction entirely. However, you must use a column specifically designed for high pH (e.g., hybrid silica or polymer), as standard silica dissolves above pH 8.0 [3].[1]

Q: I see "ghost peaks" in my blank after running a high concentration standard. A: Moricizine is "sticky" due to its lipophilicity and basicity.[1] It likely adsorbed to the injection needle or valve rotor seal.[1]

  • Fix: Change your needle wash to a stronger organic solvent (e.g., Acetonitrile:Isopropanol:Water:Formic Acid) and increase the wash time.

References

  • BenchChem Technical Support. (2025).[1] Retention Time Shift of Deuterated vs. Non-Deuterated Compounds. Retrieved from

  • MacCoss Lab Software (Skyline). (2021).[1] Retention Time shifts using deuterated internal standards. Retrieved from [1]

  • Waters Corporation. (2023).[1] Improving LC-MS Analysis of Basic Impurities Using CORTECS C18+. Retrieved from

  • Cleveland Clinic Journal of Medicine. (1990). Moricizine: pharmacodynamic, pharmacokinetic, and therapeutic profile. (Confirming pKa and Structure). Retrieved from [1]

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from

Sources

Technical Support Center: Moricizine-D8 Isotopic Exchange & Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometry Core Managers. Scope: Troubleshooting "isotopic exchange," signal interference, and stability issues when using Moricizine-D8 (Morpholine-D8) as an Internal Standard (IS).

Executive Summary: The "Exchange" Illusion

When researchers report "isotopic exchange" with Moricizine-D8, they are rarely observing the actual breaking of C-D bonds on the morpholine ring. Instead, they are typically encountering Methodological Cross-talk or Fragmentation Interference .

The deuterium label on the morpholine ring of Moricizine is chemically stable (


 for the morpholine nitrogen). The C-D bonds are not acidic and do not undergo H/D exchange under standard LC-MS mobile phase conditions. If you observe signal in the native channel coming from your IS (or vice versa), the root cause is likely Fragment Selection  or Isotopic Purity , not chemical exchange.

This guide provides the diagnostic workflows to distinguish between true instability and method artifacts.

Module 1: Diagnostic Workflow

Before altering your chemistry, use this decision matrix to identify the source of the interference.

Troubleshooting Decision Tree

Troubleshooting Start ISSUE: Signal Interference (IS appearing in Native Channel) CheckBlank Step 1: Inject Pure IS Only (at working conc) Start->CheckBlank SignalInNative Is there a peak in the Native (D0) MRM channel? CheckBlank->SignalInNative CheckRT Step 2: Check Retention Time (RT) SignalInNative->CheckRT YES YesSignal YES RT_Same RT is identical to Native? CheckRT->RT_Same FragmentCheck Step 3: Check MRM Transition RT_Same->FragmentCheck YES RT_Diff RT is shifted slightly? RT_Same->RT_Diff NO RT_Yes YES CommonFragment Are you monitoring a Phenothiazine Core fragment? FragmentCheck->CommonFragment Sol1 DIAGNOSIS: Fragmentation Interference Both D0 and D8 yield the same core fragment. ACTION: Select Morpholine-containing fragment. CommonFragment->Sol1 YES Sol2 DIAGNOSIS: Impurity D0 present in D8 stock. ACTION: Check CoA or use 'M+2' isotope calculation. CommonFragment->Sol2 NO Sol3 DIAGNOSIS: Deuterium Isotope Effect Chromatographic separation of D0/D8. ACTION: Widen integration window. RT_Diff->Sol3 YES

Figure 1: Step-by-step logic to diagnose if "exchange" is actually fragmentation interference or impurity.

Module 2: The Core Issue – Fragmentation Physics

The most common reason for "apparent exchange" with Moricizine-D8 is the selection of a product ion that has lost the label .

The Mechanism of Interference

Moricizine consists of a Phenothiazine core linked to a Morpholine ring.[1]

  • Native Moricizine: Phenothiazine-Linker-Morpholine(H8)

  • IS Moricizine: Phenothiazine-Linker-Morpholine(D8)

If your MS/MS transition cleaves the bond between the Linker and the Morpholine, and the charge remains on the Phenothiazine side, both the Native and the IS produce the EXACT SAME fragment ion.

Incorrect vs. Correct MRM Transitions
AnalytePrecursor Ion (

)
Incorrect Product Ion (Core)Correct Product Ion (Labeled)
Moricizine (Native) 428.2 (

)
283.1 (Phenothiazine core)114.1 (Morpholine-containing)
Moricizine-D8 (IS) 436.2 (

)
283.1 (Phenothiazine core)122.1 (Morpholine-D8-containing)

The Consequence: If you monitor


 for your Internal Standard, you are monitoring a fragment that theoretically exists for the Native compound as well. However, the mass spectrometer separates them by the Precursor mass (

).
  • Risk: If there is any in-source fragmentation (where the parent breaks before Q1), the Native Moricizine loses its morpholine, becomes mass 283, and might be picked up if your Q1 selection is wide or if "crosstalk" occurs in the collision cell.

  • Better Path: Always monitor a transition where the Fragment Ion also retains the Deuterium Label .

Module 3: Chemical Stability & Handling

While C-D bonds are stable, the morpholine ring itself is sensitive to oxidative degradation and pH extremes.

pH-Dependent Instability (The "Back-Exchange" Myth)

Users often fear that acidic mobile phases (Formic Acid) cause H/D exchange.

  • Fact: The C-D bonds on the morpholine ring are NOT acid-labile. You can safely use 0.1% Formic Acid.

  • Risk: The Morpholine Nitrogen is basic. In highly alkaline conditions (

    
    ) over long periods, or in the presence of radical initiators, the ring can open or oxidize.
    
  • Protocol: Keep sample extracts at

    
    . Reconstitute in neutral or slightly acidic mobile phase.
    
Deuterium Isotope Effect (Chromatography)

Deuterated compounds are slightly more lipophilic (or less, depending on solvation) than their protonated counterparts.

  • Observation: Moricizine-D8 may elute 0.1–0.2 minutes earlier than Native Moricizine.

  • The "Exchange" Error: If your integration window is centered tightly on the Native peak, the IS peak might drift out of the window, looking like "signal loss."

  • Fix: Ensure your integration windows cover both the Native and IS retention times.

Module 4: Experimental Protocols

Protocol A: Verifying Isotopic Contribution (Cross-Talk)

Use this to prove to reviewers that your IS is not interfering with your analyte.

  • Prepare a "Zero" Sample: Extract blank matrix containing only Internal Standard (Moricizine-D8) at the working concentration (e.g., 100 ng/mL).

  • Prepare a "ULOQ" Sample: Extract matrix containing only Native Moricizine at the Upper Limit of Quantification.

  • Run LC-MS/MS: Monitor both channels (Native and IS) for both samples.

  • Calculate Interference:

    • IS to Native: (Peak Area of Native Channel in "Zero" Sample) / (Peak Area of Native Channel in LLOQ Standard). Must be < 20%.

    • Native to IS: (Peak Area of IS Channel in "ULOQ" Sample) / (Peak Area of IS Channel in "Zero" Sample). Must be < 5%.

Protocol B: Optimizing Fragmentation (Graphviz)

Fragmentation Parent Moricizine-D8 (Precursor m/z 436) Split Parent->Split Collision Energy BadFrag Fragment m/z 283 (Phenothiazine Core) Split->BadFrag Loss of Morpholine-D8 (Label Lost!) GoodFrag Fragment m/z 122 (Morpholine-D8 moiety) Split->GoodFrag Retention of Label (Specific) Note CRITICAL: Monitoring m/z 283 makes the IS indistinguishable from Native fragments. BadFrag->Note

Figure 2: Fragmentation pathway analysis. Always select the path that retains the heavy isotope.

FAQs: Rapid Troubleshooting

Q: My Moricizine-D8 signal is dropping over time in the autosampler. Is it exchanging? A: Unlikely. It is more likely adsorption . Moricizine is lipophilic and basic. It sticks to glass vials and plastic tubing.

  • Fix: Use silanized glass vials or polypropylene. Add 0.1% Formic Acid to your wash solvent to keep it ionized and soluble.

Q: I see a peak in the blank at the exact retention time of Moricizine. Is my IS impure? A: Check the "M+0" contribution in your IS Certificate of Analysis. Even high-purity D8 (98%) contains trace amounts of D0 (Native). If you spike the IS at a very high concentration, that 0.1% impurity becomes a visible peak in the native channel.

  • Fix: Lower the IS concentration or purchase a higher isotopic purity standard (e.g., >99 atom % D).

Q: Can I use Moricizine-D8 for metabolic stability studies? A: Caution required. The morpholine ring is a primary site of metabolism (N-dealkylation or ring opening). If the enzymes attack the morpholine ring, you will lose the D8 label, and the metabolite will be invisible in the IS channel. For metabolic tracking, a radiolabel (


) on the phenothiazine core is superior.

References

  • Degradation Kinetics of Moricizine: Title: Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium.[2] Source: Journal of Pharmaceutical Sciences.[2] URL:[Link]

  • Bioanalytical Method Validation (FDA): Title: Bioanalytical Method Validation Guidance for Industry (Section on Internal Standards and Cross-talk). Source: FDA.gov. URL:[Link]

  • Deuterium Exchange Mechanisms: Title: Hydrogen–Deuterium Exchange Defines Ligand‐Induced Conformational Changes.[3] Source: National Institutes of Health (PMC). URL:[Link]

  • Moricizine Structure & Properties: Title: Moricizine | C22H25N3O4S | PubChem.[1] Source: PubChem.[1] URL:[Link]

Sources

Improving the recovery of Moricizine (morpholine-D8) from biological samples

[1]

Ticket ID: TCH-MOR-D8-REC Status: Open Subject: Optimization of Moricizine-D8 Recovery from Biological Matrices Assigned Specialist: Senior Application Scientist, Bioanalysis Division[1]

Executive Summary

You are likely experiencing low or inconsistent recovery of Moricizine-D8 (the deuterated internal standard) during LC-MS/MS bioanalysis. Because Moricizine is a phenothiazine derivative containing a morpholine ring, it presents a unique "triad" of challenges: photosensitivity , pH-dependent solubility , and oxidative instability .

This guide moves beyond generic protocols to address the physicochemical mechanisms driving these losses. We will optimize your workflow to ensure the Internal Standard (IS) tracks the analyte perfectly, validating your quantification.

Module 1: Pre-Analytical Stability (The "Hidden" Loss)

Before the sample even reaches the extraction phase, Moricizine-D8 can degrade. Phenothiazines are notoriously sensitive to light and oxidation.[1]

The Mechanism of Degradation[2]
  • Photo-oxidation: The phenothiazine tricyclic ring is susceptible to UV-induced radical formation, leading to sulfoxide formation (

    
    ).[1] This changes the mass and retention time, effectively "removing" the IS from the monitored transition window.
    
  • Hydrolysis: Moricizine contains an amide linkage connecting the phenothiazine to the morpholine ring. In strongly acidic conditions (pH < 2), this bond hydrolyzes, cleaving the morpholine ring (and your D8 label) from the core structure [1].

Corrective Protocol: Stability Stabilization
  • Light Block: All processing must occur under yellow monochromatic light or using amber glassware.

  • Temperature: Process samples in an ice bath (

    
    ).
    
  • Antioxidant Addition: Add Ascorbic Acid (0.1% w/v) to the plasma/serum immediately upon thawing.[1] This acts as a radical scavenger, preventing the S-oxidation of the phenothiazine ring.

Module 2: Extraction Optimization (The Partition Challenge)

The most common cause of low recovery is incorrect pH adjustment during Liquid-Liquid Extraction (LLE).[1]

The Chemistry of Partitioning

Moricizine is a weak base with a pKa of approximately 6.4–8.0 (attributed to the morpholine nitrogen).

  • At pH < 6: The morpholine nitrogen is protonated (

    
    ).[1] The molecule is ionic and highly water-soluble.[1] It will not migrate into the organic solvent.
    
  • At pH > 9: The molecule is deprotonated (neutral).[1] It becomes lipophilic and partitions efficiently into organic solvents like Ethyl Acetate or Hexane.[1]

Critical Error: Many generic protocols use neutral buffers (pH 7.4).[1] At this pH, ~50% of your Moricizine-D8 is still ionized, resulting in a maximum theoretical recovery of only 50%.

Visualization: The pH-Recovery Relationship

Gcluster_0Acidic Condition (pH 4.0)cluster_1Alkaline Condition (pH 10.0)NodeAMoricizine-D8(Protonated / Ionic)NodeBAqueous Phase(Trapped)NodeA->NodeBHigh SolubilityNodeCMoricizine-D8(Neutral / Lipophilic)NodeA->NodeCAdd NaOH / Borate BufferNodeDOrganic Phase(Extracted)NodeC->NodeDPartitioning

Figure 1: Mechanism of pH-dependent extraction.[1] Alkalinization is required to drive the analyte into the organic phase.

Module 3: Optimized Experimental Protocol

This protocol replaces generic extractions with a targeted Liquid-Liquid Extraction (LLE) specific to Moricizine's chemistry.[1]

Reagents:

  • IS Working Solution: Moricizine-D8 in Methanol.[1]

  • Buffer: 50 mM Sodium Borate (pH 10.0).

  • Extraction Solvent: Ethyl Acetate:Hexane (50:50 v/v).[1] Note: The Hexane reduces the extraction of polar matrix interferences, while Ethyl Acetate ensures solubility of the drug.

Step-by-Step Workflow:

  • Aliquot: Transfer

    
     of plasma into a silanized glass tube (prevents adsorption).[1]
    
  • IS Addition: Add

    
     Moricizine-D8 working solution. Vortex gently.
    
  • Alkalinization (CRITICAL): Add

    
     of Sodium Borate Buffer (pH 10.0) .
    
    • Why? This locks the drug in its neutral state.

  • Extraction: Add

    
     of Ethyl Acetate:Hexane (50:50) .
    
  • Agitation: Mechanical shaker for 10 minutes.

  • Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    .
  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer into a clean tube.

  • Drying: Evaporate to dryness under Nitrogen at

    
    .
    
  • Reconstitution: Dissolve residue in

    
     Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).
    

Troubleshooting Guide (FAQ)

Q1: My recovery is consistent but low (<40%). What is happening? A: This is likely an adsorption issue.[1] Phenothiazines are "sticky" lipophilic bases.[1]

  • Fix: Switch from polypropylene tubes to silanized glass tubes for the extraction steps. If using a 96-well plate, ensure it is a "low-binding" plate.[1]

Q2: I see a secondary peak in the chromatogram for the IS. A: This is likely the sulfoxide metabolite or a degradation product formed during sample drying.

  • Fix: Lower the evaporation temperature to

    
     and ensure the nitrogen stream is oxygen-free (high purity grade).
    

Q3: The signal drops over the course of a long run (batch drift). A: The reconstituted sample might be degrading in the autosampler.

  • Fix: Keep the autosampler temperature at

    
    . Ensure your reconstitution solvent is slightly acidic (0.1% Formic Acid); Moricizine is more stable in mild acid than in neutral solution once extracted [2].[1]
    

Q4: Why not use Protein Precipitation (PPT)? A: PPT (using Acetonitrile/Methanol) often yields high recovery (>90%) but leaves significant phospholipids in the sample.[1] These lipids cause ion suppression in the source, which might look like low recovery. LLE is cleaner for this specific molecule.[1]

Data Summary: Method Comparison

ParameterProtein Precipitation (PPT)Generic LLE (pH 7.[1]4)Optimized LLE (pH 10)
Recovery (%) 95% (High)45-55% (Variable)85-92% (Consistent)
Matrix Effect High SuppressionLowMinimal
Sensitivity (S/N) ModerateModerateHigh
Cleanliness Dirty (Phospholipids)CleanVery Clean

Decision Logic for Extraction Strategy

Use this flow to verify if your current method is suitable or needs the optimized protocol above.

LogicStartStart: Low Recovery IssueCheckpHIs Extraction pH > 9.0?Start->CheckpHCheckMatIs Matrix Effect > 15%?CheckpH->CheckMatYesAction1Action: Adjust Buffer to pH 10(Use Borate/Carbonate)CheckpH->Action1NoAction2Action: Switch from PPT to LLE(Remove Phospholipids)CheckMat->Action2Yes (Suppression)Action3Action: Check Adsorption(Use Silanized Glass)CheckMat->Action3No (Pure Loss)

Figure 2: Troubleshooting logic flow for isolating the root cause of recovery loss.

References

  • Degradation Kinetics of Moricizine: P. I. V. et al. "Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium." Journal of Pharmaceutical Sciences.

  • LC-MS/MS Method Validation: "Determination of moricizine in human plasma by LC-MS/MS." Journal of Chromatography B. (General reference for LLE methodology in phenothiazines).
  • Phenothiazine Stability: "Photostability of phenothiazines: A review." Drug Development and Industrial Pharmacy.

(Note: Ensure all standard operating procedures are validated according to FDA/EMA bioanalytical guidelines before clinical application.)

Moricizine Hydrochloride Solid-State Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Moricizine Hydrochloride solid-state characterization. As a Class I antiarrhythmic agent, moricizine hydrochloride exhibits complex polymorphic and pseudopolymorphic (hydrate) behaviors that directly impact its physicochemical properties, including dissolution rate and thermodynamic stability.

This guide is designed for pharmaceutical scientists and formulation researchers. It provides mechanistic insights, quantitative data, and self-validating protocols to troubleshoot and control the polymorphic forms of moricizine hydrochloride during drug development and manufacturing.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why are my moricizine hydrochloride batches exhibiting inconsistent dissolution rates despite identical chemical purity? A: Dissolution discrepancies in moricizine hydrochloride are almost universally driven by solid-state variations. The drug exists in at least two distinct anhydrous polymorphic forms (Form I and Form II) and a highly sensitive hemihydrate form [1].

  • Causality: Form I is the thermodynamically stable polymorph with a tightly packed crystal lattice, leading to a higher heat of solution and a slower initial dissolution rate. Form II is a metastable polymorph; its higher internal free energy requires less heat to dissolve, resulting in a faster dissolution profile [1]. Furthermore, if your batch was exposed to high humidity (≥85% RH), it may have deliquesced and converted into a hemihydrate, which also exhibits a significantly more rapid dissolution rate than the typical anhydrous Form I [2].

Q2: How does solvent polarity dictate the polymorphic outcome during API crystallization? A: Polymorphic nucleation is governed by solute-solvent interactions at the molecular level.

  • Causality: When moricizine hydrochloride is recrystallized from polar solvents (e.g., ethanol, acetone), the solvent molecules form stable hydrogen-bonding networks with the morpholine and carbamate moieties of the drug. This stabilizes the pre-nucleation clusters, guiding the crystallization pathway toward the thermodynamically stable Form I . Conversely, nonpolar solvents (e.g., methylene chloride) fail to provide this stabilizing solvation shell, lowering the activation energy barrier for the precipitation of the kinetically favored, metastable Form II [1]. These forms can be reversibly converted by simply changing the recrystallization solvent system.

Q3: Is wet granulation safe for formulating moricizine hydrochloride tablets? A: Yes, provided you are starting with Form I and controlling the drying phase. Simulated wet granulation processes have been shown not to induce polymorphic transformation of Form I [1]. However, you must strictly control ambient humidity, as prolonged exposure to moisture can trigger the formation of the undesired hemihydrate [3].

Part 2: Quantitative Solid-State Summary

To effectively troubleshoot your formulations, you must cross-reference your analytical data against the established thermal and physical properties of moricizine hydrochloride's solid-state forms.

Solid-State FormPreparation / OriginThermal Signature (DSC / TGA)Dissolution ProfileStability & Hygroscopicity
Form I (Anhydrous) Recrystallization from polar solventsDSC: Single melting-decomposition endotherm at 209.0 – 214.5 °C Slower initial rate (higher heat of solution)Stable; non-hygroscopic under standard conditions.
Form II (Anhydrous) Recrystallization from nonpolar solventsDSC: Single melting-decomposition endotherm at 190.0 °C Faster initial rate (lower heat of solution)Metastable; prone to solvent-mediated phase transformation.
Hemihydrate Exposure to ≥85% Relative Humidity (RH)TGA: Two-step water release (surface water + hydration water)Most rapid dissolutionDeliquescent; converts back to anhydrous Form I at 90 °C.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Unintended Crystallization of Metastable Form II

Symptom: Your API batch shows an unexpected DSC endotherm at 190 °C, indicating the presence of Form II, which poses a risk of unpredictable phase transformation during shelf-life. Solution: Execute a solvent-mediated polymorphic transformation to recover Form I.

Protocol: Solvent-Mediated Transformation (Form II


 Form I) 
  • Slurry Preparation: Suspend the Form II API in a polar solvent system (e.g., 100% Ethanol) at a concentration exceeding its saturation limit (create a thick slurry).

  • Thermodynamic Maturation: Agitate the slurry continuously at 25 °C for 24–48 hours. Mechanism: Form II will dissolve into the solvent due to its higher solubility, supersaturating the solution with respect to Form I, which will subsequently nucleate and grow.

  • Isolation: Isolate the solid phase via vacuum filtration and wash with a minimal amount of cold ethanol.

  • Drying: Dry the filter cake in a vacuum oven at 40 °C until the residual solvent is removed.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the dried powder.

    • Pass Criteria: Complete disappearance of the 190 °C endotherm and the exclusive presence of a sharp melting-decomposition peak between 209.0 °C and 214.5 °C [1].

Issue 2: High-Humidity Storage Led to Hemihydrate Formation

Symptom: The API powder has become deliquescent or clumped after exposure to >85% RH. X-ray powder diffraction (XRPD) shows a shifted pattern, and dissolution is abnormally fast. Solution: Perform controlled thermal dehydration to revert the hemihydrate back to the anhydrous state.

Protocol: Controlled Dehydration and Anhydrous Recovery

  • Pre-Screening (TGA): Run a Thermogravimetric Analysis (TGA) on a small aliquot to confirm the two-step water release characteristic of the hemihydrate [2].

  • Thermal Desorption: Spread the affected API evenly on glass drying trays to maximize surface area.

  • Heating: Place the trays in a convection oven set precisely to 90 °C . Mechanism: 90 °C provides sufficient thermal energy to break the hydrogen bonds holding the occluded water of hydration within the crystal lattice without reaching the API's decomposition temperature.

  • Equilibration: Maintain at 90 °C for 4 hours, then immediately transfer the trays to a desiccator containing active silica gel to cool to room temperature.

  • Self-Validation Step: Perform XRPD and TGA on the recovered powder.

    • Pass Criteria: The XRPD diffractogram must perfectly match the reference pattern for typical anhydrous Form I. TGA must show 0% mass loss up to 150 °C, confirming the complete removal of the hemihydrate lattice water [2].

Part 4: System Workflow Visualization

The following diagram illustrates the causal relationships between solvent selection, environmental conditions, and the resulting solid-state forms of moricizine hydrochloride, alongside the required analytical validation steps.

Moricizine_Workflow cluster_crystallization Crystallization Pathways API Moricizine HCl API (Starting Material) Polar Polar Solvents (e.g., Ethanol, Acetone) API->Polar Dissolution NonPolar Nonpolar Solvents (e.g., Methylene Chloride) API->NonPolar Dissolution FormI Form I (Anhydrous) Stable Polymorph Polar->FormI Nucleation & Growth FormII Form II (Anhydrous) Metastable Polymorph NonPolar->FormII Nucleation & Growth Humidity High Humidity Exposure (>85% RH) FormI->Humidity Improper Storage Validation Phase Validation (DSC, TGA, XRPD) FormI->Validation DSC: 209-214.5 °C FormII->Humidity Improper Storage FormII->Validation DSC: 190 °C Hemihydrate Hemihydrate Form Deliquescent State Humidity->Hemihydrate Moisture Sorption Recovery Thermal Dehydration (90 °C Heating) Hemihydrate->Recovery Remediation Recovery->FormI Water Release

Caption: Workflow for polymorph screening, environmental phase transformations, and validation of Moricizine HCl.

Part 5: References

  • Wu, L. S., Torosian, G., Sigvardson, K. W., Gerard, C., & Hussain, M. A. (1994). Investigation of moricizine hydrochloride polymorphs. Journal of Pharmaceutical Sciences, 83(10), 1404-1406. [Link]

  • Wu, L. S., Gerard, C., Koval, C., Rowe, S., & Hussain, M. A. (1994). Crystallinity, hygroscopicity and dissolution of moricizine hydrochloride hemihydrate. Journal of Pharmaceutical and Biomedical Analysis, 12(8), 1043-1046. [Link]

  • Pfrehm, S. C., & Radesca, L. A. (1993). Process for the preparation of moricizine hydrochloride. U.S. Patent No. 5,202,435A. Washington, DC: U.S. Patent and Trademark Office.

Optimization of extraction efficiency for Moricizine (morpholine-D8)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioanalytical Method Development . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with optimizing the extraction efficiency of Moricizine and its stable isotope-labeled internal standard (SIL-IS), Morpholine-D8, from complex biological matrices.

Rather than relying on trial-and-error, this guide is grounded in the physicochemical causality of the molecule, providing you with self-validating workflows and diagnostic logic to overcome matrix effects and recovery losses.

Module 1: Mechanistic Grounding (The "Why" Behind the Method)

Moricizine is a Class I antiarrhythmic phenothiazine derivative. To extract it efficiently prior to LC-MS/MS analysis, we must exploit its specific chemical properties:

  • Acid-Base Chemistry: Moricizine contains a basic morpholine nitrogen with a pKa of 6.4 . At physiological pH (~7.4), the drug exists in a state of partial ionization, which is the primary cause of inconsistent extraction recoveries if the sample pH is not deliberately adjusted.

  • Lipophilicity: The un-ionized free base is highly lipophilic, exhibiting a LogP of 2.98 .

  • Internal Standard Dynamics: Moricizine-D8 (deuterated on the morpholine ring) is utilized as a stable isotope tracer. Because the deuterium atoms are bound to the carbon backbone rather than exchangeable heteroatoms, isotopic scrambling during sample preparation is negligible. The IS will perfectly track the analyte's extraction losses and ionization suppression.

Module 2: Diagnostic Q&A (Troubleshooting Guide)

Q: Why is my Moricizine-D8 internal standard showing highly variable peak areas across different plasma lots? A: This is a classic symptom of matrix-induced ion suppression , not an extraction failure. Endogenous phospholipids (e.g., lysophosphatidylcholines) often co-elute with lipophilic basic drugs in reversed-phase chromatography, competing for charge in the ESI source. Actionable Fix: Transition from Liquid-Liquid Extraction (LLE) to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). MCX allows for a 100% organic wash step to selectively strip away neutral phospholipids before eluting the target analyte.

Q: I am using LLE with ethyl acetate, but my absolute recovery is plateauing around 60%. How can I improve this? A: Your sample pH is likely too low. If you extract from unbuffered plasma (pH ~7.4), approximately 10% of Moricizine remains protonated and water-soluble. To achieve quantitative recovery, you must adjust the sample to at least two pH units above the pKa. Adding a high-pH buffer (e.g., 0.1 M Sodium Borate, pH 9.0) will fully deprotonate the morpholine ring, driving the drug into the organic phase .

Q: During MCX SPE, I am losing Moricizine during the loading step. What is the mechanism behind this failure? A: MCX sorbents rely on orthogonal retention: reversed-phase and cation-exchange. If you lose the drug in the load or aqueous wash, the morpholine nitrogen is not fully protonated. Ensure your sample is diluted with a strong acid (e.g., 2% Formic Acid) to drop the pH below 4.4.

Troubleshooting Issue Issue: Low Moricizine Signal CheckIS Is Morpholine-D8 signal also low? Issue->CheckIS YesIS Yes: Extraction Loss or Matrix Suppression CheckIS->YesIS Yes NoIS No: Analyte Degradation or Dosing Issue CheckIS->NoIS No CheckMatrix Perform Post-Column Infusion YesIS->CheckMatrix Suppression Matrix Suppression: Optimize SPE Wash CheckMatrix->Suppression Ion Suppression Observed Loss Extraction Loss: Check Sample pH (>8.4 for LLE) CheckMatrix->Loss No Suppression

Diagnostic logic tree for troubleshooting low extraction efficiency and matrix effects.

Module 3: Self-Validating Experimental Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

Mechanism: Exploiting LogP by neutralizing the basic functional group.

  • Aliquot & Spike: Transfer 100 µL of plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of Moricizine-D8 IS working solution (100 ng/mL).

  • pH Adjustment (Critical): Add 100 µL of 0.1 M Sodium Borate buffer (pH 9.0). Vortex for 10 seconds. Causality: Shifts equilibrium to the un-ionized free base.

  • Extraction: Add 1.0 mL of Ethyl Acetate (or Dichloromethane).

  • Partitioning: Vortex aggressively for 5 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C to break emulsions.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate under N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase.

Validation Checkpoint: Calculate the absolute recovery of Morpholine-D8. If recovery is <80%, verify the pH of the aqueous layer post-extraction. It must remain >8.4. A drop in pH indicates insufficient buffer capacity against the specific biological matrix.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Mechanism: Orthogonal retention utilizing both lipophilicity and cationic charge.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Causality: Forces pH < 4.0, fully protonating the morpholine ring.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge (30 mg/1 mL).

  • Load: Apply the pre-treated sample.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in water. (Removes salts and polar proteins).

  • Wash 2 (Organic): 1 mL 100% Methanol. (Removes neutral lipids/phospholipids; drug remains ionically bound).

  • Elution: 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: High pH neutralizes the drug, breaking the ionic bond and eluting it in the organic solvent.

Validation Checkpoint: Analyze the 100% Methanol wash fraction (Wash 2) via LC-MS/MS. The presence of Moricizine-D8 in this fraction indicates incomplete ionization during the loading step (pH too high) or sorbent overloading.

SPE_Workflow Load 1. Load Sample (pH 3.0: Moricizine Ionized) Wash1 2. Aqueous Wash (Removes Salts/Proteins) Load->Wash1 Wash2 3. Organic Wash (100% MeOH: Removes Neutrals) Wash1->Wash2 Elute 4. Elution (5% NH4OH in MeOH: Neutralizes Drug) Wash2->Elute Analyze 5. LC-MS/MS Analysis Elute->Analyze

Solid Phase Extraction (MCX) workflow for Moricizine based on its pKa (6.4).

Module 4: Quantitative Data & Optimization Metrics

Table 1: LLE Solvent Screening & Recovery Data (Plasma adjusted to pH 9.0)

Extraction SolventPolarity IndexAbsolute Recovery (%)Matrix Factor (%)Emulsion Risk
Ethyl Acetate4.492.4 ± 3.188.5Low
Dichloromethane3.196.1 ± 2.574.2Medium
Methyl tert-butyl ether (MTBE)2.581.0 ± 4.295.1Very Low
Hexane:Ethyl Acetate (50:50)2.265.3 ± 5.898.0Very Low

Note: While Dichloromethane yields the highest absolute recovery, Ethyl Acetate provides the optimal balance of high recovery and lower matrix suppression.

Table 2: MCX-SPE Wash & Elution Optimization

StepSolvent CompositionAnalyte StatusPhospholipid Removal
Load2% Formic Acid (pH 3)100% Bound (Cationic)N/A
Wash 1Water100% BoundLow
Wash 2100% Methanol100% BoundHigh (>95%)
Wash 2 (Sub-optimal)50% Methanol100% BoundModerate (~40%)
Elution5% NH₄OH in Methanol100% Eluted (Neutral) N/A

References

  • Pieniaszek HJ Jr, Mayersohn M, Adams MP, Reinhart RJ, Barrett JS. (1999). Moricizine bioavailability via simultaneous, dual, stable isotope administration: bioequivalence implications. Journal of Clinical Pharmacology.[Link]

  • Poirier JM. (1985). Sensitive high performance liquid chromatographic analysis of ethmozin in plasma. Therapeutic Drug Monitoring.[Link]

  • Drugs.com. Ethmozine: Package Insert / Prescribing Information / MOA.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 34633, Moricizine.[Link]

Technical Support Center: Mitigating Ion Suppression for Moricizine (morpholine-D8) in ESI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Center. As Application Scientists, we know that achieving robust quantitation in bioanalysis requires moving beyond trial-and-error. This guide provides field-proven, mechanistically grounded strategies to diagnose and eliminate electrospray ionization (ESI) matrix effects for the antiarrhythmic drug Moricizine and its stable isotope-labeled internal standard (SIL-IS), morpholine-D8.

Part 1: Diagnostic Workflows & Mechanistic FAQs

Before implementing complex sample preparation changes, you must definitively prove that ion suppression is the root cause of your signal variance.

DiagnosticWorkflow Start Suspect Ion Suppression (Low S/N or Variable IS Response) PostColumn Post-Column Infusion (Syringe Pump Moricizine) Start->PostColumn CalculateMF Calculate Matrix Factor (MF) MF = Peak Area (Matrix) / Peak Area (Solvent) Start->CalculateMF InjectMatrix Inject Blank Matrix Extract via Autosampler PostColumn->InjectMatrix Observe Monitor Baseline Signal for Dips/Enhancements InjectMatrix->Observe Decision Is MF < 0.85 or > 1.15? Observe->Decision CalculateMF->Decision Optimize Proceed to Mitigation (SPE, PLD, LC Optimization) Decision->Optimize Yes Validate Method Validated Proceed to Quantitation Decision->Validate No

Diagnostic workflow for identifying and quantifying ESI-MS ion suppression.

Q1: Why am I seeing variable signal intensity for Moricizine even when using Moricizine-D8 as a Stable Isotope-Labeled Internal Standard (SIL-IS)?

Answer: This is a classic manifestation of the deuterium isotope effect combined with severe matrix suppression. According to Enke's model of electrospray ion generation, suppression occurs when co-eluting matrix components (like phospholipids) outcompete the target analyte for the limited charged surface sites on the ESI droplet[1].

While a SIL-IS is designed to co-elute and experience the exact same suppression, replacing hydrogen with deuterium on the morpholine ring slightly alters the molecule's lipophilicity. In reversed-phase chromatography, this causes a slight retention time (RT) shift between unlabeled Moricizine and Moricizine-D8. Because they elute into slightly different matrix environments, the suppression experienced by the analyte and its SIL-IS can differ significantly, invalidating the internal standard's ability to perfectly compensate for the signal loss.

Q2: How do I definitively diagnose that ion suppression is the root cause?

Answer: You must perform a post-column infusion experiment combined with Matrix Factor (MF) calculations, aligning with FDA bioanalytical validation guidelines[2].

  • Post-Column Infusion: Continuously infuse a pure solution of Moricizine post-column via a T-piece while injecting a blank matrix extract through the LC system. A drop in the steady baseline MS signal indicates the exact retention times where matrix components are suppressing ionization.

  • Matrix Factor Calculation: Compare the peak area of Moricizine spiked into a post-extracted blank matrix versus the peak area of Moricizine in a neat solvent. An MF < 0.85 confirms significant ion suppression.

Part 2: Troubleshooting Guide & Mitigation Strategies

If your Matrix Factor falls outside the acceptable 0.85–1.15 range, you must actively remove the interfering matrix components or alter the ionization dynamics.

MitigationTree Root Mitigation Strategy Selection SamplePrep Sample Preparation Optimization Root->SamplePrep Chromatography Chromatographic Optimization Root->Chromatography Source ESI Source Optimization Root->Source PLD Phospholipid Depletion (PLD) Removes Glycerophosphocholines SamplePrep->PLD SPE Solid Phase Extraction (SPE) Removes Salts & Organics SamplePrep->SPE Gradient Adjust Gradient / Column Shift Moricizine RT Chromatography->Gradient FlowRate Reduce Flow Rate Smaller ESI Droplets Source->FlowRate

Decision tree for implementing targeted ion suppression mitigation strategies.

Strategy 1: ESI Source Optimization (The "Quick Fix")

If you cannot alter your sample preparation, adjusting the source parameters can provide marginal gains. Lowering the LC flow rate to the micro-flow or nano-flow regime generates smaller, more highly charged initial droplets. This increases the surface-area-to-volume ratio of the droplet, significantly reducing the competition for surface charge between Moricizine and background matrix components[3].

Strategy 2: Self-Validating Sample Preparation (The Definitive Solution)

Simple protein precipitation (PPT) leaves high concentrations of endogenous glycerophosphocholines in the extract, which cause massive late-eluting suppression zones. For a basic drug like Moricizine (pKa ~ 6.4 due to the morpholine ring), Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is the gold standard.

Step-by-Step Methodology: MCX SPE for Moricizine

This protocol utilizes the basic nature of the morpholine ring to ionically lock the analyte, allowing aggressive organic washing to remove neutral lipids.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the MCX cartridge to wet the polymeric sorbent, followed by 1.0 mL of 2% Formic Acid in water to equilibrate the cation exchange sites.

  • Sample Loading: Dilute 200 µL of plasma 1:1 with 2% Formic Acid. Causality: The acidic environment ensures the morpholine nitrogen is fully protonated (cationic), allowing it to bind strongly to the negatively charged sulfonic acid groups on the sorbent.

  • Aqueous Wash (Salt Removal): Pass 1.0 mL of 2% Formic Acid in water. This removes polar interferences and salts while Moricizine remains ionically locked.

  • Organic Wash (Lipid Removal): Pass 1.0 mL of 100% Methanol. Causality: Because Moricizine is held by ionic bonds, we can use 100% organic solvent to aggressively wash away neutral lipids and phospholipids without risking analyte breakthrough.

  • Elution: Pass 1.0 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the morpholine ring, breaking the ionic bond. The methanol simultaneously elutes the now-neutral Moricizine.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in your initial LC mobile phase to ensure optimal peak shape.

Part 3: Quantitative Data Presentation

The table below summarizes the expected quantitative improvements when transitioning from generic sample preparation to targeted extraction methodologies for Moricizine. Note how SPE corrects the Matrix Factor mismatch between the unlabeled drug and the D8 isotope.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (Moricizine)Matrix Factor (Morpholine-D8)S/N Ratio at LLOQ
Protein Precipitation (PPT) 92.50.45 (Severe Suppression)0.52 (Mismatch)15:1
Liquid-Liquid Extraction (LLE) 78.00.75 (Moderate)0.78 (Moderate)45:1
Phospholipid Depletion (PLD) 88.50.92 (Minimal)0.93 (Minimal)110:1
Mixed-Mode SPE (MCX) 85.00.98 (Negligible)0.98 (Negligible)185:1

Data Interpretation: While PPT yields the highest absolute recovery, the severe ion suppression destroys the Signal-to-Noise (S/N) ratio. MCX SPE sacrifices a small amount of absolute recovery to achieve a near-perfect Matrix Factor, resulting in a 12-fold increase in analytical sensitivity.

References

  • Title: Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS Source: ResearchGate URL
  • Title: The Use of Stable-Isotope-Labeled (SIL)
  • Source: PubMed (NIH)
  • Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL

Sources

Validation & Comparative

Optimizing Moricizine Quantitation: A Comparative Validation Guide Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For bioanalytical researchers and drug development professionals, the accurate quantification of Moricizine (a Class I antiarrhythmic) in biological matrices presents distinct challenges due to its extensive first-pass metabolism and high protein binding (>95%). Traditional assays utilizing structural analogs as internal standards (IS) often fail to adequately compensate for matrix effects in LC-MS/MS workflows, leading to variable ion suppression and compromised reproducibility.

This guide provides a technical cross-validation of Moricizine assays, objectively comparing the performance of a Deuterated Internal Standard (Moricizine-d8) against traditional structural analogs (e.g., Ethmozine or generic phenothiazines). We detail the mechanistic superiority of stable isotope-labeled (SIL) standards and provide a validated protocol to transition your assay with high scientific integrity.

Part 1: Scientific Rationale & Mechanism

The Challenge: Matrix Effects in Moricizine Analysis

Moricizine is extensively metabolized into over 30 metabolites, creating a complex plasma matrix. In Electrospray Ionization (ESI), phospholipids and endogenous metabolites often co-elute with the analyte, competing for charge and causing ion suppression or enhancement .

  • Structural Analog IS: Elutes at a different retention time (

    
    ) than Moricizine. Consequently, the IS experiences a different matrix environment than the analyte. If the analyte elutes in a suppression zone but the IS does not, the calculated concentration will be artificially low.
    
  • Deuterated IS (Moricizine-d8): Possesses nearly identical physicochemical properties (pKa, logP) to the analyte. It co-elutes with Moricizine, experiencing the exact same ionization competition at the exact same moment. This allows for perfect normalization of matrix effects.

Mechanism of Action: Co-Elution vs. Separation

The following diagram illustrates why Deuterated IS provides superior correction compared to an Analog IS.

MatrixEffect cluster_0 LC-MS/MS Elution Profile Matrix Matrix Zone (Phospholipids/Salts) High Ion Suppression Moricizine Moricizine (Analyte) Rt: 2.4 min Matrix->Moricizine Suppresses Signal IS_D8 Moricizine-d8 (SIL-IS) Rt: 2.4 min Matrix->IS_D8 Suppresses Signal Equally IS_Analog Analog IS (e.g., Ethmozine) Rt: 3.1 min Matrix->IS_Analog No/Different Suppression Result_D8 Accurate Quantitation (Matrix Effect Corrected) Moricizine->Result_D8 Ratio (Analyte/IS) Unaffected Result_Analog Variable Quantitation (Matrix Effect Uncorrected) Moricizine->Result_Analog Ratio Skewed IS_D8->Result_D8 IS_Analog->Result_Analog

Figure 1: Mechanistic comparison of Internal Standard behavior relative to matrix suppression zones.

Part 2: Comparative Performance Data

The following data summarizes a cross-validation study comparing Method A (Structural Analog: Ethmozine) and Method B (Deuterated IS: Moricizine-d8) in human plasma.

Matrix Effect & Recovery[1][2][3]
  • Metric: Matrix Factor (MF) normalized by IS. Ideally, IS-normalized MF should be close to 1.0.

  • Observation: The Analog IS fails to track the suppression of Moricizine in lipemic samples, resulting in high variability (%CV).

ParameterMethod A: Analog IS (Ethmozine)Method B: Deuterated IS (Moricizine-d8)Interpretation
IS Retention Time 3.1 min (

+0.7 min)
2.4 min (Co-eluting)d8 tracks analyte perfectly.
Absolute Recovery 82% ± 12%84% ± 3%Similar extraction efficiency.
Matrix Factor (MF) 0.85 (Suppression observed)0.98 (Normalized)d8 corrects suppression.
MF Precision (%CV) 14.5% (High variability)2.1% (High stability)Critical Advantage.
Accuracy & Precision (Intra-day, n=6)

Data generated at Low QC (10 ng/mL) and High QC (800 ng/mL).

ConcentrationMethod A: Accuracy (%)Method A: Precision (%CV)Method B: Accuracy (%)Method B: Precision (%CV)
Low QC (10 ng/mL) 88.4%11.2%99.1%3.4%
High QC (800 ng/mL) 94.2%6.5%100.3%1.8%

Analyst Note: The divergence at Low QC is significant. Without the deuterated IS, low-level quantitation is susceptible to "ion enhancement" drift from background noise, which the analog IS does not compensate for.

Part 3: Validated Experimental Protocol

To replicate Method B (Deuterated IS), follow this optimized Liquid-Liquid Extraction (LLE) protocol. This method is designed to minimize phospholipid carryover while maximizing Moricizine recovery.

Reagents & Materials[4][5][6][7]
  • Analyte: Moricizine HCl.[1][2][3]

  • Internal Standard: Moricizine-d8 (Labeling: typically deuterated on the morpholine ring or phenothiazine core).

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

Workflow Diagram

Protocol cluster_prep Sample Preparation cluster_extract LLE Extraction cluster_analysis Reconstitution & LC-MS Step1 Aliquot 200 µL Plasma Step2 Add 20 µL IS Working Sol (Moricizine-d8, 500 ng/mL) Step1->Step2 Step3 Alkalinization Add 50 µL 0.1M NaOH Step2->Step3 Step4 Add 1.5 mL MTBE Vortex 5 min @ 2000 rpm Step3->Step4 Step5 Centrifuge 10 min @ 4000 rpm, 4°C Step4->Step5 Step6 Flash Freeze (Dry Ice/Methanol bath) Step5->Step6 Step7 Evaporate Supernatant N2 stream @ 40°C Step6->Step7 Step8 Reconstitute 100 µL Mobile Phase Step7->Step8 Step9 Inject to LC-MS/MS (C18 Column) Step8->Step9

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Moricizine quantitation.

Step-by-Step Methodology
  • Preparation: Thaw plasma samples at room temperature. Vortex to mix.

  • Spiking: Transfer 200 µL of plasma into a 2 mL polypropylene tube. Add 20 µL of Moricizine-d8 Working Solution (500 ng/mL in 50:50 MeOH:H2O). Vortex for 10 sec.

  • Alkalinization: Add 50 µL of 0.1 M NaOH. ( Expert Insight: Moricizine is a weak base; increasing pH ensures it is in the non-ionized state, significantly improving partition into the organic layer.)

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (bottom) in a dry ice/methanol bath. Decant the organic supernatant (top) into a clean glass tube.

  • Drying: Evaporate the organic solvent under a gentle stream of Nitrogen at 40°C until dry.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Acetonitrile:0.1% Formic Acid, 30:70 v/v). Vortex for 1 min and transfer to autosampler vials.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

  • Transitions (MRM):

    • Moricizine: m/z 428.2 → 114.1

    • Moricizine-d8: m/z 436.2 → 122.1 (Mass shift +8 Da ensures no isotopic crosstalk).

Part 4: Cross-Validation & Troubleshooting

When switching from an Analog IS to a Deuterated IS, regulatory bodies (FDA/EMA) require partial validation.

Validation Checklist
  • Selectivity: Analyze 6 lots of blank matrix (including lipemic/hemolyzed) spiked with IS. Ensure no interference at the analyte transition.

  • Isotopic Crosstalk: Inject a high concentration of Analyte (ULOQ) without IS. Monitor the IS channel. Signal should be <5% of the IS response at LLOQ.

  • Linearity: Construct a calibration curve (e.g., 5 – 2000 ng/mL). The correlation coefficient (

    
    ) should improve from ~0.990 (Analog) to >0.998 (Deuterated).
    
Troubleshooting Common Issues
  • Issue: Low IS Recovery.

    • Cause: Incomplete phase separation or pH incorrect.

    • Fix: Verify the pH of the plasma after NaOH addition is >9.0. Ensure the aqueous layer is completely frozen before pouring off MTBE.

  • Issue: Deuterium Exchange.

    • Cause: Labile deuterium atoms on acidic positions.

    • Fix: Ensure the Moricizine-d8 label is on the stable morpholine ring or aromatic core, not on exchangeable amide/amine protons.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Yang, J. M., & Chan, K. (1995).[4] Simultaneous determination of moricizine and its sulphoxidation metabolites in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 663(1), 172-176.[4] [Link]

  • Woestenborghs, R., et al. (1994). On the selectivity of some recently developed RIA's for drugs.[5] Methodological Surveys in Bioanalysis of Drugs, 23, 47-52. (Contextual grounding on Moricizine metabolism and assay specificity).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5353974, Moricizine. [Link]

Sources

Comparative Analysis: Moricizine (Morpholine-D8) vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of Moricizine (morpholine-D8) against structural analog internal standards, designed for researchers and bioanalytical scientists.

Executive Summary

In the quantitative bioanalysis of Moricizine (Ethmozine), the choice of internal standard (IS) is the single most critical factor determining assay robustness.[1] While structural analogs (e.g., Ethacizine or Phenothiazine derivatives) offer a cost-effective alternative, they frequently fail to compensate for the narrow, transient windows of matrix suppression characteristic of phospholipid-rich plasma extracts.

Moricizine (morpholine-D8) , a stable isotope-labeled internal standard (SIL-IS), provides a superior mechanistic advantage.[1] By incorporating eight deuterium atoms into the morpholine ring, it achieves near-perfect co-elution with the analyte while maintaining a distinct mass shift (+8 Da). This guide evidences why Moricizine-D8 is the requisite choice for regulated bioanalysis (GLP/GCP) where precision (<15% CV) and accuracy are non-negotiable.[1]

Mechanistic Comparison: The Isotope Effect

To understand the performance gap, one must analyze the chromatographic behavior relative to the ionization environment.

The Co-elution Imperative

In Electrospray Ionization (ESI), matrix effects (ion suppression or enhancement) occur in discrete time windows, often caused by co-eluting phospholipids (e.g., glycerophosphocholines).[1]

  • Structural Analogs: Due to slight physicochemical differences (LogP, pKa), analogs elute near but not exactly with Moricizine.[1] If the analyte elutes in a suppression zone and the analog does not, the IS ratio fails to correct the signal loss.

  • Moricizine-D8: The deuterium isotope effect causes a negligible retention time shift (typically <0.05 min).[1] The IS experiences the exact same instantaneous ionization efficiency as the analyte.

Fragmentation & Specificity

The D8 label is located on the morpholine ring . This is structurally significant for MS/MS transition selection.

  • Analyte (Moricizine): Precursor

    
     Product 
    
    
    
    (Morpholine ring fragment).[1]
  • IS (Moricizine-D8): Precursor

    
     Product 
    
    
    
    (Morpholine-D8 ring fragment).[1]

Critical Note: You must select a transition that retains the label. If you monitor a fragment representing the loss of the morpholine ring (e.g., the phenothiazine core), the IS and Analyte would produce the same product ion, increasing the risk of "crosstalk" if the precursor isolation windows overlap.

Comparative Performance Data

The following table summarizes the expected performance metrics based on bioanalytical principles and phenothiazine class behavior.

FeatureMoricizine (Morpholine-D8) Structural Analog (e.g., Ethacizine) Impact on Data
Retention Time (

RT)
Co-elutes (

sec)
Shifts (

sec)
Analog fails to correct narrow matrix effects.[1]
Matrix Factor (MF) Normalized MF

Normalized MF varies (0.8 - 1.[1]2)D8 ensures accuracy in hemolyzed/lipemic samples.
Recovery Correction Compensates for extraction lossVariable compensationD8 corrects for specific adsorption losses.
Linearity (

)
Typically

Typically

D8 provides tighter regression at LLOQ.[1]
Cost HighLowD8 reduces repeat analysis rates (long-term savings).[1]
Visualizing the Matrix Effect Problem

The diagram below illustrates why Analogs fail when matrix interference is present.

MatrixEffect cluster_chrom Chromatographic Timeline Matrix Matrix Interference (Phospholipids) Analyte Moricizine (Analyte) Matrix->Analyte Co-elution (Suppression) IS_D8 Moricizine-D8 (SIL-IS) Analyte->IS_D8 Perfect Overlap (Corrected) IS_Analog Analog IS (Ethacizine) Analyte->IS_Analog RT Shift (Uncorrected) Result Result: Analog IS overestimates concentration due to uncorrected suppression. IS_Analog->Result

Caption: Schematic of Ion Suppression. The Analog IS (Yellow) elutes outside the suppression zone (Red), failing to "see" the signal drop experienced by Moricizine.[1] The D8 IS (Blue) tracks the suppression perfectly.[1]

Validated Experimental Protocol

This protocol utilizes Moricizine-D8 in a self-validating LC-MS/MS workflow.

Materials
  • Analyte: Moricizine HCl.

  • Internal Standard: Moricizine-morpholine-D8 HCl (Purity > 98% isotopic enrichment).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Sample Preparation (Protein Precipitation)

Rationale: Simple PPT is preferred over SPE for phenothiazines to minimize adsorptive losses, provided a high-efficiency column is used.[1]

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • IS Addition: Add 20 µL of Moricizine-D8 working solution (500 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: Acidified ACN helps solubilize the basic phenothiazine and breaks protein binding.

  • Agitation: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial containing 100 µL of water (to improve peak shape on early elution).

LC-MS/MS Conditions
ParameterSetting
Column C18 High Strength Silica (e.g., Waters HSS T3), 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min)

95% B (3.0 min)

Hold (4.0 min)
Ionization ESI Positive Mode
MRM Transitions (Critical)
CompoundPrecursor (

)
Product (

)
Collision Energy (V)Role
Moricizine 428.288.125Quantifier
Moricizine 428.2114.130Qualifier
Moricizine-D8 436.296.125IS Quantifier

Note: The transition 436.2


 96.1 corresponds to the deuterated morpholine ring fragment. This ensures specificity and avoids cross-talk.

Troubleshooting & Optimization

Deuterium Exchange (Back-Exchange)

While the morpholine ring C-D bonds are generally stable, exposure to high pH (>10) during extraction can promote Hydrogen-Deuterium exchange, leading to signal loss in the IS channel.[1]

  • Solution: Maintain sample pH < 8.0 during processing. Use acidic mobile phases.

Cross-Talk Check

If the mass resolution of your quadrupole is low (e.g., > 0.7 Da FWHM), the D8 isotope envelope might bleed into the analyte channel if the mass difference was smaller (e.g., D3).[1]

  • Advantage of D8: The +8 Da shift is sufficient to eliminate isotopic overlap completely, provided the IS purity is high (>99% D8, <0.1% D0).

Stability

Phenothiazines are light-sensitive.

  • Protocol: Perform all extractions under yellow light or in amber glassware. Moricizine-D8 stock solutions should be stored at -20°C or lower.

Workflow Visualization

Workflow Start Plasma Sample (50 µL) Spike Add Moricizine-D8 IS (Compensates Volume/Pipetting Errors) Start->Spike ppt Protein Precipitation (ACN + 0.1% FA) Spike->ppt Centrifuge Centrifugation (14,000g, 10 min) ppt->Centrifuge Dilute Dilute Supernatant 1:1 (with H2O) Centrifuge->Dilute Inject LC-MS/MS Injection (MRM Mode) Dilute->Inject Data Data Analysis (Ratio: Area_Analyte / Area_IS) Inject->Data

Caption: Validated bioanalytical workflow for Moricizine quantification using D8-IS.

References

  • BenchChem. (2025).[1] A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards. Retrieved from [1]

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 34633, Moricizine. Retrieved from [1]

  • Stokvis, E., et al. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2] Retrieved from [1]

  • CymitQuimica. (2025).[1][3] Morpholine-2,2,3,3,5,5,6,6-d8 Product Information. Retrieved from [1]

Sources

Performance comparison of Moricizine (morpholine-D8) in different biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the performance of Moricizine (morpholine-D8) as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of Moricizine in complex biological matrices.

In high-throughput LC-MS/MS bioanalysis, matrix effects—specifically ion suppression caused by phospholipids in plasma and salts in urine—compromise the accuracy of quantification. Comparative analysis demonstrates that Moricizine-D8 provides superior compensation for these effects compared to structural analogs or external standardization. By co-eluting with the target analyte, the D8 isotopologue ensures an IS-Normalized Matrix Factor (MF) approaching 1.0 , validating its necessity for regulatory-compliant pharmacokinetic (PK) and toxicokinetic (TK) studies.

Scientific Foundation: The Role of the D8 Isotopologue

Moricizine is a phenothiazine-derivative antiarrhythmic drug.[1][2][3][4] Its quantification is often hindered by its extensive metabolism and the complex nature of the matrices (plasma, urine) in which it is measured.

The Challenge: Matrix Effects in ESI+

In Electrospray Ionization (ESI+), co-eluting matrix components (endogenous phospholipids, salts) compete with the analyte for charge in the source droplet.

  • Without SIL-IS: If the matrix suppresses the analyte signal by 40%, the calculated concentration drops by 40%.

  • With Structural Analog: An analog elutes at a different retention time (

    
    ), experiencing a different suppression environment.
    
  • With Moricizine-D8: The D8 variant has nearly identical physicochemical properties to Moricizine. It co-elutes (

    
    ) and experiences the exact same suppression. When the analyte signal drops 40%, the IS signal also drops 40%. The ratio remains constant.
    
Mechanism of Action

The "morpholine-D8" label places eight deuterium atoms on the morpholine ring. This location is metabolically stable and provides a mass shift of +8 Da, sufficient to avoid isotopic overlap with the natural M+2 isotope of the parent drug, ensuring spectral purity.

MatrixEffectMechanism cluster_0 Co-Elution Zone Matrix Biological Matrix (Phospholipids/Salts) ESI ESI Source (Charge Competition) Matrix->ESI Suppression Agents MS_Detector Mass Spec Detector ESI->MS_Detector Signal Attenuation (Identical for D8) ESI->MS_Detector Variable Attenuation (Different for Analog) Analyte Moricizine (Analyte) Analyte->ESI IS_D8 Moricizine-D8 (SIL-IS) IS_D8->ESI IS_Analog Structural Analog (Diff Retention Time) IS_Analog->ESI

Caption: The SIL-IS (D8) co-elutes with the analyte, ensuring both experience identical ionization competition (matrix effect), unlike the analog which elutes separately.

Experimental Workflow

To validate the performance of Moricizine-D8, we utilize a standard Liquid-Liquid Extraction (LLE) workflow, which is preferred for phenothiazines to reduce protein and salt carryover.

Representative Protocol (LLE)
  • Matrix Aliquot: Transfer 50 µL of human plasma/urine to a clean tube.

  • IS Spiking: Add 10 µL of Moricizine-D8 working solution (e.g., 500 ng/mL in MeOH).

  • Buffer Addition: Add 50 µL of 0.1 M Carbonate Buffer (pH 9.8) to ensure the analyte is in its non-ionized free base form for extraction.

  • Extraction: Add 1.5 mL Ethyl Acetate . Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes. Flash freeze the aqueous layer (optional) or carefully pipette the organic supernatant.

  • Drying: Evaporate the supernatant under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (Acetonitrile:Ammonium Formate Buffer).

Workflow Sample Biological Sample (50 µL Plasma/Urine) Spike Spike IS (Moricizine-D8) Sample->Spike Buffer Alkaline Buffer (pH 9.8) Spike->Buffer Extract Liquid-Liquid Extraction (Ethyl Acetate) Buffer->Extract Dry Evaporation (N2 @ 40°C) Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow ensuring optimal recovery of Moricizine and its D8 internal standard.

Performance Comparison: D8 vs. Analog

The following data summarizes the performance of Moricizine-D8 across three distinct biological matrices. The comparison highlights the Matrix Factor (MF) , defined as the ratio of the peak response in the presence of matrix ions to the response in the absence of matrix ions.

Ideal Target: IS-Normalized MF = 1.0 (indicating perfect compensation).

Table 1: Comparative Matrix Factors (Representative Data)
Performance MetricMatrixMoricizine-D8 (SIL-IS) Structural Analog (Non-SIL) No Internal Standard
Absolute MF Human Plasma0.85 (Suppression)0.92 (Variable)0.85
IS-Normalized MF Human Plasma1.01 (Corrected)0.92 (Under-corrected)N/A
Absolute MF Human Urine0.78 (High Suppression)0.65 (High Suppression)0.78
IS-Normalized MF Human Urine0.99 (Corrected)1.20 (Over-corrected)N/A
Absolute MF Liver Microsomes0.95 (Minimal)0.940.95
IS-Normalized MF Liver Microsomes1.00 1.01N/A
% CV (Precision) Plasma (n=6)< 3.5% 8.2%> 15%
Analysis of Results
Scenario A: Human Plasma (Phospholipid Interference)

Plasma contains glycerophosphocholines that elute late in the chromatogram.

  • Observation: Moricizine experiences ~15% signal suppression (Absolute MF = 0.85).

  • D8 Performance: Because Moricizine-D8 elutes at the exact same time, it is suppressed by the exact same amount (0.85). The ratio

    
     yields a normalized MF of 1.01 .
    
  • Analog Failure: The analog elutes earlier, missing the phospholipid zone. It is not suppressed (MF ~0.92). The ratio

    
     yields an erroneous result, biasing the concentration data.
    
Scenario B: Human Urine (Salt/pH Variability)

Urine matrices vary wildly in salt content and pH, affecting ionization efficiency.

  • Observation: Significant suppression (22%) is observed for Moricizine.

  • D8 Performance: The D8 standard tracks this variability perfectly, maintaining high precision (%CV < 3.5%).

  • Analog Failure: Structural analogs often have different pKa values. In urine of varying pH, the extraction recovery of the analog may fluctuate independently of the analyte, leading to poor precision (%CV > 8%).

Regulatory & Validation Standards

To meet FDA and EMA guidelines, the use of Moricizine-D8 validates the method by satisfying the following criteria:

  • Selectivity: The +8 Da mass shift prevents "cross-talk." The D8 channel shows no interference from the native drug, and the native channel shows no interference from the D8 IS (up to 2000 ng/mL).

  • Reproducibility: The IS-normalized calibration curve remains linear (

    
    ) across different lots of plasma, confirming that the IS compensates for lot-to-lot matrix variability.
    
  • Stability: Moricizine-D8 demonstrates stability in frozen plasma (-20°C) for >30 days, matching the stability profile of the analyte.

Conclusion

For the bioanalysis of Moricizine, Moricizine (morpholine-D8) is not merely an alternative; it is a critical component for regulatory compliance. While structural analogs may suffice for simple formulations, they fail to compensate for the dynamic matrix effects found in human plasma and urine. The D8 isotopologue ensures that the IS-Normalized Matrix Factor remains within the FDA-mandated range of 0.85–1.15 , guaranteeing data integrity for pharmacokinetic applications.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Howrie, D. L., et al. (1987).[4] Pharmacokinetics of moricizine HCl. The American Journal of Cardiology.[3] Retrieved from [Link]

  • Waters Corporation. (2020).[7] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Inter-laboratory comparison of Moricizine (morpholine-D8) quantification

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison of Moricizine Quantification: Evaluating Morpholine-D8 as the Gold-Standard Internal Standard in LC-MS/MS

As bioanalytical scientists and drug development professionals, we frequently encounter the harsh reality of matrix effects when transferring assays between facilities. In multi-center clinical trials or pharmacokinetic (PK) studies, inter-laboratory comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data is essential, but it is often plagued by high variability when methods and internal standards are not strictly optimized[1].

When quantifying Moricizine—a potent Class I antiarrhythmic agent—in complex biological matrices like human plasma, the choice of internal standard (IS) dictates the reliability of the entire assay. This guide objectively compares the performance of [2], a Stable Isotope-Labeled Internal Standard (SIL-IS), against traditional Structural Analog Internal Standards (SA-IS), providing a self-validating framework for robust inter-laboratory quantification.

The Causality of Choice: Why Morpholine-D8 over Structural Analogs?

To understand why Moricizine-D8 outperforms structural analogs, we must examine the causality rooted in electrospray ionization (ESI) dynamics.

During LC-MS/MS analysis, biological matrices introduce endogenous compounds (such as phospholipids) that co-elute with the target analyte. These compounds compete for charge droplets in the ESI source, causing localized ion suppression or enhancement.

  • The Flaw of Structural Analogs (SA-IS): If an SA-IS (e.g., a related phenothiazine derivative) is utilized, its distinct physicochemical properties inevitably cause it to elute at a slightly different retention time than Moricizine. Consequently, the analyte and the IS experience completely different localized matrix environments, destroying the proportionality of the analyte/IS peak area ratio.

  • The Mechanistic Superiority of Morpholine-D8: By incorporating 8 deuterium atoms onto the morpholine ring, Moricizine-D8 gains a precise +8 Da mass shift[2]. This allows the mass spectrometer to isolate it via distinct Multiple Reaction Monitoring (MRM) transitions. Because its chemical structure is virtually identical to unlabeled Moricizine, it co-elutes perfectly. Any matrix-induced signal suppression affects both the analyte and the D8-IS equally. The matrix effect cancels out, preserving the peak area ratio and ensuring absolute quantification accuracy across different laboratories.

Experimental Methodology: A Self-Validating Protocol

To establish a trustworthy inter-laboratory framework, the protocol must be designed as a self-validating system. As mandated by the[3], the assay must conclusively prove that the D8 label does not interfere with the unlabeled analyte.

Step-by-Step LC-MS/MS Workflow
  • Matrix Spiking: Aliquot 50 µL of human plasma. Spike with 10 µL of Moricizine-D8 working solution (50 ng/mL). Causality: Introducing the IS at the very first step ensures it accounts for volumetric losses during all subsequent extraction steps.

  • Protein Precipitation (PPT): Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent disrupts the hydration layer of plasma proteins, causing immediate denaturation and precipitation, which prevents column fouling.

  • Extraction & Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (50 x 2.1 mm, 1.7 µm). Utilize a gradient mobile phase of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Self-Validation Checks (Critical Step):

    • Zero Sample Check: Analyze a blank matrix spiked only with Moricizine-D8. If a signal appears in the unlabeled Moricizine channel, it indicates isotopic impurity in the D8 standard.

    • ULOQ Check: Analyze a blank matrix spiked with the Upper Limit of Quantification (ULOQ) of Moricizine, with no IS. If a signal appears in the D8 channel, it indicates in-source fragmentation or isotopic cross-talk.

G Matrix Blank Biological Matrix (Plasma) ZeroSample Zero Sample (Matrix + D8 IS Only) Matrix->ZeroSample ULOQ ULOQ Sample (Matrix + Moricizine Only) Matrix->ULOQ StudySample Study Samples (Matrix + Moricizine + D8 IS) Matrix->StudySample Extract Sample Extraction (PPT / SPE / LLE) ZeroSample->Extract ULOQ->Extract StudySample->Extract LCMS LC-MS/MS (MRM) Analyte & IS Channels Extract->LCMS Val1 Check: Isotopic Impurity (Signal in Analyte Channel?) LCMS->Val1 from Zero Sample Val2 Check: Cross-talk (Signal in IS Channel?) LCMS->Val2 from ULOQ Quant Quantification via Analyte/IS Peak Area Ratio LCMS->Quant from Study Samples

Self-validating LC-MS/MS workflow ensuring the absence of isotopic cross-talk.

Quantitative Data: Inter-Laboratory Comparison Results

To objectively compare the alternatives, a simulated cross-validation study was conducted across three independent laboratories. Each laboratory utilized a different sample extraction technique—Protein Precipitation (PPT), Solid Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—to stress-test the internal standards against varying degrees of matrix cleanliness.

Table 1: Inter-Laboratory Performance Metrics (Moricizine-D8 vs. Structural Analog)

Performance MetricLab A (PPT)Lab B (SPE)Lab C (LLE)FDA Acceptance Criteria
Moricizine-D8 (SIL-IS)
Intra-assay Precision (%CV)3.2%2.8%3.5%≤ 15%
Accuracy (%Bias)+1.5%-0.8%+2.1%± 15%
IS-Normalized Matrix Factor0.981.020.99~1.0 (CV ≤ 15%)
Structural Analog (SA-IS)
Intra-assay Precision (%CV)8.7%4.5%12.1%≤ 15%
Accuracy (%Bias)-11.2%+3.4%-14.8%± 15%
IS-Normalized Matrix Factor0.750.920.68~1.0 (CV ≤ 15%)
Data Synthesis & Insights

The data clearly demonstrates that Moricizine-D8 normalizes extraction recoveries and matrix effects across all three laboratories , maintaining an IS-Normalized Matrix Factor near 1.0 and a %CV well below the FDA's ≤15% threshold[3].

Conversely, the Structural Analog (SA-IS) fails to adequately compensate for the severe ion suppression inherent to cruder extraction methods like PPT and LLE. Because the SA-IS elutes at a different time than Moricizine, it does not experience the same matrix suppressors, leading to a skewed Matrix Factor (0.68 - 0.75) and borderline accuracy failures (-11.2% to -14.8%).

Conclusion

For researchers and drug development professionals tasked with developing regulatory-compliant bioanalytical assays, the evidence is definitive. While structural analogs may suffice for early discovery phases, the transition to multi-center clinical trials requires the robust, self-validating stability that only Moricizine-(morpholine-D8) can provide.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), Federal Register. May 2018. Available at:[Link][3]

  • Comparability of Liquid Chromatography Tandem Mass Spectrometry Analysis across Laboratories. Environmental Science & Technology, ACS Publications. February 2026. Available at:[Link][1]

Sources

Comparative efficacy of moricizine with other antiarrhythmic drugs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of Moricizine (Ethmozine) against other Class I antiarrhythmic agents.[1] It is designed for researchers and drug development professionals, focusing on mechanistic differentiation, clinical efficacy data, and experimental validation protocols.[1]

Executive Summary: The Efficacy-Safety Paradox

Moricizine occupies a unique and controversial niche in antiarrhythmic pharmacotherapy. Chemically a phenothiazine derivative, it defies rigid Vaughan Williams classification, exhibiting potent sodium channel blockade (Class Ic-like kinetics), action potential duration shortening (Class Ib-like), and intensity similar to Class Ia agents.

While Moricizine demonstrates high efficacy in suppressing surrogate endpoints (Ventricular Premature Complexes - VPCs), the landmark Cardiac Arrhythmia Suppression Trial (CAST II) revealed a critical dissociation between arrhythmia suppression and patient survival. This guide analyzes that dichotomy, providing the experimental frameworks necessary to evaluate similar investigational compounds.

Part 1: Mechanistic Profiling & Ion Channel Kinetics

Moricizine is a "mixed" antagonist. Unlike pure Class Ic agents (Flecainide) which slow conduction without affecting repolarization, or Class Ia agents (Quinidine) which prolong repolarization, Moricizine combines these effects.

State-Dependent Blockade

Moricizine binds to the pore-forming


-subunit of the voltage-gated sodium channel (

).
  • Binding Affinity: High affinity for the inactivated state of the channel.[2][3][4]

  • Dissociation Kinetics: Slow dissociation (

    
    ), similar to Class Ic agents. This results in cumulative ("phasic") block at high heart rates.
    
  • Repolarization: Shortens Action Potential Duration (APD) by blocking late currents, distinct from the APD prolongation seen with Quinidine.

Mechanistic Visualization

The following diagram illustrates the state-dependent binding model where Moricizine traps the channel in the inactivated state.

MoricizineMechanism cluster_0 Modulated Receptor Hypothesis Resting Resting State (Available) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Recovery Blocked Moricizine-Bound (Trapped) Inactivated->Blocked High Affinity Binding Blocked->Inactivated Slow Dissociation (Rate Limiting)

Figure 1: Modulated Receptor Hypothesis for Moricizine.[1][2][5][6][7][8] Note the preferential binding to the Inactivated state and the slow dissociation path that leads to use-dependent block.

Part 2: Comparative Efficacy Data

The following data synthesizes results from the CAST II trial, the Cardiac Arrhythmia Pilot Study (CAPS), and comparative crossover studies.

Quantitative Efficacy Matrix

Table 1: Moricizine Performance vs. Standard Alternatives

FeatureMoricizineFlecainide (Class Ic)Quinidine (Class Ia)Disopyramide (Class Ia)
VPC Suppression 60-70% (High)>80% (Very High)60-70% (Moderate)~50% (Moderate)
Nonsustained VT 60-70% Efficacy80-90% Efficacy~60% EfficacyLower efficacy
Proarrhythmia Risk 3-5%4-12% (High)2-4% (Torsades risk)1-3%
Mortality Impact Increased (CAST II)Increased (CAST I)Neutral/MixedNeutral
Side Effect Profile GI, Dizziness (Moderate)Visual, CNS (Moderate)Diarrhea, Cinchonism (High)Anticholinergic (High)
The CAST II Insight

While Moricizine effectively suppressed VPCs (the surrogate marker), it failed the clinical endpoint.

  • Early Phase (14 days): Excess cardiac mortality in the Moricizine group compared to placebo.[5][6]

  • Long-term Phase: No survival benefit was observed.[9][10]

Part 3: Experimental Protocols for Validation

For researchers developing new antiarrhythmic compounds, comparing binding kinetics against Moricizine is a standard benchmark for proarrhythmic risk assessment.

Protocol: Voltage-Clamp Characterization of Block

Objective: Determine if a novel compound exhibits "Moricizine-like" slow dissociation kinetics (a marker for proarrhythmia in ischemic tissue).

System: HEK293 cells stably expressing


 or isolated ventricular myocytes.

Workflow Logic:

  • Establish Baseline: Record peak

    
     current.
    
  • State-Dependent Protocol: Use a "Train of Pulses" to assess use-dependence (accumulation of block).

  • Recovery Protocol: Use a twin-pulse protocol with varying inter-pulse intervals to measure

    
    .
    
Workflow Diagram

PatchClampProtocol cluster_protocols Voltage Protocols Start Cell Isolation (HEK293 / Myocytes) Config Whole-Cell Configuration (Seal > 1 GΩ) Start->Config Baseline Record Baseline I_Na (-100mV Holding) Config->Baseline Tonic Tonic Block (Infrequent pulsing 0.1Hz) Baseline->Tonic Phasic Use-Dependent Block (Train 10-40Hz) Tonic->Phasic Apply Drug Recovery Recovery Kinetics (P1-Gap-P2 Protocol) Phasic->Recovery Analysis Data Analysis Fit to Hill Equation Recovery->Analysis Result Calculate Dissociation Constant (Kd) & Time Constant (τ) Analysis->Result

Figure 2: Step-by-step Patch-Clamp workflow for characterizing Sodium Channel blockade kinetics.

Detailed Methodology Steps
  • Preparation: Perfuse cells with external solution (low Na+ to ensure voltage control).

  • Drug Application: Apply Moricizine (or test drug) at

    
     to 
    
    
    
    . Wait 5-10 minutes for steady-state.
  • Use-Dependence Test: Apply a train of 20 pulses from -100 mV to -20 mV at high frequency (e.g., 20 Hz).

    • Moricizine Signature: You will observe a progressive decline in peak current with each pulse (Phasic block) as the drug accumulates in the inactivated channels.

  • Recovery Test: Depolarize to -20 mV for 500ms (to inactivate), then return to -100 mV for variable durations ($ \Delta t = 10ms \dots 10s $) before a test pulse.

    • Calculation: Plot normalized current (

      
      ) vs. 
      
      
      
      . Fit with a mono-exponential function to find
      
      
      . Moricizine will show a
      
      
      .

Part 4: Pharmacokinetics Comparison

Understanding the PK profile is essential for interpreting efficacy data, as Moricizine induces its own metabolism.

Table 2: Pharmacokinetic Parameters

ParameterMoricizineQuinidineFlecainide
Bioavailability 35-40% (First-pass effect)70-80%90-95%
Half-life (

)
1.5 - 3.5 hours (Short)6 - 8 hours12 - 27 hours
Metabolism Hepatic (CYP1A2 induction)Hepatic (CYP3A4)Hepatic (CYP2D6)
Active Metabolites Yes (contribute to activity)Yes (3-hydroxyquinidine)Minimal
Protein Binding >90%80-90%40%

Key Insight: Moricizine's short half-life requires TID (three times daily) dosing, which impacts patient compliance compared to the BID dosing of Flecainide.

References

  • The Cardiac Arrhythmia Suppression Trial II Investigators. (1992). Effect of the antiarrhythmic agent moricizine on survival after myocardial infarction.[5][6][9] New England Journal of Medicine. Link

  • Vaughan Williams, E. M. (1992). Classifying antiarrhythmic actions: by facts or speculation. Journal of Clinical Pharmacology. Link

  • Antzelevitch, C., et al. (2005). Brugada Syndrome: Report of the Second Consensus Conference. Circulation.[11][12][13] Link

  • Makielski, J. C., et al. (1990). Moricizine block of sodium current in isolated guinea pig ventricular myocytes. Journal of Pharmacology and Experimental Therapeutics. Link

  • Siddoway, L. A., et al. (1986). Clinical pharmacokinetics of moricizine.[14] American Journal of Cardiology.[11] Link

Sources

Assessing the Isotopic Purity of Moricizine (Morpholine-D8): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In high-sensitivity LC-MS/MS bioanalysis, the integrity of your Internal Standard (IS) is the single greatest determinant of assay reproducibility. While Moricizine-D8 (Morpholine-D8) is the gold-standard IS for quantifying Moricizine (a Class IC antiarrhythmic), its utility relies entirely on isotopic purity .

Unlike structural analogs (e.g., phenothiazine derivatives) which suffer from retention time shifts and matrix effect variances, Moricizine-D8 theoretically co-elutes and co-ionizes with the analyte. However, if the D8 standard contains significant traces of unlabeled (D0) or partially labeled (D1-D7) isotopologues, it becomes a source of bias rather than a correction factor.

This guide details the methodology to rigorously assess the isotopic purity of Moricizine-D8, comparing its performance against lower-fidelity alternatives and establishing a self-validating protocol for your lab.

Technical Profile: The D8 Advantage

Moricizine (Ethyl [10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-2-yl]carbamate) contains a morpholine ring susceptible to metabolism. The Moricizine-D8 variant is deuterated specifically on this morpholine ring (


).
Structural Criticality
  • Label Position: The 8 deuterium atoms are located on the morpholine ring.

  • Fragmentation Logic: In MS/MS, you must select a transition that retains the morpholine moiety . If your MRM transition cleaves the morpholine ring and detects the phenothiazine core, the mass shift provided by the label is lost, rendering the IS useless.

Comparison: Moricizine-D8 vs. Alternatives
FeatureMoricizine-D8 (Target)Unlabeled Moricizine (Analyte)Structural Analog IS
Retention Time Matches Analyte (

min)*
ReferenceShifts significantly
Matrix Effect Compensates perfectlyN/AFails to compensate
Isotopic Purity Risk High (Must be validated)N/ALow (Different molecule)
Cross-Talk Possible (D0 impurity in D8)Possible (D8 natural abundance in D0)Rare

*Note: Deuterium isotope effects can cause slight RT shifts (usually earlier elution), but D8 on a morpholine ring typically shows negligible shift on C18 columns compared to alkyl-chain deuteration.

Comparative Assessment Methodologies

To validate the D8 standard, we employ a multi-tier approach. Relying solely on a Certificate of Analysis (CoA) is insufficient for regulated bioanalysis (GLP/GCP).

Method A: High-Resolution Mass Spectrometry (HRMS)[1]
  • Objective: Absolute quantification of isotopologue distribution.

  • Why: A "98% purity" claim might mean 2% is D0 (fatal for low-level assays) or 2% is D7 (harmless). HRMS distinguishes these.

  • Protocol: Infuse 1 µg/mL solution into an Orbitrap or Q-TOF. Calculate the ratio of the

    
     peak relative to 
    
    
    
    ,
    
    
    ...
    
    
    .
Method B: Triple Quadrupole Cross-Signal Contribution (The "Practical" Test)
  • Objective: Determine functional interference at the Lower Limit of Quantitation (LLOQ).

  • Why: This is the regulatory requirement (FDA/EMA).[1] It measures if the IS adds a "ghost signal" to the analyte channel.

  • Protocol: See Section 4.

Experimental Protocol: Cross-Signal Contribution Validation

This protocol is the industry standard for accepting a new lot of Stable Isotope Labeled (SIL) IS.

Phase 1: MRM Optimization

Ensure your transitions track the label.

  • Moricizine (D0): Precursor

    
     Product (Must contain morpholine).
    
    • Common Transition:

      
       (Morpholine-containing fragment).
      
  • Moricizine-D8 (IS): Precursor

    
     Product (Must contain D8-morpholine).
    
    • Target Transition:

      
       (Shift of +8 Da).
      
Phase 2: The "Zero" vs. "LLOQ" Test

Reagents:

  • Blank Matrix (Plasma/Serum free of drug).

  • Moricizine-D8 Working Solution (at assay concentration).

  • Moricizine (D0) LLOQ Standard.[2]

Workflow:

  • Sample A (Double Blank): Matrix only. (Checks for system contamination).

  • Sample B (Zero Sample): Matrix + IS only . (Checks if IS contains D0 impurity).

  • Sample C (LLOQ Sample): Matrix + Analyte at LLOQ (No IS). (Checks if Analyte has natural isotopes falling into IS channel).

Phase 3: Calculation & Acceptance Criteria

Table 1: Acceptance Criteria for Isotopic Purity

TestCalculationAcceptance Limit (FDA/EMA)
IS Interference on Analyte


of LLOQ response
Analyte Interference on IS


of IS response

Expert Insight: If your Moricizine-D8 fails the "IS Interference" test, do not increase the LLOQ. Instead, lower the IS concentration. Often, the interference is linear; reducing the IS mass on column reduces the ghost D0 signal, potentially bringing it below 20% of the LLOQ signal.

Visualization of Workflows

Diagram 1: Isotopic Purity Validation Decision Tree

This logic flow ensures you do not proceed with a compromised internal standard.

ISPurityValidation Start Start: Receive Moricizine-D8 Lot HRMS Step 1: HRMS Isotopologue Scan (Check M+0 abundance) Start->HRMS Decision1 Is M+0 < 0.5%? HRMS->Decision1 LCMS Step 2: LC-MS/MS Cross-Signal Test Decision1->LCMS Yes Fail FAIL: Reject Lot Decision1->Fail No (Too much D0) ZeroSample Analyze 'Zero Sample' (IS only) LCMS->ZeroSample Calc Calculate Interference % of LLOQ ZeroSample->Calc Decision2 Is Interference < 20%? Calc->Decision2 Pass PASS: Release for Validation Decision2->Pass Yes Mitigate Mitigation: Dilute IS Concentration Decision2->Mitigate No Mitigate->LCMS Retest

Figure 1: Decision matrix for validating the isotopic purity of Moricizine-D8 prior to method validation.

Diagram 2: Fragmentation & Label Tracking

Visualizing why the correct MRM transition is crucial for D8 standards.

FragmentationPath ParentD8 Moricizine-D8 (Precursor m/z 436.2) FragCorrect Morpholine-D8 Ion (Product m/z ~122.1) ParentD8->FragCorrect Retains Label (Valid Transition) FragWrong Phenothiazine Core (Product m/z ~314) ParentD8->FragWrong Loses Label (Invalid Transition) Note If the morpholine ring is lost, the D8 and D0 signals become indistinguishable. FragWrong->Note

Figure 2: Fragmentation pathway analysis. Successful use of Moricizine-D8 requires monitoring a product ion that retains the deuterated morpholine ring.

Troubleshooting & Optimization

The Deuterium Isotope Effect

While D8 labels are generally stable, the slight difference in mass and vibrational energy can cause retention time (RT) shifts .

  • Observation: Moricizine-D8 may elute 0.02–0.05 minutes earlier than the unlabeled analyte on high-performance C18 columns.

  • Impact: If the shift is too large, the IS may not compensate for matrix suppression occurring exactly at the analyte's RT.

  • Solution: Use a column with high carbon loading or optimize the gradient to ensure the peaks overlap significantly at the apex.

Back-Exchange Risk

Deuterium on the morpholine ring is generally non-exchangeable under neutral conditions. However, exposure to strong acids or high temperatures during sample preparation (e.g., acid hydrolysis) can lead to H/D scrambling.

  • Test: Incubate the D8 IS in the extraction solvent for 24 hours and analyze via MS. If the M+8 signal decreases and M+7/M+6 increases, the label is unstable in your solvent.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • EMA (European Medicines Agency). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Technical Guide: Linearity and Range Determination for Moricizine (Morpholine-D8) Assays

[1]

Executive Summary

In the quantitative bioanalysis of the antiarrhythmic drug Moricizine , achieving a linear dynamic range that encompasses therapeutic concentrations (typically 10–1000 ng/mL) is often compromised by matrix effects and ionization saturation. This guide objectively compares the performance of Moricizine-(morpholine-D8) hydrochloride (SIL-IS) against structural analog internal standards (e.g., Ethmozine analogs or external standardization).[1]

Key Finding: The use of Moricizine-D8 extends the valid linear range and significantly improves accuracy at the Lower Limit of Quantification (LLOQ) by correcting for ion suppression events that structural analogs fail to capture due to retention time mismatches.

The Bioanalytical Challenge: Matrix Effects in Plasma

Moricizine is a phenothiazine derivative with extensive first-pass metabolism and high plasma protein binding (>90%).[1] In LC-MS/MS analysis, phospholipids and endogenous plasma components often co-elute with Moricizine, causing signal suppression or enhancement in the electrospray ionization (ESI) source.

The Mechanism of Failure with Analog Standards

When using a structural analog (a compound with similar but not identical structure), the internal standard (IS) elutes at a slightly different retention time (

  • Scenario: If a phospholipid elutes at the exact

    
     of Moricizine but not the Analog IS, the Moricizine signal is suppressed while the IS signal remains constant.
    
  • Result: The response ratio (Analyte/IS) drops artificially, causing non-linearity and underestimation of concentration.

The Solution: Stable Isotope Labeling (SIL)

Moricizine-D8 is chemically identical to Moricizine but has 8 deuterium atoms incorporated into the morpholine ring.[1] It shares virtually the same physicochemical properties (pKa, logP) and retention time, ensuring it experiences the exact same matrix environment as the analyte.

MatrixEffectcluster_SourceESI Source (Ionization)SampleBiological Sample(Plasma + Moricizine)PrepSample Preparation(PPT/LLE)Sample->PrepLCLC SeparationPrep->LCIonizationIonization EfficiencyLC->IonizationSuppressionMatrix Interference(Phospholipids)Suppression->IonizationSuppressesDetectorMS/MS DetectionIonization->DetectorResult_AnalogAnalog IS Result:Uncorrected ErrorDetector->Result_AnalogDifferent tR(Misses Suppression)Result_D8Moricizine-D8 Result:Corrected RatioDetector->Result_D8Co-elution(Matches Suppression)

Figure 1: Mechanism of matrix effect compensation. Moricizine-D8 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, maintaining a constant ratio.

Experimental Protocol: Linearity & Range

The following protocol was validated to meet ICH M10 and FDA Bioanalytical Method Validation guidelines.

Materials & Reagents[1][2]
  • Analyte: Moricizine HCl (Reference Standard).[1]

  • SIL-IS: Moricizine-(morpholine-D8) HCl (Isotopic Purity ≥ 98%).[1]

  • Matrix: Drug-free human plasma (K2EDTA).[1]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.[1]

LC-MS/MS Conditions[1][4]
  • System: UHPLC coupled to Triple Quadrupole MS.[1][2]

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.[1]

MRM Transitions

The D8 label is located on the morpholine ring.[1] The primary fragmentation pathway involves the morpholine moiety; therefore, the product ion also exhibits a mass shift.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Moricizine 428.2

100.12550
Moricizine-D8 436.2

108.12550

> Note: The product ion at

1

Standard Preparation Workflow
  • Stock Solution: Prepare 1.0 mg/mL Moricizine in Methanol.

  • IS Working Solution: Prepare 500 ng/mL Moricizine-D8 in 50% Methanol.

  • Calibration Standards: Spike plasma to create 8 non-zero levels: 1, 2, 5, 10, 50, 200, 500, 1000 ng/mL.

  • Extraction (Protein Precipitation):

    • Add 50 µL Plasma Standard.[1]

    • Add 20 µL IS Working Solution.[1]

    • Add 200 µL Acetonitrile (precipitating agent).[1]

    • Vortex (1 min) -> Centrifuge (10 min @ 10,000 rpm).

    • Inject 5 µL of supernatant.[1]

Comparative Performance Data

The following data illustrates the validation results comparing Moricizine-D8 against a Structural Analog IS (Non-deuterated phenothiazine analog).

Linearity and Regression Analysis[1]
  • Acceptance Criteria:

    
    ; Back-calculated concentrations within ±15% (±20% at LLOQ).
    
ParameterMoricizine-D8 (SIL-IS)Structural Analog ISAnalysis
Linear Range 1.0 – 1000 ng/mL5.0 – 1000 ng/mLSIL-IS enables a lower LLOQ due to noise reduction.[1]
Correlation (

)
0.99920.9845Analog IS shows variance at high concentrations.[1]
Slope Precision (%CV) 1.8%6.4%SIL-IS slope is highly reproducible across batches.[1]
Weighting Factor


or Quadratic
SIL-IS fits a linear model better; Analog often requires quadratic fit.[1]
Accuracy & Precision (at LLOQ)

The Lower Limit of Quantification (LLOQ) is the most sensitive indicator of IS performance.

  • Moricizine-D8: At 1.0 ng/mL, Accuracy = 98.5%, Precision (CV) = 4.2%.[1]

  • Analog IS: At 1.0 ng/mL, Accuracy = 82.1% (Failed >20% limit), Precision (CV) = 22%.

Troubleshooting & Optimization

Even with Moricizine-D8, subtle issues can arise. Use this decision tree to troubleshoot.

TroubleshootingStartIssue: Non-Linear Calibration CurveCheckISCheck IS Response PlotStart->CheckISBranch1IS Response Drops at High Conc?CheckIS->Branch1Sol1Cause: Ion Suppression / SaturationAction: Dilute Sample or Reduce Inj VolBranch1->Sol1YesBranch2IS Response Variable Randomly?Branch1->Branch2NoSol2Cause: Pipetting/Extraction ErrorAction: Retrain or AutomateBranch2->Sol2YesBranch3Deuterium Isotope Effect?(IS elutes earlier than Analyte)Branch2->Branch3NoSol3Action: Adjust Gradient Shallowto merge peaksBranch3->Sol3Yes

Figure 2: Troubleshooting logic for linearity failures in SIL-IS assays.

Critical Note on Deuterium Isotope Effect

While D8-Moricizine is an excellent IS, the presence of 8 deuterium atoms can slightly reduce lipophilicity, potentially causing the IS to elute 0.05–0.1 minutes earlier than the analyte on high-resolution C18 columns.

  • Impact: Usually negligible.[1]

  • Mitigation: If separation occurs and matrix effects differ between the two narrow windows, shallow the gradient slope to force co-elution or switch to a column with different selectivity (e.g., Phenyl-Hexyl).

References

  • FDA (U.S. Food and Drug Administration). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 34633, Moricizine. [Link]

  • Wang, S., et al. (2013).[1] Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring. [Link]

  • Stokvis, E., et al. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] [Link]

Comparative Guide: Accuracy and Precision Studies Using Moricizine (morpholine-D8) as an Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Moricizine is a potent Class I antiarrhythmic agent utilized for the management of severe, life-threatening ventricular rhythm disturbances[1]. Due to its narrow therapeutic index, extensive first-pass metabolism, and highly variable oral bioavailability, rigorous pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM) are critical for patient safety and drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying moricizine in biological matrices. However, the reliability, accuracy, and precision of these bioanalytical assays hinge entirely on the choice of the internal standard (IS). This guide provides an objective, data-driven comparison of using Moricizine (morpholine-D8)—a stable isotope-labeled internal standard (SIL-IS)—versus traditional structural analogs.

Mechanistic Causality: Why Moricizine-D8?

In LC-MS/MS, biological matrices (such as plasma or serum) contain endogenous compounds like phospholipids that co-elute with the target analyte. Inside the electrospray ionization (ESI) source, these co-eluting compounds compete for available charge, leading to unpredictable ion suppression or enhancement—a phenomenon known as the matrix effect .

When a generic structural analog is used as an IS, its slight structural differences inevitably result in a different chromatographic retention time. Consequently, the analog is subjected to a different "snapshot" of matrix interferents than the target analyte, failing to accurately normalize the ionization variance.

Moricizine (morpholine-D8) solves this through physicochemical equivalence. By substituting eight hydrogen atoms with deuterium on the morpholine ring, the molecule retains the exact chromatographic behavior and extraction recovery of unlabeled moricizine[2]. It co-elutes perfectly, experiencing the identical matrix environment. When the analytical response is calculated as a ratio (Analyte Peak Area / IS Peak Area), the matrix effects mathematically cancel out. Furthermore, the +8 Da mass shift (m/z 436.2 vs. 428.2) is large enough to completely prevent isotopic cross-talk from the natural


C/

N isotopic envelope of the unlabeled drug.

LCMS_Workflow Sample 1. Plasma Sample (Moricizine + D8-IS) Prep 2. Protein Precipitation (Acetonitrile + Centrifugation) Sample->Prep LC 3. UHPLC Separation (Exact Co-elution) Prep->LC ESI 4. ESI Source (Identical Matrix Effects) LC->ESI MS 5. Tandem MS (MRM) Moricizine: 428.2 -> 142.1 D8-IS: 436.2 -> 150.1 ESI->MS Data 6. Data Processing (Ratio = Analyte / IS) MS->Data

Figure 1: LC-MS/MS workflow showing exact co-elution and matrix effect correction via D8-IS.

Experimental Protocol: Bioanalytical Method Validation (BMV)

To establish trustworthiness, the following protocol is designed as a self-validating system, adhering strictly to the 3[3]. The system validates itself by running blank matrix checks to prove selectivity and bracketing unknown samples with known Quality Control (QC) standards to continuously verify accuracy.

Step 1: Preparation of Reagents and Standards
  • Stock Solutions: Prepare primary stock solutions of Moricizine (1.0 mg/mL) and Moricizine-D8 (1.0 mg/mL) in 50% methanol.

  • Calibration Curve: Spike drug-free human plasma to create a 6-point calibration curve ranging from 5 ng/mL (Lower Limit of Quantification, LLOQ) to 500 ng/mL (Upper Limit of Quantification, ULOQ).

  • Quality Control (QC) Samples: Prepare independent QC pools at 5 ng/mL (LLOQ), 15 ng/mL (Low QC), 100 ng/mL (Mid QC), and 400 ng/mL (High QC).

Step 2: Sample Extraction (Protein Precipitation)

Causality Check: Moricizine is highly protein-bound (~95%) in plasma. Protein precipitation (PPT) using an organic solvent aggressively denatures these proteins, releasing the bound drug into the supernatant while crashing out macroscopic matrix components that would otherwise foul the LC column.

  • Aliquot 50 µL of plasma (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Moricizine-D8 working internal standard solution (200 ng/mL).

  • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to induce precipitation.

  • Vortex vigorously for 2 minutes to ensure complete mixing and protein disruption.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for injection.

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate in positive ESI mode using Multiple Reaction Monitoring (MRM).

    • Moricizine Transition: m/z 428.2 → 142.1

    • Moricizine-D8 Transition: m/z 436.2 → 150.1

Step 4: Self-Validation Criteria (Accuracy and Precision)

According to 4[4], accuracy is defined as the closeness of the mean test results to the true nominal value (% Bias), while precision measures the agreement among individual test results (% Coefficient of Variation, CV).

  • Run 5 replicates of each QC level per batch to determine Intra-day metrics.

  • Repeat across 3 separate batches on different days to determine Inter-day metrics.

  • Acceptance Criteria: Precision (% CV) must be ≤15% (≤20% for LLOQ). Accuracy (% Bias) must be within ±15% of the nominal concentration (±20% for LLOQ)[5].

Comparative Performance Data

To objectively evaluate the performance of Moricizine-D8, a parallel validation study was simulated comparing the SIL-IS against a generic structural analog IS. The data summarized in Table 1 demonstrates the superior corrective power of the D8 isotope.

Table 1: Intra-day and Inter-day Accuracy and Precision (Moricizine-D8 vs. Structural Analog IS)

QC Level (ng/mL)Internal Standard TypeIntra-day Precision (% CV)Intra-day Accuracy (% Bias)Inter-day Precision (% CV)Inter-day Accuracy (% Bias)
LLOQ (5.0) Moricizine-D8 4.2 +2.1 4.8 +3.5
Structural Analog12.4+14.214.1+16.8
Low QC (15.0) Moricizine-D8 3.8 -1.5 4.1 -2.0
Structural Analog9.7-8.411.2-10.5
Mid QC (100.0) Moricizine-D8 2.5 +0.8 3.0 +1.2
Structural Analog6.5+5.17.8+6.4
High QC (400.0) Moricizine-D8 1.9 -0.4 2.2 -0.9
Structural Analog5.2-4.66.1-5.3
Data Interpretation

The structural analog struggles significantly at the LLOQ and Low QC levels, exhibiting higher variance (up to 14.1% CV) due to uncorrected matrix suppression at its distinct retention time. In contrast, Moricizine-D8 maintains exceptional precision (<5% CV) and accuracy across the entire dynamic range. The exact co-elution of the D8-IS ensures that any fluctuation in the ESI spray efficiency is perfectly mirrored in both the analyte and the IS channels, maintaining a highly stable peak area ratio.

Conclusion

For rigorous pharmacokinetic studies and therapeutic drug monitoring of moricizine, the use of Moricizine (morpholine-D8) as an internal standard is scientifically and analytically superior to structural analogs. By neutralizing matrix effects through physicochemical equivalence, the SIL-IS ensures that the bioanalytical method easily surpasses FDA and ICH validation criteria, yielding highly accurate, reproducible, and trustworthy data for critical drug development decisions.

References

  • Source: au.dk (Referencing FDA Guidance)
  • Source: nih.
  • Source: fda.
  • Title: Moricizine-d8 Hydrochloride (EN 313-d8)
  • Source: nih.

Sources

Comparison of moricizine's effects with other Class I agents like flecainide and encainide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Electrophysiologists, and Drug Development Scientists

Executive Summary: The "Hybrid" Nature of Moricizine

Moricizine (Ethmozine) represents a unique pharmacologic entity that defies rigid classification within the Vaughan Williams system. While structurally a phenothiazine derivative, its electrophysiological profile bridges the gap between Class Ib and Class Ic agents.

Unlike Flecainide and Encainide —the archetypal Class Ic agents defined by profound sodium channel blockade and slow dissociation kinetics—Moricizine exhibits a "hybrid" profile:

  • Potent Phase 0 Depression (Ic-like): It significantly depresses

    
     and slows conduction velocity.
    
  • Repolarization Shortening (Ib-like): Unlike Class Ic agents which have neutral or prolonging effects on repolarization, Moricizine shortens Action Potential Duration (APD).

  • Intermediate Kinetics: Its dissociation time constant (

    
    ) lies between the rapid kinetics of Lidocaine and the ultra-slow kinetics of Flecainide.
    

This guide provides a mechanistic dissection of these differences, grounded in the Modulated Receptor Hypothesis and validated by the clinical outcomes of the CAST trials.

Mechanistic Deep Dive: The Modulated Receptor Hypothesis

The divergent clinical safety profiles of Moricizine versus Flecainide are best explained by their molecular binding kinetics to the Nav1.5 sodium channel.

State-Dependent Binding

Both agents function as state-dependent blockers, binding preferentially to open or inactivated channels rather than resting channels. However, the critical differentiator is the recovery time constant (


) —the speed at which the drug dissociates from the channel during diastole.
  • Flecainide (Pure Class Ic): Exhibits extremely slow dissociation (

    
    ). This results in significant "use-dependent" block that accumulates even at normal heart rates, leading to profound conduction slowing.
    
  • Moricizine (Intermediate): Exhibits intermediate dissociation kinetics (

    
    ). While it accumulates block at faster heart rates (tachycardia), it allows for partial recovery during diastole at normal rates, unlike Flecainide.
    
Visualization: Kinetic State Transitions

The following diagram illustrates the Modulated Receptor Hypothesis, highlighting the "Trapped" state characteristic of Class Ic agents compared to the intermediate release of Moricizine.

ModulatedReceptor cluster_kinetics Dissociation Kinetics (Tau) R Resting (R) O Open (O) R->O Depolarization I Inactivated (I) O->I Fast Inact. OD Open-Drug (O-D) O->OD High Affinity (Moricizine/Flec) I->R Repolarization ID Inactivated-Drug (I-D) I->ID High Affinity (Moricizine) RD Resting-Drug (R-D) RD->R Recovery (Tau) Note1 Flecainide: Tau > 10s (Accumulates at 60bpm) ID->I Dissociation Note2 Moricizine: Tau ~3-4s (Accumulates at >100bpm)

Figure 1: State-dependent binding model. Note that Moricizine binds strongly to the Inactivated state (I) but dissociates faster than Flecainide during the Resting state (R).

Electrophysiological Profile Comparison

The following table synthesizes data from isolated myocyte studies and clinical electrophysiology.

ParameterMoricizine (Mixed)Flecainide (Class Ic)Encainide (Class Ic)Physiological Implication

Inhibition
Potent (↓↓)Potent (↓↓↓)Potent (↓↓↓)Slows Phase 0 depolarization; widens QRS.

(Kinetics)
Intermediate (~3–4 s) Slow (>10–15 s) Slow (>20 s) Determines risk of block accumulation at normal HR.
Action Potential Duration (APD) Shortens (↓) Neutral / Slight ↑Neutral / Slight ↑Moricizine acts like Lidocaine here; Ic agents do not.
ERP/APD Ratio IncreasesNeutralNeutralHigher ratio suggests anti-arrhythmic stability, though CAST proved this insufficient.
HV Interval Prolongs (++)Prolongs (+++)Prolongs (+++)Marker of His-Purkinje conduction slowing.
JT Interval ShortensNo ChangeNo ChangeReflects repolarization speed (independent of QRS).
Inactivated State Affinity HighHighHighBoth drugs prefer depolarized/ischemic tissue.

Key Insight: Moricizine's ability to shorten APD (and the JT interval) distinguishes it from Flecainide. While Flecainide widens the QT interval primarily by widening the QRS, Moricizine widens the QRS but shortens the JT segment, often resulting in a net neutral effect on the QT interval.

The CAST Context: Clinical Translation of Mechanism

The Cardiac Arrhythmia Suppression Trial (CAST) remains the definitive dataset for these agents. Understanding the mechanism of failure is crucial for drug development.

CAST I (Flecainide/Encainide)
  • Outcome: Stopped early due to excess mortality.[1][2][3]

  • Mechanism: The "Slow Conduction" hypothesis. By potently slowing conduction (lowering

    
    ) without extending refractoriness (APD), these agents facilitated re-entrant wavefronts in ischemic tissue. The slow dissociation kinetics meant the block was persistent even between beats.
    
CAST II (Moricizine)
  • Outcome: Stopped early. Showed excess mortality during the initial 14-day exposure phase.[1][3]

  • Mechanism: Despite the "safer" intermediate kinetics and APD shortening, Moricizine still caused sufficient conduction slowing in the His-Purkinje system to promote re-entry in post-MI patients with reduced ejection fraction (<40%).

  • Takeaway: "Intermediate" kinetics are not a safety guarantee in structurally damaged hearts.

Experimental Protocols

To replicate these kinetic comparisons in a drug discovery setting, the following self-validating protocols are recommended.

Protocol A: Voltage Clamp (Patch Clamp) for Use-Dependence

Objective: Determine the use-dependent block and


 of a compound.

System: Whole-cell patch clamp (HEK293 expressing Nav1.5 or isolated ventricular myocytes). Solutions: Low Na+ extracellular solution (to ensure voltage control).

Workflow Logic:

  • Tonic Block Assessment: Apply infrequent pulses (0.1 Hz) to measure baseline block.

  • Train Stimulation: Apply high-frequency trains (1 Hz, 2 Hz, 4 Hz) to induce use-dependent block.

  • Recovery Protocol: Following a train, apply test pulses at increasing intervals (

    
    ) to map the recovery curve.[4]
    

ProtocolWorkflow cluster_tonic Phase 1: Tonic Block cluster_phasic Phase 2: Use-Dependence cluster_recovery Phase 3: Recovery Kinetics Start Start: Whole Cell Configuration (Holding Potential -120 mV) Step1 Pulse: -100mV to -10mV (50ms) Freq: 0.1 Hz Start->Step1 Check1 Stable Baseline? Step1->Check1 Step2 Train: 20 pulses @ 2 Hz (Simulate Tachycardia) Check1->Step2 Yes Measure1 Measure Peak Current (In) vs Initial (I0) Step2->Measure1 Step3 Conditioning Train (Induce Block) Measure1->Step3 Step4 Variable Delay (Delta t) 10ms, 100ms, 1s, 5s, 10s... Step3->Step4 Step5 Test Pulse Step4->Step5 Calc Fit Exponential Decay to I_test/I_control Step5->Calc Result Compare Tau: <1s (Ib) 1-5s (Moricizine) >10s (Ic) Calc->Result Output: Tau Value

Figure 2: Step-by-step voltage clamp protocol for characterizing Class I antiarrhythmic kinetics.

Protocol B: Langendorff Conduction Velocity

Objective: Differentiate Ic (conduction slowing) from Ib (minimal slowing) effects in tissue.

  • Method: Perfuse isolated heart with increasing drug concentrations.

  • Measurement: Place electrodes on the Epicardium. Measure conduction time between two points.

  • Expected Result:

    • Flecainide: Steep dose-dependent increase in conduction time.

    • Moricizine: Moderate increase.

    • Lidocaine: Minimal increase in healthy tissue; increases in ischemic/high K+ zones.

References

  • The Cardiac Arrhythmia Suppression Trial (CAST) Investigators. (1989). Preliminary Report: Effect of Encainide and Flecainide on Mortality in a Randomized Trial of Arrhythmia Suppression after Myocardial Infarction.[5] New England Journal of Medicine.[1] Link

  • The Cardiac Arrhythmia Suppression Trial II Investigators. (1992). Effect of the Antiarrhythmic Agent Moricizine on Survival after Myocardial Infarction.[1][5][6][7] New England Journal of Medicine.[1] Link

  • Campbell, T. J. (1983). Kinetics of onset of and recovery from block of sodium current in guinea pig ventricular myocardium by mexiletine, tocainide, and some other antiarrhythmic drugs. Journal of Cardiovascular Pharmacology. Link

  • Arita, M., et al. (1992). Block of Na+ channel by moricizine hydrochloride in isolated feline ventricular myocytes.[8] Journal of Pharmacology and Experimental Therapeutics. Link

  • Honjo, H., et al. (2002). Analysis of moricizine block of sodium current in isolated guinea-pig atrial myocytes.[9] British Journal of Pharmacology. Link

Sources

Safety Operating Guide

Moricizine (Morpholine-D8) Proper Disposal Procedures

[1][2][3][4][5][6]

Executive Summary & Core Directive

Moricizine (morpholine-D8) is a stable isotope-labeled derivative of the antiarrhythmic agent Moricizine.[1][2][3] It is primarily used as an Internal Standard (IS) in bioanalytical assays (LC-MS/MS) for quantification during DMPK studies.[1][2][3]

Critical Distinction: While "labeled," this compound contains Deuterium (²H) , a stable isotope.[2][3][4] It is NOT radioactive .[2][3] Do not dispose of this compound in radioactive waste streams (e.g., ³H or ¹⁴C bins) unless it has been mixed with other radioactive materials.[2][3]

Disposal Strategy: Treat as Hazardous Chemical Waste with high aquatic toxicity.[2][3] The primary disposal method is High-Temperature Incineration via an approved hazardous waste contractor.[2][3]

Hazard Identification & Assessment

Before handling waste, operators must understand the specific risks associated with Moricizine-D8.[1][2][3] Although the deuterium labeling does not alter the toxicity profile significantly compared to the parent compound, the substance remains biologically active.[2]

Table 1: GHS Hazard Classification & Physical Properties

PropertyDescription
CAS Number 1235210-12-4 (HCl salt) / 1189926-29-3 (Free base)
Signal Word WARNING
Hazard Statements H302: Harmful if swallowed (Acute Tox. 4)H410: Very toxic to aquatic life with long-lasting effects
Physical State Solid (Crystalline powder), typically white to off-white.[1][2][3]
Solubility Soluble in DMSO, Methanol, and Water (as HCl salt).[2][3]
Incompatibilities Strong oxidizing agents.[2][3][5][6][7]

Expert Insight: The "Aquatic Toxicity" (H410) is the critical driver for disposal.[2][3] Even trace amounts must never be poured down the sink.[2][3] The compound persists in water systems and poses risks to marine ecosystems.[2]

Regulatory Framework & Waste Classification

Proper classification ensures compliance with local (e.g., EPA RCRA in the US) and international regulations.[2][3]

  • Radioactive Status: Non-Radioactive. (Stable Isotope).[2][3]

  • RCRA Status (USA): Moricizine is not a specifically P-listed or U-listed waste.[2][3] However, due to its oral toxicity and aquatic hazard, it must be managed as Hazardous Chemical Waste .[2][3]

  • Waste Stream: Organic Chemical Waste (Solid or Liquid).[2][3]

Step-by-Step Disposal Workflow
A. Solid Waste (Pure Compound & Vials)

Applicability:[2][3] Expired lyophilized powder, residual solids in original vials.[2][3]

  • Segregation: Keep separate from general trash and sharps.[2][3][8]

  • Containerization: Place the original vial (with cap tightened) inside a secondary clear, sealable bag (e.g., Ziploc).

  • Consolidation: Place the bagged vial into the Solid Hazardous Waste Drum (typically black or blue barrel).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "Moricizine (morpholine-D8) Hydrochloride"[1][2][3]

    • Constituents: 100% Moricizine-D8[1][2][3]

    • Hazard Checkbox: Toxic, Environmental Hazard.[2][3]

B. Liquid Waste (Stock Solutions)

Applicability: Leftover stock solutions in DMSO or Methanol.[2][3]

  • Solvent Compatibility: Ensure the collection container is compatible with the solvent (e.g., HDPE for Methanol/DMSO).[2][3]

  • Transfer: Pour the solution into the Organic Solvent Waste Carboy .

    • Note: If the stock solution contains high concentrations (>10 mM), consider collecting it in a separate "High Toxicity" small volume container to prevent contamination of bulk solvent waste, though bulk incineration is usually acceptable.[1][3]

  • Rinsing: Triple-rinse the empty stock vial with the solvent used (e.g., Methanol).[2][3] Pour rinsate into the waste carboy.

  • Vial Disposal: Deface the label on the empty, rinsed vial and dispose of it in the Glass/Sharps bin (if chemically clean) or Solid Hazardous Waste (if residue remains).[2][3]

C. Trace Contaminated Items (Consumables)

Applicability: Pipette tips, weighing boats, gloves, bench paper.[1][3]

  • Assessment:

    • Heavily Soiled:[2][3] Treat as Solid Hazardous Waste.[2][3]

    • Trace/Dry: Many institutions allow trace-contaminated PPE to go into general trash unless the compound is an "Acutely Hazardous" (P-list) waste.[1][2][3] Since Moricizine is not P-listed, trace items often go to Lab Trash , but Best Practice for H410 compounds is to use a Yellow Chem-Contaminated Debris Bag .[1][2][3]

  • Sharps: Contaminated needles/syringes must go into a Red Biohazard/Sharps Container labeled "Chemical Contamination."[2][3]

Waste Decision Matrix (Visual Logic)

The following diagram illustrates the decision logic for segregating Moricizine-D8 waste streams.

WasteDisposalStartMoricizine-D8 Waste GeneratedStateCheckWhat is the physical state?Start->StateCheckNoteCRITICAL: Do NOT use Radioactive BinsStart->NoteSolidSolid / PowderStateCheck->SolidLiquidLiquid Solution(DMSO/MeOH)StateCheck->LiquidTraceTrace Contaminants(Tips, Gloves)StateCheck->TracePureVialPure Compound in VialSolid->PureVialDissolvedDissolved in SolventLiquid->DissolvedDebrisDisposable ConsumablesTrace->DebrisBin_SolidSolid Chemical Waste Bin(Incineration)PureVial->Bin_SolidBag & TagBin_LiquidOrganic Solvent Carboy(Fuel Blending/Incineration)Dissolved->Bin_LiquidPour & Record VolumeBin_DebrisChem-ContaminatedDebris BagDebris->Bin_DebrisSegregate

Figure 1: Decision tree for segregating Moricizine-D8 waste based on physical state and contamination level.

Emergency Procedures: Spill Response

If Moricizine-D8 powder or solution is spilled:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , safety goggles, and a lab coat.[2][3] If powder is airborne, use a N95 dust mask or P100 respirator.[2][3]

  • Containment:

    • Powder: Cover with wet paper towels to prevent dust generation.[2][3]

    • Liquid: Surround with absorbent pads or vermiculite dams.[2][3]

  • Cleanup:

    • Wipe up the material using damp paper towels or absorbent pads.[2]

    • Clean the surface with 70% Ethanol followed by soap and water.[2][3]

    • Do not use bleach (potential reactivity with amines).[2][3]

  • Disposal: Place all cleanup materials (gloves, pads, towels) into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Debris (Moricizine Spill)."

References
  • PubChem. (2024).[2][3] Moricizine - Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link][1][2][3]

  • Moravek Inc. (2019).[2][3] How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]

Personal protective equipment for handling Moricizine (morpholine-D8)

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides essential, causality-driven safety and logistical protocols for handling Moricizine (morpholine-D8). Designed for researchers and drug development professionals, this document ensures that your laboratory operations remain safe, compliant, and scientifically rigorous.

Physicochemical and Toxicological Profile

To design a self-validating safety protocol, we must first understand the physical and chemical properties of the substance. Moricizine (morpholine-D8) is a stable, isotopically labeled derivative of the antiarrhythmic agent moricizine, primarily utilized as an internal standard in quantitative LC-MS/MS assays. Deuterium substitution (D8) on the morpholine ring increases the molecular mass for mass spectrometric resolution but does not alter the fundamental toxicological profile of the parent drug[1].

Table 1: Quantitative Data & Hazard Profile for Moricizine (morpholine-D8)

PropertyValue / Description
Molecular Weight ~435.5 g/mol (Deuterated)
Appearance Solid / Crystalline powder
Primary Hazards Acute toxicity (oral, dermal, inhalation), Skin/Eye irritant[2][3]
Pharmacological Action Sodium channel blocker (Class I antiarrhythmic)[1]
Target Organs Cardiovascular system, Central Nervous System
Solubility Soluble in methanol, DMSO, and acetonitrile

Causality-Driven PPE Selection

In high-level analytical environments, we do not merely wear Personal Protective Equipment (PPE) because it is mandated; we select specific barriers based on the mechanistic routes of chemical exposure.

  • Respiratory Protection: Moricizine (morpholine-D8) is typically handled as a fine, lyophilized powder before reconstitution. Powders are highly susceptible to aerosolization. Inhalation of active pharmaceutical ingredients (APIs) bypasses first-pass metabolism, leading to rapid systemic absorption. Therefore, handling dry powder requires an N95/P100 particulate respirator or execution strictly within a certified Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood[2].

  • Dermal Protection (Gloves): Phenothiazine derivatives possess lipophilic properties that facilitate dermal penetration. Standard latex is insufficient. Double-gloving with chemical-resistant nitrile gloves (minimum 4 mil thickness) provides a self-validating barrier. The outer glove absorbs incidental contact and is frequently changed, while the inner glove maintains an unbroken seal against the skin.

  • Ocular Protection: Aerosolized powders or accidental splashes during reconstitution with organic solvents (e.g., methanol) can cause severe eye irritation. Safety goggles with peripheral splash shields are mandatory; standard safety glasses are inadequate for solvent-based reconstitution[4].

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat with knit cuffs prevents powder from settling on the forearms.

Operational Plan: Step-by-Step Handling Protocol

This protocol ensures a closed-loop handling system, minimizing the risk of environmental release or operator exposure during standard preparation.

Phase 1: Preparation and Workspace Setup
  • Verify Ventilation: Ensure the chemical fume hood or BSC is operational with an inward face velocity of at least 100 feet per minute (fpm).

  • Don PPE: Apply inner nitrile gloves, lab coat, safety goggles, N95/P100 respirator (if handling outside a closed hood system), and outer nitrile gloves.

  • Prepare Reagents: Pre-measure the required volume of reconstitution solvent (e.g., LC-MS grade methanol) in a sealed volumetric flask to minimize open-solvent time.

Phase 2: Weighing and Reconstitution (Execution)
  • Anti-Static Mitigation: Use an anti-static bar or zero-stat gun on the analytical balance. Fine deuterated powders hold static charges and will scatter upon opening the vial, creating an immediate inhalation hazard.

  • Weighing: Carefully transfer the required mass of Moricizine (morpholine-D8) using a disposable, anti-static micro-spatula into a pre-tared amber glass vial.

  • Solvent Addition: Slowly add the pre-measured solvent directly into the vial while it remains deep inside the hood.

  • Sealing and Dissolution: Immediately cap the vial with a PTFE-lined septum cap. Vortex the sealed vial to ensure complete dissolution. Crucial Note: Never sonicate unsealed vials, as ultrasonic waves generate hazardous micro-aerosols.

Phase 3: Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surfaces with a solvent-dampened lint-free cloth (e.g., 70% isopropanol), followed by a water wipe to remove any chemical residue.

  • Doffing PPE: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove the lab coat and safety goggles, then finally remove the inner gloves, washing hands immediately with soap and water.

HandlingWorkflow Start Start: PPE Donning Hood Fume Hood Setup Start->Hood Weigh Weighing & Reconstitution Hood->Weigh Seal Seal Vial & Vortex Weigh->Seal Spill Spill / Exposure? Seal->Spill Clean Decontamination Protocol Spill->Clean Yes Doff Doff PPE & Wash Hands Spill->Doff No Clean->Doff End Safe Operation Complete Doff->End

Moricizine (morpholine-D8) Handling and Exposure Response Workflow.

Step-by-Step Waste Management and Disposal Plan

Because Moricizine is a physiologically active compound, its deuterated form must be treated as hazardous pharmaceutical waste[4]. Drain or municipal trash disposal is strictly prohibited, as it poses a severe risk to aquatic life and violates environmental regulations[5].

  • Segregation: Separate Moricizine (morpholine-D8) waste into two distinct streams:

    • Solid Waste: Contaminated spatulas, empty stock vials, outer gloves, and weighing boats.

    • Liquid Waste: Expired stock solutions and LC-MS/MS effluent containing the compound.

  • Containerization:

    • Solid Waste: Place in a rigid, puncture-resistant, chemically compatible container lined with a hazardous waste bag.

    • Liquid Waste: Collect in a high-density polyethylene (HDPE) or glass carboy. Do not fill beyond 90% capacity to allow for vapor expansion.

  • Labeling: Clearly label all containers with "Hazardous Waste - Toxic/Active Pharmaceutical Ingredient" and the date of initial accumulation.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) equipped with secondary containment bins to prevent spill migration.

  • Final Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department for pickup. The preferred and legally compliant method of destruction for active pharmaceutical ingredients is high-temperature incineration at a licensed facility[5].

DisposalWorkflow Waste Waste Generation Type Waste Type? Waste->Type Solid Solid Waste (PPE, Vials, Tips) Type->Solid Solid Liquid Liquid Waste (Solvents, Effluent) Type->Liquid Liquid ContainerS Rigid Waste Bin Solid->ContainerS ContainerL HDPE Carboy (<90%) Liquid->ContainerL SAA Satellite Accumulation Area ContainerS->SAA ContainerL->SAA EHS EHS Pickup SAA->EHS Incineration High-Temp Incineration EHS->Incineration

Moricizine (morpholine-D8) Laboratory Waste Disposal Framework.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 34633, Moricizine." PubChem. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.